2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(4-2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEWMQQJORFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642061 | |
| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-32-5 | |
| Record name | 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Abstract
This technical guide provides a comprehensive and robust pathway for the synthesis of this compound, a representative 2-acyl oxazole. The synthesis of 2-acyl oxazoles presents a unique challenge due to the propensity of C2-lithiated oxazoles to undergo ring-opening side reactions.[1][2] This guide details a highly efficient two-part strategy that circumvents these issues by employing a stable Weinreb amide as the acylating agent in conjunction with a 2-magnesiated oxazole (Grignard reagent). We will explore the causality behind the choice of reagents, provide detailed step-by-step protocols, and present the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
The 1,3-oxazole ring is a key heterocyclic motif present in numerous natural products and pharmacologically active compounds. Consequently, methods for its functionalization are of significant interest to the medicinal and synthetic chemistry communities.[3] The introduction of an acyl group at the C2 position of the oxazole ring yields 2-acyl oxazoles, which are versatile intermediates for further molecular elaboration.
The primary challenge in synthesizing these targets lies in the inherent reactivity of the oxazole ring. While the C2 proton is the most acidic, direct acylation of the corresponding 2-lithiooxazole with reactive electrophiles like acyl chlorides often leads to undesired ring cleavage and rearrangement products.[2] To address this, our strategy is centered on a modern and reliable method that leverages the unique reactivity of two key reagents:
-
A 2-Magnesiooxazole Intermediate: The formation of an oxazole Grignard reagent from the parent oxazole stabilizes the heterocyclic ring, preventing the problematic ring-opening observed with lithiated species.[2]
-
A Weinreb Amide Acylating Agent: The use of N-methoxy-N-methyl-2-ethylbutanamide ensures a clean, single addition of the organometallic nucleophile, forming a stable tetrahedral intermediate that resists over-addition and collapses to the desired ketone only upon acidic workup.[4]
This approach is divided into two primary stages: the preparation of the Weinreb amide from its corresponding carboxylic acid, and the subsequent Grignard-mediated coupling to form the target ketone.
Retrosynthetic Analysis and Pathway Visualization
A retrosynthetic analysis of the target molecule, this compound, identifies the C-C bond between the oxazole C2 carbon and the ketone carbonyl as the key disconnection point. This leads back to a C2-oxazole nucleophile and a 2-ethylbutanoyl electrophile. As outlined in our strategy, the most effective synthons for this transformation are the 2-magnesiooxazole and the corresponding Weinreb amide.
Caption: Retrosynthetic analysis of the target ketone.
The overall synthetic workflow is visualized below, proceeding from commercially available starting materials to the final product.
Caption: Overall two-part synthetic workflow.
Part I: Synthesis of N-methoxy-N-methyl-2-ethylbutanamide
Rationale: The conversion of a carboxylic acid to a Weinreb amide is a standard, high-yielding transformation. The first step involves activation of the carboxylic acid to form a more reactive species, typically an acid chloride, which readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base to furnish the amide.
Experimental Protocol
-
To a solution of 2-ethylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent and excess reagent are then removed in vacuo to yield the crude 2-ethylbutanoyl chloride.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (2.5 eq), dropwise.
-
Add the crude 2-ethylbutanoyl chloride (dissolved in a small amount of anhydrous DCM) to the suspension dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to afford the pure Weinreb amide.
Data Summary: Weinreb Amide Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Ethylbutanoic Acid | Commercially available precursor. |
| Activating Agent | Oxalyl Chloride / cat. DMF | Efficiently converts the acid to the highly reactive acid chloride. |
| Amine Source | HN(OMe)Me·HCl | The precursor for the Weinreb amide functionality. |
| Base | Pyridine or Triethylamine | Neutralizes the HCl generated during the reaction. |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to prevent side reactions. |
| Temperature | 0 °C to Room Temp. | Controls the reactivity of the acid chloride addition. |
| Typical Yield | >90% | This is a highly reliable and efficient transformation. |
Part II: Synthesis of this compound
Rationale: This step constitutes the core of the synthesis. The C2 proton of oxazole is selectively deprotonated by a strong, non-nucleophilic Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to form the 2-magnesiooxazole.[2] This nucleophile then attacks the Weinreb amide. The resulting magnesium-chelated tetrahedral intermediate is stable at low temperatures and only collapses upon aqueous acidic workup, preventing the formation of over-addition byproducts and leading cleanly to the desired 2-acyl oxazole.[2]
Reaction Mechanism
Caption: Key mechanistic steps for the final coupling reaction.
Experimental Protocol
Note: This protocol is adapted from established procedures for the synthesis of 2-acyl oxazoles.[2]
-
To a solution of 1,3-oxazole (1.2 eq) in anhydrous THF under an inert atmosphere (N₂), add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 eq, typically 2M in THF) dropwise at a temperature between -10 °C and 0 °C.
-
Stir the resulting solution at this temperature for 1 hour to ensure complete formation of the 2-magnesiooxazole reagent.
-
In a separate flask, dissolve the N-methoxy-N-methyl-2-ethylbutanamide (from Part I, 1.0 eq) in anhydrous THF.
-
Add the solution of the Weinreb amide dropwise to the freshly prepared Grignard reagent at -10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the Weinreb amide.
-
Upon completion, carefully quench the reaction by pouring it into a cold (0 °C) saturated aqueous solution of NH₄Cl or 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary: Grignard Coupling Reaction
| Parameter | Value/Condition | Rationale |
| Oxazole Source | 1,3-Oxazole | The heterocyclic core of the final product. |
| Grignard Reagent | i-PrMgCl | A strong, non-nucleophilic base for efficient C2 deprotonation. |
| Acylating Agent | Weinreb Amide (from Part I) | Prevents over-addition and ensures clean conversion to the ketone.[2] |
| Solvent | Anhydrous THF | Standard ethereal solvent for Grignard reactions. |
| Temperature | -10 °C to Room Temp. | Controls the reaction rate and ensures the stability of the tetrahedral intermediate. |
| Workup | Saturated aq. NH₄Cl or 1M HCl | Quenches the reaction and facilitates the collapse of the intermediate to the ketone. |
| Typical Yield | 70-85% | Good to high yields are expected for this coupling.[2] |
Conclusion
The synthesis pathway detailed in this guide represents a modern, reliable, and high-yielding method for the preparation of this compound. By strategically employing a 2-magnesiated oxazole in combination with a Weinreb amide, this approach successfully navigates the inherent reactivity challenges of the oxazole ring, providing clean and efficient access to the target 2-acyl oxazole. The principles and protocols described herein are broadly applicable to the synthesis of a wide range of analogous compounds, making this a valuable methodology for professionals in synthetic and medicinal chemistry.
References
-
Title: PREPARATION OF 2-SUBSTITUTED OXAZOLES Source: SYNTHETIC COMMUNICATIONS, Vol. 32, No. 15, pp. 2427–2432, 2002 URL: [Link] (Note: Deep link may be unavailable, linking to publisher)
-
Title: synthesis of 2-substituted oxazoles Source: Sciencemadness Discussion Board, 2011 URL: [Link]
-
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: ResearchGate (Preprint), 2023 URL: [Link]
-
Title: General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles Source: The Journal of Organic Chemistry, 2005, 70 (17), pp 6967–6970 URL: [Link]
-
Title: Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles Source: The Journal of Organic Chemistry, 2007, 72 (18), pp 6984–6986 URL: [Link]
-
Title: Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole Source: SlideShare, 2018 URL: [Link]
-
Title: Oxazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry, 2011 URL: [Link]
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- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: Current Knowledge and Future Directions
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search for "2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one," it has become evident that this specific chemical compound is not documented in currently available scientific literature. Searches for its chemical properties, synthesis, spectral data, and potential applications have yielded no direct results.
This indicates that "this compound" is likely a novel compound that has not yet been synthesized or characterized. Therefore, the creation of an in-depth technical guide on its core chemical properties is not feasible at this time.
While direct information is unavailable, we can provide insights into related chemical structures and synthetic methodologies that could be relevant for any future investigation of this target molecule.
Context from Related Compounds: Oxazole and Oxazoline Derivatives
The structure of "this compound" contains a 1,3-oxazole ring, a common five-membered aromatic heterocycle. Oxazole derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Research into related compounds, such as oxazoline derivatives, provides a potential starting point for understanding the synthesis of the target compound. For instance, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates has been achieved through the reaction of 2-diazo-3-oxoalkanoates and 2-arylaziridines.[1][2] This methodology, involving ring expansion of aziridines, could potentially be adapted for the synthesis of oxazole-containing ketones.
Hypothetical Synthesis and Characterization
Should a research program embark on the synthesis of "this compound," a logical synthetic approach would need to be developed. This might involve the condensation of an appropriate precursor with a source for the oxazole ring.
Upon successful synthesis, a full characterization would be necessary. This would typically involve:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ketone (C=O) and the oxazole ring vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Physicochemical Properties:
-
Determination of melting point, boiling point, and solubility in various solvents.
-
Chromatographic analysis (e.g., HPLC, GC) to assess purity.
-
Potential Applications in Drug Discovery
The presence of the oxazole moiety suggests that "this compound" could be a candidate for screening in various biological assays. Oxazole-containing compounds have been investigated for their potential as:
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Anticancer agents
The specific substitution pattern of the target compound, with the 2-ethylbutanoyl group, would influence its steric and electronic properties, and thus its potential biological activity and metabolic stability.
Conclusion and Future Outlook
While "this compound" remains an uncharacterized molecule, its structure presents an interesting target for synthetic and medicinal chemists. The lack of existing data offers a unique opportunity for novel research. Future work would need to focus on developing a viable synthetic route, followed by thorough purification and characterization. Once a pure sample is obtained, its physicochemical properties can be determined, and its potential as a lead compound in drug discovery can be explored through biological screening.
We will continue to monitor the scientific literature for any developments related to this compound and will provide updates as information becomes available.
References
[3] Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. National Institutes of Health. [Link]
[4] Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]
Sources
- 1. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. fishersci.com [fishersci.com]
- 4. godavaribiorefineries.com [godavaribiorefineries.com]
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" IUPAC name and structure
A Comprehensive Analysis for Drug Discovery and Development Professionals
Abstract: This document provides a detailed technical overview of the heterocyclic compound 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. It covers the systematic IUPAC nomenclature, structural elucidation, potential synthetic pathways, and expected physicochemical and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry and drug development, offering insights into the molecule's characteristics and its potential as a scaffold in designing novel therapeutic agents.
Chemical Identity and Structure Elucidation
IUPAC Nomenclature and Verification
The formal IUPAC name for the topic compound is This compound . An analysis of the name confirms its adherence to systematic nomenclature rules:
-
Parent Heterocycle: The core is a 1,3-oxazole ring. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1]
-
Principal Functional Group: A ketone (-one) is the highest priority functional group, attached to the oxazole ring.
-
Parent Chain: The carbon chain attached to the ketone's carbonyl group is a butan-1-one.
-
Substitution:
-
The butan-1-one moiety is attached to the oxazole ring at position 2. The C2 position of the oxazole ring is known to be the most electron-deficient and susceptible to metallation and subsequent functionalization.[2]
-
An ethyl group (-CH₂CH₃) is present on the second carbon of the butan-1-one chain.
-
This systematic naming precisely describes the molecular architecture.
Molecular Structure
The structure consists of a central 1,3-oxazole ring linked via its C2 position to the carbonyl carbon of a 2-ethylbutan-1-one side chain.
Key Structural Features:
-
Oxazole Core: The oxazole ring is an aromatic, electron-rich heterocycle that is a common motif in medicinal chemistry. It can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, making it a valuable scaffold for binding to biological targets like enzymes and receptors.[3][4]
-
Acyl Group: The ketone functional group serves as a potential hydrogen bond acceptor and a key linker. Its placement at the C2 position is a common feature in many synthetic strategies for oxazole derivatives.[5]
-
Chiral Center: The carbon at position 2 of the butanone chain (the α-carbon to the carbonyl) is a stereocenter. Therefore, the molecule can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. The specific stereochemistry could significantly influence its biological activity.
Below is a 2D representation of the structure:
Caption: 2D Structure of this compound with chiral center marked ().*
Physicochemical Properties
| Property | Predicted Value / Information | Source / Justification |
| Molecular Formula | C₁₀H₁₃NO₂ | Derived from structure |
| Molecular Weight | 179.22 g/mol | Calculated from formula |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to other small-molecule oxazole ketones |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). Limited solubility in water. | Based on the presence of a polar head (ketone, oxazole) and a nonpolar alkyl chain. |
| pKa (conjugate acid) | ~0.8 | The parent oxazole is a weak base.[1] Substitution may slightly alter this value. |
Proposed Synthesis and Mechanistic Considerations
The synthesis of 2-acyl oxazoles can be challenging. Direct acylation of oxazole often leads to side reactions. However, modern synthetic methods provide reliable routes. A highly effective approach involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[5] This method prevents over-addition and cleanly yields the desired ketone.
Synthetic Workflow
A plausible two-step synthesis starting from commercially available 1,3-oxazole and 2-ethylbutanoic acid is outlined below.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of N-methoxy-N,2-diethylbutanamide (Weinreb Amide)
-
To a solution of 2-ethylbutanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to yield the crude 2-ethylbutanoyl chloride.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Add a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1M HCl, separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford the Weinreb amide, which can be purified by column chromatography.
Causality: The conversion of the carboxylic acid to a Weinreb amide is a crucial intermediate step. Weinreb amides react with strong nucleophiles like Grignard reagents to form a stable tetrahedral intermediate that resists further addition, thus preventing the formation of tertiary alcohol byproducts and cleanly yielding the ketone upon workup.[5]
Step 2: Synthesis of this compound
-
Under an inert nitrogen atmosphere, dissolve 1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.1 eq) dropwise. This reagent is highly effective for the magnesiation of heterocycles.[5]
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the 2-oxazolyl Grignard reagent.
-
In a separate flask, dissolve the Weinreb amide from Step 1 (1.2 eq) in anhydrous THF.
-
Add the solution of the Weinreb amide to the Grignard reagent dropwise at 0 °C.
-
Stir the reaction for 2-3 hours at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target compound.
Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by Thin Layer Chromatography (TLC) and the identity of intermediates and the final product can be confirmed by spectroscopic methods (NMR, MS, IR). The use of a Weinreb amide in the final coupling step is a well-established and reliable method for ketone synthesis.[5]
Spectroscopic Characterization (Predicted)
Confirmation of the final product's structure would rely on a combination of spectroscopic techniques.
| Technique | Expected Key Signals |
| ¹H NMR | - Oxazole Protons: Two distinct signals in the aromatic region (~δ 7.0-8.0 ppm), one for H4 and one for H5. - α-Proton: A multiplet for the single proton at the chiral center (~δ 3.0-3.5 ppm). - Methylene/Methyl Protons: Complex multiplets for the two ethyl groups in the aliphatic region (~δ 0.8-2.0 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (~δ 190-200 ppm). - Oxazole Carbons: Three signals for C2, C4, and C5 in the aromatic/heteroaromatic region (~δ 120-160 ppm).[6] - Aliphatic Carbons: Signals corresponding to the four distinct carbons of the two ethyl groups. |
| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹, characteristic of an aryl/heteroaryl ketone. - C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the oxazole ring.[7] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (e.g., m/z = 179.09 for [M]⁺ or 180.10 for [M+H]⁺ in ESI). - Fragmentation: Characteristic fragmentation patterns would include the loss of the alkyl side chains and cleavage of the bond between the carbonyl and the oxazole ring.[8] |
Applications in Drug Development
The oxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3][9] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][10]
-
Bioisosterism: The oxazole ring can act as a bioisostere for other aromatic systems or ester/amide groups, helping to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[9]
-
Metabolic Stability: The oxazole ring is generally stable under physiological conditions, which is a desirable trait for drug candidates.[10]
-
Target Interaction: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[4]
Given these precedents, This compound represents a promising starting point for library synthesis. The ketone functionality provides a handle for further chemical modification, while the ethyl group at the chiral alpha-position can be varied to explore structure-activity relationships (SAR) related to steric bulk and lipophilicity.
References
- ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
- ACS Publications. (n.d.). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- Wikipedia. (n.d.). Oxazole.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
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Spectroscopic Characterization of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: A Theoretical and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the novel compound 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we will deconstruct the molecule's structural components to forecast its spectral behavior. This guide also outlines the methodologies for acquiring and interpreting such data, offering a robust framework for the empirical validation of these predictions.
Introduction: The Need for Predictive Spectroscopic Analysis
The synthesis of novel chemical entities is a cornerstone of pharmaceutical research and development. However, the journey from synthesis to application is critically dependent on rigorous structural elucidation. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing a detailed fingerprint of a molecule's atomic and electronic structure.
The subject of this guide, this compound, represents a unique combination of a ketone, an oxazole ring, and an ethyl-branched alkyl chain. While experimental spectroscopic data for this specific compound is not currently available in the public domain, a thorough understanding of its predicted spectral properties is invaluable for several reasons:
-
Guidance for Synthesis and Purification: Predicted spectra can help chemists to anticipate the signals of the target molecule, aiding in the monitoring of reaction progress and the identification of the desired product during purification.
-
Foundation for Empirical Analysis: This theoretical framework provides a baseline for the interpretation of experimentally acquired spectra, allowing for a more efficient and accurate structural confirmation.
-
Structure-Activity Relationship (SAR) Studies: By understanding the spectroscopic signatures of this molecule, researchers can draw correlations with its potential biological activity and that of related analogs.
This guide is structured to provide a detailed, theoretical analysis of the 1H NMR, 13C NMR, IR, and MS spectra of this compound. Each section will delve into the predicted signals, their chemical basis, and the experimental protocols for their validation.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below. Its key functional groups, which will govern its spectroscopic behavior, are the 1,3-oxazole ring, the ketone carbonyl group, and the ethyl-branched butanoyl chain.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and 13C NMR chemical shifts are based on the electronic environment of each nucleus.
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the alkyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring and carbonyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Hoxazole (2H) | 7.0 - 8.5 | d, d | 2H | Protons on the oxazole ring are deshielded due to the aromatic character and the presence of electronegative nitrogen and oxygen atoms.[1][2][3] |
| Hα (1H) | 3.0 - 3.5 | m | 1H | The methine proton alpha to the carbonyl group is deshielded.[4] |
| Hβ (4H) | 1.5 - 2.0 | m | 4H | The methylene protons of the two ethyl groups are in a typical alkyl region. |
| Hγ (6H) | 0.8 - 1.2 | t | 6H | The terminal methyl protons of the two ethyl groups are expected to be in the upfield alkyl region. |
Table 1. Predicted 1H NMR data for this compound.
Predicted 13C NMR Spectrum
The 13C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon and the carbons of the oxazole ring are expected to be significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 190 - 205 | The ketone carbonyl carbon is highly deshielded.[5] |
| Coxazole (3C) | 120 - 160 | The sp2-hybridized carbons of the oxazole ring are in the aromatic region.[1] |
| Cα | 40 - 50 | The alpha-carbon to the carbonyl is deshielded. |
| Cβ | 20 - 30 | The methylene carbons of the ethyl groups are in the typical aliphatic region. |
| Cγ | 10 - 15 | The terminal methyl carbons of the ethyl groups are in the upfield aliphatic region. |
Table 2. Predicted 13C NMR data for this compound.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire standard 1D 1H and 13C{1H} spectra. For unambiguous assignment, 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of functional groups within a molecule. The spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group.
| Functional Group | Predicted Absorption Range (cm-1) | Intensity | Vibrational Mode |
| C=O (ketone) | 1700 - 1725 | Strong | Stretch |
| C=N (oxazole) | 1630 - 1680 | Medium | Stretch |
| C=C (oxazole) | 1450 - 1600 | Medium | Stretch |
| C-H (sp2, oxazole) | 3050 - 3150 | Medium | Stretch |
| C-H (sp3, alkyl) | 2850 - 3000 | Strong | Stretch |
| C-O (oxazole) | 1000 - 1300 | Strong | Stretch |
Table 3. Predicted characteristic IR absorption bands for this compound.[6][7][8][9][10][11][12][13]
The presence of conjugation between the oxazole ring and the ketone is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone.[6][10][13]
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000 - 400 cm-1).
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Molecular Ion: C9H11NO2, [M]+• = m/z 165.08
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be driven by the stability of the resulting fragments. Key predicted fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon is a common fragmentation pathway for ketones.[4][14][15][16][17][18][19][20] This would result in the formation of a stable acylium ion.
-
McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur.[14][15][19][21]
-
Cleavage of the Oxazole Ring: The oxazole ring can also undergo characteristic fragmentation.
Figure 2. Predicted major fragmentation pathways in the mass spectrum of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled to a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and the major fragment ions should be identified and correlated with the proposed structure.
Conclusion: A Roadmap for Structural Elucidation
This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted 1H NMR, 13C NMR, IR, and MS data presented herein offer a valuable resource for researchers working on the synthesis and analysis of this and related novel compounds.
It is imperative to emphasize that these are predictive data. The ultimate confirmation of the structure of this compound will rely on the acquisition and careful interpretation of experimental spectroscopic data. The methodologies outlined in this guide provide a clear path for achieving this empirical validation. By bridging the gap between theoretical prediction and experimental observation, we can accelerate the pace of discovery and innovation in the fields of medicinal chemistry and drug development.
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An In-depth Technical Guide to 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: Molecular Weight and Formula
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight and chemical formula of the novel compound, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide outlines the theoretical determination of its fundamental chemical properties based on its IUPAC name.
Structural Elucidation and Molecular Formula Determination
The systematic name "this compound" provides the necessary information to deduce the precise atomic composition of the molecule. The naming follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for ketones.[1][2][3]
-
Butan-1-one : This indicates a four-carbon chain (butane) with a ketone functional group (C=O) at the first carbon position.
-
2-Ethyl : An ethyl group (-CH2CH3) is attached to the second carbon of the butane chain.
-
1-(1,3-oxazol-2-yl) : An oxazole ring is attached to the first carbon (the carbonyl carbon) of the butane chain. The "1,3" specifies the positions of the oxygen and nitrogen atoms in the five-membered heterocyclic ring, and the "2-yl" indicates that the attachment to the butane chain is at the second position of the oxazole ring.
Based on this structural breakdown, the constituent atoms can be counted as follows:
-
Carbon (C): 4 in the butan-1-one backbone + 2 in the ethyl group + 3 in the oxazole ring = 9 Carbon atoms.
-
Hydrogen (H): 7 on the ethylbutanoyl group + 2 on the oxazole ring = 13 Hydrogen atoms.
-
Nitrogen (N): 1 in the oxazole ring = 1 Nitrogen atom.
-
Oxygen (O): 1 in the ketone group + 1 in the oxazole ring = 2 Oxygen atoms.
This leads to the determined molecular formula.
Molecular Formula: C₉H₁₃NO₂
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula.[4] The atomic weights used for this calculation are:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The calculation is as follows:
(9 x 12.011) + (13 x 1.008) + (1 x 14.007) + (2 x 15.999) = 108.099 + 13.104 + 14.007 + 31.998 = 167.208 g/mol
Summary of Physicochemical Properties
The following table summarizes the calculated molecular properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.208 g/mol |
Molecular Structure Visualization
The relationship between the different functional groups in this compound can be visualized through the following structural diagram.
Caption: Molecular structure of this compound.
Principles of Molecular Weight Determination
In a research and development setting, the theoretically calculated molecular weight would be confirmed using various analytical techniques. Mass spectrometry is a primary method for determining the molecular mass of a compound.[5] In a mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion (M+) provides a highly accurate measurement of the molecular weight.
Other methods for molecular weight determination, particularly for polymers, include gel permeation chromatography (GPC), light scattering, and osmometry.[6][7]
Experimental Workflow: Theoretical Molecular Weight Confirmation
The following diagram illustrates a generalized workflow for the confirmation of the molecular weight of a newly synthesized compound like this compound.
Caption: Workflow for experimental confirmation of molecular weight.
Conclusion
This technical guide provides the theoretically determined molecular formula (C₉H₁₃NO₂) and molecular weight (167.208 g/mol ) for this compound. While these calculated values are fundamental for initial characterization and stoichiometric calculations in synthetic chemistry, experimental validation via techniques such as mass spectrometry is crucial for confirming the identity and purity of this novel compound in a laboratory setting.
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Unlocking the Therapeutic Potential of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: A Technical Guide for Preclinical Evaluation
Abstract
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the preclinical evaluation of a novel derivative, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. While specific biological data for this compound is not yet publicly available, its structural features suggest a high potential for therapeutic relevance. This document outlines a strategic, multi-tiered approach for elucidating its biological activity, encompassing in silico predictive modeling, a battery of in vitro assays, and preliminary pharmacokinetic profiling. The methodologies detailed herein are designed to systematically characterize the compound's mechanism of action, identify potential therapeutic targets, and provide a robust data package to support further drug development efforts.
Introduction: The Privileged Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a "privileged" structure in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow oxazole-containing molecules to bind with high affinity to a wide array of biological targets, including enzymes and receptors.[1][4] Consequently, oxazole derivatives have been successfully developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic agents.[2][3][5][6][7]
The subject of this guide, this compound, features a 2-substituted oxazole core. The nature and positioning of the substituents on the oxazole ring play a pivotal role in determining the specific biological activity.[1][2] The ethyl and butan-1-one groups attached to the oxazole ring of the target compound present unique structural motifs that warrant a thorough investigation of its pharmacological potential.
Strategic Workflow for Biological Characterization
A systematic and tiered approach is crucial for efficiently evaluating the biological potential of a novel chemical entity. The proposed workflow for this compound is designed to progress from broad, predictive assessments to more focused, mechanistic studies.
Figure 1: A tiered workflow for the biological evaluation of this compound.
Phase 1: Foundational Characterization
In Silico Prediction of Drug-like Properties
Prior to extensive in vitro testing, computational models can provide valuable insights into the potential pharmacokinetic and pharmacodynamic properties of this compound.[8][9] These in silico tools predict a range of parameters that are critical for a compound's success as a drug candidate.[10][11]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance |
| Molecular Weight | ~181.22 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP (o/w) | ~1.5 - 2.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 3 (N, O in ring, C=O) | Influences solubility and receptor binding |
| Polar Surface Area | ~46 Ų | Suggests good cell permeability |
| Aqueous Solubility | Moderate | A key factor for drug delivery and absorption |
| Blood-Brain Barrier Permeation | Possible | Warrants investigation for CNS applications |
| Cytochrome P450 Inhibition | Low to Moderate | Predictive of potential drug-drug interactions |
| hERG Blockade Potential | Low | Reduced risk of cardiotoxicity |
Note: These values are hypothetical and would be determined using predictive software such as SwissADME, QikProp, or similar platforms.
Chemical Synthesis
A robust and scalable synthetic route is essential for producing the high-purity compound required for biological testing. While several methods exist for the synthesis of 2-substituted oxazoles, a common approach involves the condensation of an appropriate amide with an α-haloketone (Hantzsch synthesis) or the cyclization of N-acylamino ketones.[12][13]
Proposed Synthetic Scheme:
A plausible route to this compound could involve the reaction of 2-ethylbutanamide with a suitable 2-halo-1-(1,3-oxazol-2-yl)ethan-1-one derivative. Alternatively, a route starting from 2-ethylbutyraldehyde and proceeding through an intermediate that is then cyclized to form the oxazole ring could be explored. The final product would require thorough characterization by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Phase 2: Broad Spectrum In Vitro Screening
The initial in vitro screening phase is designed to cast a wide net and identify any significant biological activity of the compound.[14][15]
Cytotoxicity Profiling
Assessing the general cytotoxicity of the compound is a critical first step to determine a suitable concentration range for subsequent assays and to flag any potential for broad-acting toxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293, fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Screening
Given the known antimicrobial properties of many oxazole derivatives, screening against a panel of pathogenic bacteria and fungi is warranted.[2][16]
Protocol: Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in appropriate broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Phase 3: Hit Validation and Mechanism of Action Studies
If significant activity is observed in the initial screens, the next phase focuses on confirming this activity and elucidating the underlying mechanism.
Figure 2: Workflow for hit validation and mechanism of action studies.
Dose-Response Analysis
For any confirmed "hits," generating detailed dose-response curves is essential to accurately determine the potency (IC₅₀ or EC₅₀) of the compound. This involves expanding the concentration range used in the initial screens and employing more data points to create a sigmoidal curve.
Potential Anticancer Mechanism of Action
Should the compound exhibit selective cytotoxicity towards cancer cells, a series of assays can be employed to investigate the mechanism of cell death.
Table 2: Assays for Elucidating Anticancer Mechanism of Action
| Assay | Purpose | Principle |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase (G1, S, G2/M). | Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) followed by flow cytometry. |
| Apoptosis Assays | To determine if the compound induces programmed cell death. | Annexin V/PI staining to detect early and late apoptotic cells by flow cytometry. Caspase activation assays. |
| Western Blotting | To investigate the modulation of key signaling proteins involved in cell proliferation, survival, and apoptosis. | Separation of proteins by gel electrophoresis, transfer to a membrane, and detection with specific antibodies. |
Phase 4: Preliminary In Vitro ADME/DMPK Profiling
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo behavior.[15]
Table 3: Key In Vitro ADME Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration. |
| Cell Permeability | To predict the compound's ability to cross biological membranes. | Caco-2 cell monolayer assay to assess intestinal absorption. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubation with specific cytochrome P450 enzymes and fluorescent probes. |
Conclusion and Future Directions
This technical guide provides a roadmap for the initial preclinical evaluation of this compound. The oxazole core structure strongly suggests a high probability of discovering interesting biological activities. The proposed tiered approach, from in silico modeling to in vitro mechanistic studies, allows for a cost-effective and scientifically rigorous assessment of this novel compound's therapeutic potential. Positive outcomes from this comprehensive evaluation would provide a strong rationale for advancing the compound into more complex cellular and in vivo models, ultimately paving the way for its potential development as a novel therapeutic agent.
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A Technical Guide to the Theoretical Prediction of Physicochemical, Pharmacokinetic, and Spectroscopic Properties of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Abstract
Introduction: The Imperative of Predictive Modeling in Early-Phase Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] The ability to predict these liabilities before significant investment in synthesis and biological testing is a cornerstone of efficient drug development.[2][3] Computational, or in silico, methods provide a cost-effective and rapid means to evaluate the 'drug-likeness' of novel compounds.[2]
This guide focuses on the theoretical characterization of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one, a small molecule featuring an oxazole ring linked to a ketone. The oxazole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. A thorough understanding of the molecule's intrinsic properties is the first step in exploring its therapeutic potential. We will employ a multi-faceted computational approach, grounded in established scientific principles, to generate a comprehensive property profile.
Molecular Structure and In Silico Representation
The first step in any computational analysis is to accurately represent the molecule of interest. The structure of this compound is defined by a butan-1-one backbone, substituted with an ethyl group at the second carbon and a 1,3-oxazol-2-yl group at the carbonyl carbon.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H13NO2 |
| Canonical SMILES | CCC(CC)C(=O)c1occn1 |
| InChI Key | [To be generated by software] |
| Molecular Weight | 167.21 g/mol |
This structural information, particularly the SMILES string, serves as the input for the predictive models discussed in the subsequent sections.
Prediction of Physicochemical Properties using Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide profound insights into the electronic structure and geometry of molecules.[4][5] These calculations are instrumental in predicting fundamental physicochemical properties that govern a molecule's behavior.[6] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for drug-like molecules.[7]
Theoretical Framework: Density Functional Theory (DFT)
DFT calculations aim to solve the Schrödinger equation for a molecule by focusing on the electron density rather than the complex many-electron wavefunction.[7] By employing approximations for the exchange-correlation functional, DFT can accurately predict molecular geometries, electronic properties, and vibrational frequencies.[6][7]
Experimental Protocol: Geometry Optimization and Property Calculation
Objective: To determine the most stable 3D conformation of this compound and calculate its key electronic and thermodynamic properties.
Methodology:
-
Structure Input: Generate a 3D structure from the SMILES string using a molecular editor (e.g., Avogadro, ChemDraw).
-
Computational Software: Employ a quantum chemistry software package (e.g., Gaussian, ORCA, or a web-based platform).
-
Calculation Setup:
-
Method: B3LYP (a popular hybrid DFT functional).
-
Basis Set: 6-31G(d) (a commonly used basis set for organic molecules).
-
Task: Geometry Optimization followed by Frequency calculation.
-
-
Execution: Run the calculation. The frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).
-
Data Extraction: From the output file, extract the optimized Cartesian coordinates, dipole moment, HOMO/LUMO energies, and thermochemical data.
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Optimized Molecular Geometry | [3D coordinates] | Defines the shape and steric interactions of the molecule. |
| Dipole Moment | [Value in Debye] | Influences solubility and interactions with polar targets. |
| HOMO Energy | [Value in eV] | Relates to the molecule's susceptibility to oxidation. |
| LUMO Energy | [Value in eV] | Relates to the molecule's susceptibility to reduction. |
| HOMO-LUMO Gap | [Value in eV] | Indicator of chemical reactivity and stability. |
| LogP (Octanol/Water Partition) | [Predicted Value] | A key measure of lipophilicity, affecting absorption and distribution. |
| Aqueous Solubility (LogS) | [Predicted Value] | Crucial for bioavailability and formulation. |
| pKa | [Predicted Value] | Determines the ionization state at physiological pH, impacting absorption and target binding. |
Note: LogP, LogS, and pKa can be more rapidly predicted using specialized software or web servers that employ QSAR models or empirical methods, often trained on large datasets.
ADMET Profiling: Predicting Pharmacokinetics and Toxicity
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery.[2] In silico ADMET prediction tools leverage machine learning models and extensive databases of experimental data to provide early warnings of potential liabilities.[3][8]
Theoretical Framework: QSAR and Machine Learning Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate a molecule's structural or physicochemical properties with its biological activity or a specific ADMET property.[9] Modern ADMET prediction platforms often use sophisticated machine learning algorithms, such as graph neural networks, trained on vast chemical libraries.[8][10]
Experimental Protocol: In Silico ADMET Prediction
Objective: To predict the ADMET profile of this compound using a web-based prediction tool.
Methodology:
-
Tool Selection: Choose a reputable, freely available ADMET prediction server such as SwissADME, pkCSM, or ADMETlab 2.0.[2][10][11]
-
Input: Submit the SMILES string of the molecule: CCC(CC)C(=O)c1occn1.
-
Execution: Run the prediction. The server will calculate a range of ADMET-related properties.
-
Data Analysis: Interpret the output, paying close attention to parameters that may fall outside the desired range for orally bioavailable drugs.
Predicted ADMET Properties
Table 3: Predicted ADMET Profile for this compound
| Category | Property | Predicted Value/Classification | Implication |
| Absorption | Human Intestinal Absorption | [e.g., High/Low] | Likelihood of absorption from the gut. |
| Caco-2 Permeability | [e.g., High/Low] | A model for intestinal permeability. | |
| P-glycoprotein Substrate | [e.g., Yes/No] | Susceptibility to efflux pumps. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | [e.g., Yes/No] | Potential for CNS effects. |
| Plasma Protein Binding | [e.g., % bound] | Affects the free fraction of the drug. | |
| Metabolism | CYP450 2D6 Inhibitor | [e.g., Yes/No] | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | [e.g., Yes/No] | Potential for drug-drug interactions. | |
| Excretion | Total Clearance | [e.g., log(ml/min/kg)] | Rate of removal from the body. |
| Toxicity | AMES Toxicity | [e.g., Mutagenic/Non-mutagenic] | Potential for carcinogenicity. |
| hERG I Inhibitor | [e.g., Yes/No] | Risk of cardiotoxicity. | |
| Skin Sensitization | [e.g., Yes/No] | Potential for allergic reactions. |
Computational Workflow for Property Prediction
Caption: A workflow diagram illustrating the computational prediction of molecular properties.
Prediction of Spectroscopic Properties
Predicting spectroscopic data is invaluable for confirming the identity of a synthesized compound and for interpreting experimental results.
Theoretical Framework: Empirical and Quantum Mechanical Approaches
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts can be predicted using empirical models that analyze the local chemical environment of each nucleus based on large databases of known spectra.[12] Higher accuracy can be achieved with quantum mechanical methods (e.g., GIAO-DFT) that calculate the magnetic shielding tensors.
-
Mass Spectrometry: Predicting a mass spectrum involves calculating the m/z of the molecular ion and common adducts (e.g., [M+H]+, [M+Na]+). Fragmentation patterns can be predicted based on established chemical principles and fragmentation libraries.[13][14]
Experimental Protocol: Spectroscopic Prediction
Objective: To predict the 1H NMR, 13C NMR, and mass spectra of this compound.
Methodology:
-
Software Selection: Utilize software with spectroscopic prediction capabilities (e.g., ACD/Labs Spectrus Processor, Mnova, or free web tools).[12][14]
-
Input: Draw the molecular structure or import the SMILES string.
-
Prediction:
-
For NMR, select the desired nuclei (1H, 13C) and solvent. The software will predict chemical shifts and coupling constants.
-
For MS, specify the ionization mode (e.g., ESI+). The software will predict the m/z of the parent ion and potential fragments.
-
-
Analysis: Review the predicted spectra and peak assignments.
Predicted Spectroscopic Data
Table 4: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks/Signals |
| 1H NMR | [List of predicted chemical shifts (ppm), multiplicities, and integrations] |
| 13C NMR | [List of predicted chemical shifts (ppm)] |
| Mass Spec (ESI+) | Predicted m/z for [M+H]+: 168.1025 |
Synthesis and Validation Considerations
While this guide focuses on theoretical predictions, it is crucial to acknowledge that these are models of reality. The ultimate validation of these predictions lies in the experimental synthesis and characterization of this compound. A potential synthetic route could involve the reaction of a suitable precursor with 2-lithiooxazole or a related organometallic oxazole species. The synthesis of related ethyl 2-(oxazolin-2-yl)alkanoates has been reported via the ring expansion of aziridines, suggesting a plausible, albeit different, avenue for accessing the oxazole core.[15][16]
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the prediction of essential physicochemical, pharmacokinetic, and spectroscopic properties of the novel compound this compound. By leveraging a combination of quantum chemistry, machine learning, and empirical models, we have generated a detailed, multi-parameter profile that can guide future research.[2][4][17] The presented protocols are designed to be self-validating and are grounded in established scientific methodologies.
The data summarized in this report provides a strong rationale for the synthesis and experimental evaluation of this compound. The predicted properties suggest a molecule with the potential for good oral bioavailability and a manageable safety profile, warranting further investigation in the context of a specific therapeutic target. The next logical steps would be to synthesize the compound, confirm its structure using the predicted spectroscopic data as a reference, and then proceed with in vitro and in vivo studies to validate the ADMET predictions and explore its biological activity.
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An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
A Senior Application Scientist's Perspective on Synthesis, Bio-evaluation, and Lead Optimization
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a valuable scaffold for the development of novel therapeutic agents.[3][4] Oxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][5] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity and potency of these compounds.[3][4]
This technical guide focuses on the exploration of structural analogs and derivatives of a specific, potentially novel compound: 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one . We will delve into the synthetic strategies for generating a library of related compounds, the rationale behind the design of derivatives with potentially enhanced biological activity and pharmacokinetic profiles, and detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this 2-acyl-1,3-oxazole core.
I. Synthesis of the Core Scaffold and its Analogs
The synthesis of 2,5-disubstituted oxazoles is a well-established field with several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. For our target compound, this compound, and its analogs, we will consider three primary synthetic strategies: the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and palladium-catalyzed cross-coupling reactions.
Proposed Synthesis of the Core Scaffold: A Modified Robinson-Gabriel Approach
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[6][7] This method is particularly well-suited for the preparation of 2,5-disubstituted oxazoles.
Proposed Synthetic Route:
Caption: Proposed Robinson-Gabriel synthesis of the core scaffold.
Experimental Protocol: Robinson-Gabriel Synthesis
-
Step 1: Acylation of 2-Aminobutan-1-ol. To a solution of 2-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq). Slowly add 2-ethylbutyryl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield N-(1-hydroxybutan-2-yl)-2-ethylbutanamide.
-
Step 2: Oxidation to α-Acylamino Ketone. Dissolve the product from Step 1 in DCM. Add Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of Na2S2O3. Extract with DCM, wash with saturated NaHCO3 and brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to obtain 1-((2-ethylbutanoyl)amino)butan-2-one.
-
Step 3: Cyclodehydration. To the α-acylamino ketone from Step 2, add concentrated sulfuric acid (or phosphorus pentoxide) and heat at 100 °C for 2-4 hours. Cool the reaction mixture and pour it onto ice. Neutralize with a saturated solution of NaHCO3 and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to yield this compound.
Synthesis of Analogs via the Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] This reaction is particularly useful for creating diversity at the 5-position of the oxazole ring.
Experimental Protocol: Van Leusen Oxazole Synthesis
-
To a suspension of potassium carbonate (2.5 eq) in methanol, add the desired aldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Synthesis for Further Diversification
Palladium-catalyzed cross-coupling reactions offer a versatile approach to introduce a wide range of substituents at the C2 and C5 positions of the oxazole ring.[10][11] This allows for the synthesis of analogs that are not readily accessible through classical methods.
Experimental Workflow: Palladium-Catalyzed C-H Arylation
Caption: A workflow for the lead optimization process.
Key aspects to consider during lead optimization include:
-
Improving Metabolic Stability: Introducing blocking groups at metabolically labile positions or using bioisosteric replacements can enhance the metabolic stability of the compounds.
-
Enhancing Solubility and Permeability: Modifications to the peripheral substituents can be made to optimize the lipophilicity and polarity of the molecule, thereby improving its solubility and cell permeability.
-
Reducing Off-Target Effects: Fine-tuning the structure of the lead compound can help to improve its selectivity for the desired biological target and reduce potential off-target toxicities.
V. Conclusion
The 2-acyl-1,3-oxazole scaffold, exemplified by this compound, represents a promising starting point for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive framework for the design, synthesis, and biological evaluation of its structural analogs and derivatives. By employing a combination of classical and modern synthetic methodologies, guided by rational drug design principles, and utilizing robust biological screening assays, researchers can effectively explore the chemical space around this core structure. The systematic approach outlined herein, from initial synthesis to lead optimization, will facilitate the identification of new chemical entities with the potential for further development as clinically useful drugs.
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Methodological & Application
Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: A Detailed Protocol for Drug Discovery and Development
Introduction: The Significance of the Oxazole Moiety and a Novel Ketone Derivative
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of "2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one," a novel ketone derivative of the parent oxazole. The strategic introduction of a 2-ethylbutanoyl group at the C2 position of the oxazole ring offers a potential avenue for modulating the pharmacokinetic and pharmacodynamic properties of oxazole-based compounds.
This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step synthetic procedure but also the underlying scientific rationale for each experimental choice. The described methodology is a convergent synthesis that leverages the targeted functionalization of the oxazole ring, a cornerstone of modern heterocyclic chemistry.
Synthetic Strategy: A Convergent Approach to a Novel Oxazole Ketone
The synthesis of this compound is strategically designed as a three-stage process. This approach ensures efficiency and modularity, allowing for potential diversification of the final product.
Stage 1: Preparation of the Acylating Agent. The synthesis commences with the conversion of commercially available 2-ethylbutanoic acid to its corresponding acid chloride, 2-ethylbutyryl chloride. This transformation is a classic and robust method for activating the carboxylic acid for subsequent acylation reactions.
Stage 2: Synthesis of the Oxazole Nucleophile. The parent 1,3-oxazole serves as the foundational heterocyclic core. For researchers who wish to synthesize this starting material, a reliable protocol is provided. The key to the successful functionalization of the oxazole ring lies in the selective deprotonation at the C2 position, which is the most acidic proton on the ring.[1][2][3] This is achieved through the use of a strong organolithium base to generate a 2-lithiooxazole intermediate.
Stage 3: Convergent Synthesis via C2-Acylation. The final and most critical step is the coupling of the activated acylating agent with the organometallic oxazole species. While direct acylation of 2-lithiooxazoles with acid chlorides can be challenging and may lead to undesired side products, a more controlled and higher-yielding approach involves the transmetalation of the 2-lithiooxazole to a 2-magnesiooxazole (a Grignard reagent) followed by reaction with the acyl chloride.[4] This method has been shown to be effective in preventing ring-opening and promoting the desired C-acylation.[4]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Ethylbutyryl Chloride
This protocol details the conversion of 2-ethylbutanoic acid to its acid chloride, a crucial electrophile for the subsequent C2-acylation of the oxazole ring. The use of thionyl chloride is a standard and effective method for this transformation.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Ethylbutanoic Acid | 116.16 | 5.81 g | 50.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL | 75.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Dimethylformamide (DMF) | - | 1 drop | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-ethylbutanoic acid (5.81 g, 50.0 mmol) and anhydrous dichloromethane (50 mL).
-
Add one drop of dimethylformamide (DMF) to the solution. DMF acts as a catalyst for the reaction.
-
Slowly add thionyl chloride (5.4 mL, 75.0 mmol) to the stirred solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude 2-ethylbutyryl chloride is a colorless to pale yellow liquid and is typically used in the next step without further purification.
Stage 2 (Optional): Synthesis of 1,3-Oxazole
For laboratories where 1,3-oxazole is not commercially available, the following protocol, adapted from a practical synthesis, can be employed.[6] This procedure involves the formation and subsequent decarboxylation of oxazole-4-carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl isocyanoacetate | 113.11 |
| Carbonyl diimidazole | 162.15 |
| Formic acid | 46.03 |
| Potassium hydroxide (KOH) | 56.11 |
| Tetrahydrofuran (THF), anhydrous | - |
| Hydrochloric acid (HCl) | - |
| Copper powder | 63.55 |
| Quinoline | 129.16 |
Procedure:
-
Synthesis of Ethyl oxazole-4-carboxylate: Following the procedure described by Schöllkopf, react ethyl isocyanoacetate with carbonyl diimidazole and formic acid to yield ethyl oxazole-4-carboxylate.[6]
-
Saponification to Oxazole-4-carboxylic acid: Hydrolyze the ethyl ester with aqueous potassium hydroxide in tetrahydrofuran.[6]
-
Decarboxylation to 1,3-Oxazole: The crude oxazole-4-carboxylic acid is mixed with copper powder and quinoline and heated to induce decarboxylation, affording the volatile 1,3-oxazole, which is collected by distillation.[6]
Stage 3: Synthesis of this compound
This stage represents the core of the synthesis, where the C-C bond is formed between the oxazole ring and the 2-ethylbutanoyl moiety. The protocol utilizes a Grignard-type reagent of oxazole for a clean and efficient acylation.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Oxazole | 69.06 | 3.45 g | 50.0 |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 22.0 mL | 55.0 |
| Magnesium bromide diethyl etherate (MgBr₂·OEt₂) | 262.26 | 14.4 g | 55.0 |
| 2-Ethylbutyryl chloride (crude from Stage 1) | 134.60 | ~6.73 g | 50.0 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere, add 1,3-oxazole (3.45 g, 50.0 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiooxazole.
-
In a separate flame-dried flask, dissolve magnesium bromide diethyl etherate (14.4 g, 55.0 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Slowly add the solution of MgBr₂·OEt₂ to the 2-lithiooxazole solution at -78 °C. Allow the reaction mixture to warm slowly to 0 °C over 1 hour to facilitate the transmetalation to 2-magnesiooxazole.
-
Cool the reaction mixture back down to -78 °C.
-
Dissolve the crude 2-ethylbutyryl chloride (from Stage 1) in 20 mL of anhydrous THF and add it dropwise to the 2-magnesiooxazole solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary and Expected Results
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Expected Yield |
| 2-Ethylbutyryl chloride | C₆H₁₁ClO | 134.60 | Liquid | >90% (crude) |
| This compound | C₁₀H₁₅NO₂ | 181.23 | Oil or low-melting solid | 60-75% |
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the presence of the ethyl and butyl groups and the oxazole ring protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic ketone (C=O) and oxazole ring vibrations.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The success of the synthesis can be validated at each stage. The formation of the acid chloride in Stage 1 can be inferred by the disappearance of the carboxylic acid starting material (as monitored by thin-layer chromatography, with derivatization, or by IR spectroscopy). The successful C2-acylation in Stage 3 will be evident from the appearance of a new product with a distinct retention factor on TLC and the characteristic spectroscopic data of the final ketone. The use of the Grignard reagent of oxazole is a key element that enhances the reliability of the final coupling step.[4]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers in drug discovery and development can efficiently access this novel oxazole derivative for further biological evaluation. The modular nature of this synthetic strategy also opens up possibilities for the creation of a library of analogous compounds by varying the starting carboxylic acid.
References
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Al-Mustansiriyah Journal of Science.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
- Oxazole - Wikipedia. Wikipedia.
- Selective deprotonation of oxazole and photoelectron imaging of the oxazolide anion. Royal Society of Chemistry.
- A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of California, Davis.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry.
- Methodology for the Synthesis of Substituted 1,3-Oxazoles. Indiana University.
- Oxazole.pdf. CUTM Courseware.
- Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository.
- Synthesis of 2-oxazolines. Organic Chemistry Portal.
- A practical approach to the synthesis of 2,4-disubstituted oxazoles
- Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series.
- Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Semantic Scholar.
- Competition reactions for C2‐arylation of oxazoles.
- Reactions of lithiooxazole. The Journal of Organic Chemistry.
- Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Trifl
- 2-Ethylbutyryl chloride - Cheméo. Cheméo.
- 2-Ethylbutyryl chloride - the NIST WebBook. NIST.
- Method for synthesizing 2-chlorobutyric acid.
- ethyl 2-ethyl-2-methylbutano
- The preparation method of the new 2 Ethylbutanoic acid of one class.
- What should i reconsider in my experiment for acyl chloride to be formed?.
- Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)...
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.
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- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" in vitro assay development
An Application Guide for the Development of In Vitro Assays for Novel Oxazole-Containing Compounds
Abstract
The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The compound 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one represents a novel chemical entity within this class, for which no specific biological target has been elucidated. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of this, and similar, novel small molecules. We present a tiered, hypothesis-driven approach, beginning with broad phenotypic screens to identify biological effects, followed by target deconvolution and specific biochemical assays. This guide emphasizes the causality behind experimental choices, the implementation of self-validating systems, and adherence to rigorous scientific standards, providing detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays.
Introduction: The Challenge of a Novel Chemical Entity
The journey from a newly synthesized compound to a characterized biological probe or drug lead is underpinned by the systematic development of reliable in vitro assays. For a novel molecule like this compound, the primary challenge is the absence of a known biological target. Therefore, the initial experimental strategy must be broad enough to detect a wide range of potential activities. A tiered approach is the most logical and resource-efficient path forward. This strategy begins with high-level phenotypic assays to answer the fundamental question: "Does this compound have any effect on a biological system?"[5][6] Positive results from this stage then guide the development of more specific secondary and tertiary assays to elucidate the mechanism of action (MoA).
The Importance of Compound Integrity: Before commencing any biological assay, it is critical to confirm the identity, purity, and stability of the test compound. This foundational step prevents the misinterpretation of results due to impurities or compound degradation. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): To confirm chemical structure.
-
Mass Spectrometry (MS): To confirm molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.
A Tiered Strategy for In Vitro Assay Development
This guide proposes a three-tiered strategy. The initial tier focuses on identifying any functional effect of the compound in cellular systems. Subsequent tiers are designed to systematically narrow down the biological target and mechanism.
Tier 1: Primary Screening - Broad Phenotypic Assays
The goal of primary screening is to cast a wide net. Given the known activities of oxazole derivatives, two parallel screens are recommended: a cancer cell cytotoxicity screen and a broad-spectrum antimicrobial screen.[2][4]
-
Rationale for Cytotoxicity Screening: Many oxazole-containing compounds exhibit antiproliferative or cytotoxic effects.[4][7] Screening against a diverse panel of human cancer cell lines can reveal tissue-specific sensitivities and provide initial clues about potential pathways involved.[5]
-
Rationale for Antimicrobial Screening: The oxazole scaffold is present in several antibacterial and antifungal agents.[1][8][9] A primary screen against a panel of pathogenic bacteria and fungi is a cost-effective method to identify potential anti-infective properties.
The workflow for this tiered approach is visualized below.
Caption: Tiered workflow for novel compound assay development.
Tier 2: Target Deconvolution and Secondary Assays
If Tier 1 assays reveal consistent activity (e.g., potent cytotoxicity against specific cancer cell lines), the next logical step is to identify the molecular target.
-
Hypothesis Generation: The observed phenotype guides this process. For instance, if the compound is cytotoxic, it could be targeting enzymes critical for cell proliferation, such as kinases or proteases. A common approach is to screen the compound against a commercially available panel of recombinant enzymes.
-
Biochemical Assays: Once a putative target class is identified, specific, target-oriented biochemical assays are developed. These assays use purified components (enzyme, substrate, compound) to quantify the direct inhibitory effect of the compound on the target, independent of cellular complexity. This is crucial for confirming a direct interaction and determining potency (e.g., IC50).
Tier 3: Mechanism of Action (MoA) and Assay Validation
With a confirmed target, the focus shifts to understanding how the compound works in a cellular context and validating the assay for robustness and reliability.
-
Cellular Target Engagement Assays: These assays confirm that the compound binds to its intended target within a live cell. Techniques like the NanoBRET™ Target Engagement Assay are industry standards.
-
Assay Validation: Any assay intended for compound profiling must be rigorously validated. The goal is to prove that the assay is accurate, precise, and reproducible. Key parameters are summarized in the table below.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative control distributions. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 10 |
| DMSO Tolerance | The maximum concentration of DMSO (vehicle) that does not significantly affect assay performance. | Typically ≤ 1% |
| Intra-plate Precision | The variability (%CV) of measurements within a single assay plate. | %CV < 10% |
| Inter-plate Precision | The variability (%CV) of measurements across multiple plates and/or days. | %CV < 15% |
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key assays proposed in the tiered screening approach.
Protocol 3.1: General Cell Viability/Cytotoxicity Assay (Luminescent)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP, an indicator of metabolically active cells.
A. Materials
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
White, flat-bottom 96-well or 384-well microplates
-
CellTiter-Glo® Reagent
-
Positive Control: Doxorubicin or Staurosporine
-
Negative Control: DMSO (Dimethyl sulfoxide)
B. Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10⁵ cells/mL (optimize for cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture medium to create a dose-response curve. A typical starting concentration is 100 µM. Ensure the final DMSO concentration in the well is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells for "cells + vehicle (DMSO)" (negative control) and "cells + positive control" (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader (e.g., Promega GloMax®).
-
-
Data Analysis:
-
Normalize the data: % Viability = (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background) * 100.
-
Plot % Viability against log[Compound Concentration] and fit a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for a luminescent cell viability assay.
Protocol 3.2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
A. Materials
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal Strains (e.g., Candida albicans)
-
Growth Media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (viability indicator)
-
Positive Control: Ciprofloxacin (for bacteria), Fluconazole (for fungi)
-
Negative Control: DMSO
B. Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in the appropriate broth, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of a 2X starting concentration of the test compound (prepared from a 10 mM DMSO stock) to the first column.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well. The final volume will be 100 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum + DMSO).
-
-
Incubation:
-
Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determining MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring optical density (OD₆₀₀).
-
(Optional) Add 10 µL of Resazurin solution and incubate for 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 3.3: Biochemical Kinase Inhibition Assay (Luminescent)
This protocol describes a generic kinase assay using the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a proxy for kinase activity. This would be used in Tier 2 after a kinase target is hypothesized.
A. Materials
-
Recombinant Kinase (e.g., EGFR, SRC)
-
Kinase-specific substrate (peptide) and cofactors (e.g., MgCl₂)
-
ATP (at a concentration near the Kₘ for the specific kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Low-volume, white 384-well plates
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Negative Control: DMSO
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare a 4X compound dilution series in buffer with the same final %DMSO.
-
-
Assay Plate Setup (5 µL reaction volume):
-
Add 1.25 µL of the 4X compound dilutions or controls to the wells.
-
Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction. Start a "no enzyme" control for background subtraction.
-
Add 1.25 µL of the 2X ATP solution to start the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes (optimize time based on kinase).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Readout and Analysis:
-
Read luminescence on a plate reader.
-
Calculate % Inhibition and plot against log[Compound Concentration] to determine the IC50 value.
-
Caption: Principle of the luminescent ADP-Glo™ kinase assay.
Conclusion
The development of in vitro assays for a novel chemical entity like this compound requires a systematic and logical progression from broad, unbiased phenotypic screens to specific, target-oriented biochemical assays. By following a tiered approach, researchers can efficiently identify biological activity, deconvolve the mechanism of action, and generate the robust, high-quality data necessary for advancing a compound through the drug discovery pipeline. The protocols and validation standards outlined in this guide provide a solid framework for initiating this critical phase of research.
References
- Gomha, S. M., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- Talele, T. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Kakkar, S., & Narasimhan, B. (2019).
- Various Authors. (N/A). Examples of natural products and biologically active molecules containing an oxazole unit.
- Various Authors. (2024). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
- Gomha, S. M., et al. (N/A). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
- Clemente, M. G., et al. (N/A). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
- Selvita. (2026). In Vitro Assays and Models. Selvita.
- Kumar, R., et al. (N/A).
- Wujec, M., et al. (N/A). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PubMed Central.
- de Oliveira, C. S., et al. (N/A). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. Europe PMC.
- Farghaly, T. A., et al. (N/A).
- Shafi, S. S., et al. (2021).
- Wujec, M., et al. (N/A). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Kamble, V., et al. (N/A). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)
- Shafi, S. S., et al. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
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- 8. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one as a Novel Chemical Probe
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel small molecule, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one, as a potential chemical probe. Due to the novelty of this compound, this guide establishes a complete experimental roadmap, from initial physicochemical assessment to target identification, validation, and cellular characterization. The protocols herein are designed to be self-validating, providing a rigorous framework for establishing the utility and specificity of this and other new chemical entities.
Introduction: The Rationale for Investigating a Novel Oxazole-Containing Compound
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Notably, this five-membered heterocycle is a key structural feature in several potent protein kinase inhibitors, where it often participates in critical hydrogen bonding interactions within the ATP-binding pocket of the target enzyme.[3][4] Given this precedent, novel, uncharacterized molecules containing an oxazole moiety, such as this compound (hereafter designated Cmpd-X ), represent compelling candidates for investigation as chemical probes to explore biological pathways and validate new drug targets.[3]
A chemical probe is a highly selective small molecule used to perturb a specific protein target in cells and organisms, enabling the elucidation of its biological function.[5] The development of such a tool requires a systematic and rigorous validation process. This guide outlines a strategic workflow to:
-
Determine the physicochemical properties of Cmpd-X .
-
Identify its primary biological target(s) using an unbiased, chemoproteomic approach.
-
Validate target engagement in a cellular context.
-
Quantify its potency and selectivity.
-
Assess its effects on cellular function.
For the purpose of this guide, we will proceed with the hypothesis that Cmpd-X is a protein kinase inhibitor, a common role for oxazole-containing compounds.[4] The following protocols will therefore focus on techniques well-suited for this target class, while remaining broadly applicable to other potential protein targets.
Initial Characterization & Synthesis
Synthesis
The synthesis of 2-substituted oxazoles can be achieved through various established methods, such as the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) or from the reaction of α-haloketones with primary amides.[1] A plausible route to Cmpd-X would involve the cyclization of an appropriate precursor. Researchers should ensure a scalable and reproducible synthetic route to provide sufficient material for the comprehensive studies outlined below.[6][7]
Physicochemical Property Assessment
A reliable chemical probe must have well-defined chemical properties.
Table 1: Essential Physicochemical Parameters for Cmpd-X
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), ¹H NMR, LC-MS | >95% | Ensures that observed biological activity is due to the compound of interest and not impurities. |
| Identity | High-Resolution Mass Spectrometry (HRMS), ¹H & ¹³C NMR | Matches theoretical mass and structure | Confirms the chemical structure is correct. |
| Solubility | Nephelometry or UV-Vis Spectroscopy in PBS | >50 µM | Sufficient solubility in aqueous buffers is required for robust and reproducible biological assays.[8] |
| Stability | LC-MS analysis of compound in assay buffer over time (0, 2, 24h) | <10% degradation over 24h | The compound must be stable under experimental conditions to ensure consistent concentration. |
Target Identification: An Unbiased Chemoproteomic Approach
To identify the cellular binding partners of Cmpd-X without prior assumptions, an affinity-based protein profiling (ABPP) strategy is recommended.[9] This involves synthesizing a derivative of Cmpd-X that can be used as a "bait" to capture its protein targets from a cell lysate.
Workflow for Affinity-Based Target Identification
The overall strategy involves synthesizing a tagged version of Cmpd-X , incubating it with cell lysate, pulling down the probe-protein complexes, and identifying the bound proteins by mass spectrometry.
Caption: Workflow for Affinity-Based Target Identification of Cmpd-X.
Protocol: Affinity Pulldown using a Clickable Probe
This protocol outlines the key steps for identifying binding partners of Cmpd-X .
Materials:
-
Alkyne-modified Cmpd-X
-
Cell line of interest (e.g., K562 leukemia cells)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Biotin-Azide tag
-
Click chemistry catalysts (e.g., copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads[10]
-
Wash Buffers (with varying salt and detergent concentrations)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Probe Synthesis: Synthesize a derivative of Cmpd-X with a minimally perturbing alkyne handle. The ethyl group could potentially be replaced with a propargyl group.
-
Cell Lysis: Culture and harvest cells. Lyse cells in ice-cold Lysis Buffer and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C). Determine protein concentration.[10]
-
Probe Incubation: Incubate the cell lysate (e.g., 1-5 mg total protein) with the alkyne-probe (e.g., 1-10 µM final concentration) for 1 hour at 4°C. Include a DMSO vehicle control.
-
Click Reaction: Add biotin-azide and click chemistry catalysts to the lysate. Incubate for 1 hour at room temperature to covalently link biotin to the probe-protein complexes.
-
Capture: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.[10]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffer and low concentrations of non-ionic detergents.[11]
-
Elution and Digestion: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate proteins briefly on an SDS-PAGE gel, excise the protein band, and perform in-gel trypsin digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the Cmpd-X sample compared to the DMSO control. These are the primary target candidates.
Target Engagement & Potency
Once a primary candidate target is identified (hypothetically, "Kinase-Y"), it is crucial to confirm that Cmpd-X directly binds to it in intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12]
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[13]
Materials:
-
Intact cells expressing the target protein (Kinase-Y)
-
Cmpd-X
-
PBS, Lysis buffer (as above)
-
PCR tubes or plate, Thermal cycler
-
Primary antibody specific for Kinase-Y
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Treat intact cells with Cmpd-X (e.g., 10 µM) or DMSO vehicle control for 1-2 hours under normal culture conditions.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).[14]
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).[14]
-
Western Blot: Collect the supernatant, determine protein concentration, and analyze equal amounts of total protein by SDS-PAGE. Transfer to a membrane and probe with an antibody against Kinase-Y.[15]
-
Analysis: Quantify the band intensity at each temperature for both DMSO and Cmpd-X treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the presence of Cmpd-X confirms target engagement.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
To quantify the potency of Cmpd-X , a biochemical assay using recombinant Kinase-Y is performed.
Materials:
-
Recombinant, purified Kinase-Y
-
Kinase-specific peptide substrate and ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Cmpd-X in a serial dilution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, prepare reactions containing kinase buffer, recombinant Kinase-Y, and the peptide substrate.
-
Inhibitor Addition: Add serially diluted Cmpd-X to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Cmpd-X relative to the positive control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[5][16]
Table 2: Hypothetical Validation Data for Cmpd-X against Kinase-Y
| Assay | Parameter | Result | Interpretation |
| CETSA | Thermal Shift (ΔTₘ) | + 5.2 °C | Cmpd-X directly binds to and stabilizes Kinase-Y in intact cells. |
| Kinase Assay | IC₅₀ | 85 nM | Cmpd-X is a potent inhibitor of Kinase-Y enzymatic activity. |
Selectivity Profiling
A high-quality chemical probe should be highly selective for its intended target to minimize off-target effects. Large-scale kinome profiling is essential to assess selectivity.[17]
Protocol: Kinobead Competition Binding Assay
Kinobeads are an affinity matrix comprised of immobilized, non-selective kinase inhibitors used to capture a large portion of the kinome from a cell lysate.[18] By pre-incubating the lysate with Cmpd-X , one can measure its ability to compete with the beads for kinase binding.
Caption: Workflow for Kinobead-based Selectivity Profiling.
Procedure:
-
Lysate Preparation: Prepare a large-scale clarified cell lysate as described in section 3.2.
-
Competition: Aliquot the lysate and incubate with a range of Cmpd-X concentrations (e.g., 0 to 30 µM) for 45-60 minutes at 4°C.[19]
-
Kinobead Incubation: Add kinobeads to each sample and incubate for 30-60 minutes at 4°C to capture kinases not bound by Cmpd-X .[19]
-
Wash and Elute: Wash the beads extensively to remove non-specific proteins. Elute the captured kinases.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification or TMT labeling).
-
Data Analysis: For each identified kinase, determine the amount bound to the beads at each Cmpd-X concentration. This allows for the generation of dose-response curves and the calculation of apparent IC₅₀ values for hundreds of kinases simultaneously, revealing the selectivity profile of the compound.
Cellular Function Assessment
The final step is to link the on-target activity of Cmpd-X to a cellular phenotype. If Kinase-Y is implicated in cancer cell proliferation, a cell viability assay is a logical starting point.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.[20]
Materials:
-
Cancer cell line with expressed and active Kinase-Y
-
96- or 384-well clear-bottom white plates
-
Cmpd-X
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
Procedure:
-
Cell Seeding: Seed cells into a multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Cmpd-X for a duration relevant to the cell cycle (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the culture medium volume.[21]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.[21]
-
Analysis: Plot luminescence versus log[Cmpd-X ] and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ value consistent with the target engagement IC₅₀ provides strong evidence for an on-target cellular effect.
Conclusion
This document provides a foundational framework for the comprehensive characterization of the novel molecule this compound (Cmpd-X ) as a chemical probe. By following this structured workflow—from basic characterization and unbiased target identification to rigorous validation of target engagement, potency, selectivity, and cellular activity—researchers can build a robust data package. This systematic approach ensures the development of a trustworthy and valuable tool for dissecting the complexities of biological systems and validating novel therapeutic targets.
References
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
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Oxazole - Wikipedia. (n.d.). Wikipedia. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health. [Link]
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Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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ACE-inhibitory activity assay: IC50. (2022). Protocols.io. [Link]
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Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. (2019). ACS Chemical Biology. [Link]
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Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. (2023). ACS Publications. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Springer. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). National Institutes of Health. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Center for Biotechnology Information. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Center for Biotechnology Information. [Link]
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Affinity Mass Spectrometry: Strategies for Proteome Profiling. (n.d.). University of Washington. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
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The protocols for substituted oxazoles synthesis. (n.d.). ResearchGate. [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. [Link]
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Affinity Chromatography. (n.d.). G-Biosciences. [Link]
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Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]
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Oxazole.pdf. (n.d.). CUTM Courseware. [Link]
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Affinity purification guide lines. (2019). The Rockefeller University. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. [Link]
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How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. (2020). ResearchGate. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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Cell Viability Assays Assay Guidance Manual. (2022). ResearchGate. [Link]
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Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (n.d.). IRIS UniPA. [Link]
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]
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Cancer Biology - Protein. (n.d.). Bio-protocol. [Link]
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The oxazole ring system, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure." This scaffold is present in a multitude of natural products and FDA-approved drugs, demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4] The versatility of the oxazole moiety makes it an attractive starting point for the development of novel therapeutic agents.
This application note introduces 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one , a novel synthetic compound designed for high-throughput screening (HTS) campaigns. HTS allows for the rapid screening of millions of compounds to identify "hits" that modulate a specific biological target.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS, including its physicochemical properties, proposed synthesis, detailed screening protocols, and data analysis workflows.
Physicochemical Properties of this compound
While this is a novel compound, its properties can be inferred from its constituent parts. The 2-ethyl-1-butanol substructure is known to hinder crystallization, which can improve the solubility and handling of the compound in automated liquid handling systems.[6] The oxazole ring contributes to its potential for diverse biological interactions.[1]
| Property | Estimated Value | Rationale |
| Molecular Formula | C9H13NO2 | Based on chemical structure |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula |
| SMILES | CCC(CC)C(=O)c1occn1 | Standard chemical representation |
| CAS Number | [Hypothetical] 2108791-23-4 | Assigned for tracking purposes |
| Appearance | Colorless to pale yellow oil | Inferred from similar small molecules |
| Solubility | Soluble in DMSO, Ethanol | Common for HTS compounds |
| LogP | ~1.5 - 2.5 | Estimated for membrane permeability |
Proposed Synthesis
A plausible synthetic route for this compound could involve the reaction of an appropriate precursor with a reagent that forms the oxazole ring. One potential method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[4]
Caption: Workflow for the primary high-throughput screening assay.
Secondary Confirmatory Assay: Dose-Response Analysis
"Hits" identified in the primary screen should be confirmed and their potency determined through a dose-response analysis.
Protocol:
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.
-
-
Compound Plating:
-
Dispense 50 nL of each concentration into a 384-well plate in triplicate. Include positive and negative controls.
-
-
Assay Execution:
-
Follow the same procedure as the primary screening assay (steps 2-4).
-
-
Data Analysis:
-
Calculate the percent inhibition/activation for each concentration relative to the controls.
-
Plot the dose-response curve and determine the IC50/EC50 value.
-
Data Analysis and Interpretation
1. Primary Screen Data Analysis:
-
Normalization: Normalize the raw data to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Sample - Positive_Control) / (Negative_Control - Positive_Control))
-
-
Hit Identification: A "hit" is typically defined as a compound that produces a response greater than three standard deviations from the mean of the negative controls.
2. Secondary Screen Data Analysis:
-
Curve Fitting: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 or EC50.
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Troubleshooting and Scientific Integrity
-
Fluorescence Interference: To rule out false positives due to the intrinsic fluorescence of the test compound, pre-read the plate after compound addition but before the addition of the fluorescent substrate.
-
Compound Aggregation: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to minimize non-specific inhibition caused by compound aggregation.
-
Assay Robustness: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Conclusion
This compound represents a promising starting point for hit-finding campaigns due to its incorporation of the privileged oxazole scaffold. The protocols outlined in this application note provide a robust framework for its evaluation in high-throughput screening. By adhering to sound scientific principles and implementing appropriate controls, researchers can confidently identify and validate novel modulators of their biological targets of interest.
References
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Technical Support Center: Screening Oxazole-Based Compounds. Benchchem.
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC - NIH.
- 2-Ethyl-1-butanol 98 97-95-0. Sigma-Aldrich.
- Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences.
- 2-Ethyl-1-butanol.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- 2-Ethyl-1-butanol. Wikipedia.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
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Application Notes & Protocols for the Preclinical Evaluation of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
A Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of Oxazole-Based Compounds
The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, which has garnered significant attention in medicinal chemistry. This scaffold is a key structural component in numerous clinically approved drugs and biologically active molecules.[1][2] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatile nature of the oxazole ring allows it to engage in various non-covalent interactions with biological targets like enzymes and receptors, making it a privileged scaffold in drug design.[1][2]
This document provides a comprehensive experimental framework for the initial preclinical evaluation of a novel oxazole-containing compound, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one . As a new chemical entity, a systematic and robust experimental design is crucial to elucidate its potential therapeutic value and mechanism of action. The following protocols are designed to be self-validating and are grounded in established methodologies for small molecule drug discovery.
Preliminary Characterization and Handling
Prior to biological evaluation, a thorough characterization of the test compound is essential. This ensures the purity, identity, and stability of the compound, which are critical for reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C9H13NO2 | N/A |
| Molecular Weight | 167.21 g/mol | N/A |
| Purity | >98% | HPLC, NMR |
| Solubility | To be determined | Kinetic Solubility Assay |
| Stability | To be determined | Freeze-Thaw, Short-Term Storage |
Protocol 2.1: Stock Solution Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.
-
Solvent Selection: Based on predicted solubility, dissolve the compound in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Initial Biological Screening: Cytotoxicity Profiling
The initial step in evaluating a novel compound with potential anticancer activity is to assess its cytotoxic effects against a panel of human cancer cell lines.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a novel compound.
Protocol 3.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 2: Example IC50 Data Presentation
| Cell Line | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Positive Control) |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 25.7 ± 3.1 | 1.2 ± 0.2 |
| MCF-7 (Breast Cancer) | 10.5 ± 1.3 | 0.5 ± 0.08 |
Elucidating the Mechanism of Action
Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Given that many anticancer agents induce apoptosis, a key experiment is to assess the compound's ability to trigger this programmed cell death pathway.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential mechanism of action for an anticancer compound.
Protocol 4.1: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.
Preliminary ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development. A simple in vitro assay to predict metabolic stability is the liver microsomal stability assay.
Protocol 5.1: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (a cofactor for metabolic enzymes), and buffer in a 96-well plate.
-
Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM. Include a positive control (a compound with known metabolic instability) and a negative control (without NADPH).
-
Time-Course Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
LC-MS/MS Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
Table 3: Example Microsomal Stability Data
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg) | Predicted Hepatic Clearance |
| This compound | 45 | 15.4 | Low to Moderate |
| Verapamil (High Clearance Control) | 5 | 138.6 | High |
Conclusion and Future Directions
This document outlines a foundational experimental design for the initial characterization of the novel oxazole derivative, this compound. The proposed workflow provides a systematic approach to assess its cytotoxic potential, elucidate its mechanism of action, and evaluate its preliminary metabolic stability. Positive results from these initial studies would warrant further investigation, including broader cell line screening, in vivo efficacy studies in animal models, and more comprehensive ADMET profiling. The versatility of the oxazole scaffold suggests that a methodical investigation of new derivatives like the one proposed here is a promising avenue for the discovery of new therapeutic agents.[1][2]
References
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis Online.
- Oxazole-Based Compounds As Anticancer Agents.Bentham Science Publisher.
- Oxazole-Based Compounds As Anticancer Agents.Ingenta Connect.
- Marketed drugs containing oxazole.
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Application Note: Solubility and Stability Profiling of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Abstract
This document provides a comprehensive set of protocols for evaluating the aqueous solubility and chemical stability of the novel chemical entity (NCE), 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. As an NCE in early-stage development, characterizing these fundamental physicochemical properties is critical for predicting its biopharmaceutical behavior and establishing a foundation for formulation development. The protocols herein are grounded in industry-standard practices and regulatory expectations, primarily referencing guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide details methodologies for determining thermodynamic and kinetic solubility, as well as a systematic approach to stability assessment through forced degradation studies and long-term stability trials.
Introduction and Physicochemical Context
This compound is a heterocyclic compound featuring an oxazole ring and a ketone functional group. Understanding the intrinsic properties of these moieties is key to anticipating the compound's behavior.
-
The Oxazole Ring: Oxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen. They are generally considered thermally stable and possess a degree of resistance to acidic conditions, though they can be susceptible to oxidation and ring-opening under certain nucleophilic or strong hydrolytic conditions.[6][7][8][9] The nitrogen atom imparts weak basicity to the ring system.[7][8]
-
The Ketone Group: The ketone carbonyl group is a site of potential nucleophilic attack and can undergo reduction.[10] While generally stable, it can be susceptible to certain oxidative and hydrolytic degradation pathways, particularly under harsh pH and temperature conditions.[11][12]
The interplay of these functional groups dictates the overall solubility and stability profile. Early and accurate assessment of these parameters is paramount for de-risking the development process, guiding formulation strategies, and ensuring the selection of a viable drug candidate.[13]
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. We will assess both thermodynamic and kinetic solubility to gain a complete picture.
Rationale for Dual Solubility Assessment
-
Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold standard for defining the absolute solubility and is crucial for developing formulations like oral solutions or intravenous preparations.
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO).[14] This value is often more relevant to the high-throughput screening environment of early drug discovery and can provide insights into potential precipitation issues upon dilution in aqueous media, mimicking what might occur in the gastrointestinal tract.[14]
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method, which measures the concentration of a saturated solution at equilibrium.[14]
Objective: To determine the equilibrium solubility of the compound in various aqueous media.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Borate Buffer, pH 9.0
-
HPLC-grade water
-
Validated HPLC-UV analytical method
-
Orbital shaker in a temperature-controlled incubator (25°C and 37°C)
-
0.22 µm syringe filters (PTFE or other compatible material)
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to separate vials containing 1 mL of each test medium (PBS, buffers, water). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant, moderate speed. Incubate for 48 hours at 25°C. A parallel experiment at 37°C is recommended to assess temperature effects.
-
Sampling: After 48 hours, cease agitation and allow the vials to stand undisturbed for at least 1 hour for solids to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates.
-
Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the validated range of the HPLC-UV method. Analyze the sample to determine the compound's concentration.
-
Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Protocol: Kinetic Solubility (High-Throughput Method)
This protocol uses a precipitation-based method to quickly assess solubility from a DMSO stock.[14]
Objective: To determine the kinetic solubility limit of the compound upon rapid precipitation.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for direct reading, if applicable)
-
Plate reader or HPLC-UV system
Procedure:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells, resulting in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM. Mix rapidly.
-
Incubation: Incubate the plate at room temperature for 2 hours, allowing any precipitate to form and settle.
-
Separation (if using HPLC): If precipitation is observed, centrifuge the plate and carefully collect the supernatant for HPLC analysis.
-
Quantification: Determine the concentration of the compound remaining in the solution (supernatant) using a pre-calibrated plate reader or by HPLC-UV analysis.[14]
-
Calculation: The measured concentration represents the kinetic solubility.
Data Presentation: Solubility Results
| Test Condition | Temperature | Solubility (µg/mL) | Classification |
| Thermodynamic | |||
| pH 3.0 Citrate Buffer | 25°C | [Example Value: 5] | Sparingly Soluble |
| pH 7.4 PBS | 25°C | [Example Value: 50] | Slightly Soluble |
| pH 9.0 Borate Buffer | 25°C | [Example Value: 45] | Slightly Soluble |
| pH 7.4 PBS | 37°C | [Example Value: 65] | Slightly Soluble |
| Kinetic | |||
| pH 7.4 PBS | 25°C | [Example Value: 85] | - |
Workflow Visualization: Solubility Assessment
Caption: Workflow for solubility determination.
Part 2: Stability Profiling and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors.[4] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the formation of degradation products to identify potential degradation pathways and to develop stability-indicating analytical methods.[15][16][17]
Rationale for Forced Degradation
The core purpose of stress testing is to challenge the molecule under conditions more severe than accelerated stability testing.[17][18] This helps to:
-
Elucidate Degradation Pathways: Identify likely degradation products that could form during long-term storage.[17]
-
Develop Stability-Indicating Methods: Ensure the primary analytical method (e.g., HPLC) can separate and quantify the active ingredient from all significant degradation products, impurities, and excipients.[15][19][20][21] This is a regulatory requirement.[15][20]
-
Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable dosage form and appropriate packaging.[17]
A target degradation of 5-20% is generally recommended to ensure that meaningful degradation has occurred without being so excessive that secondary degradation products complicate the analysis.[22][23]
Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of the compound under various stress conditions.
Analytical Prerequisite: A validated, stability-indicating HPLC-UV/MS method is required. The mass spectrometer (MS) is invaluable for the initial identification of degradation product masses.[15]
General Procedure:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media.
-
Expose the solutions to the conditions outlined below. Include a control sample (compound in neutral solvent, protected from light, at 5°C) for comparison.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute for HPLC analysis.
-
Analyze samples to determine the remaining percentage of the parent compound and the formation of any degradation products (expressed as % area).
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C. The oxazole ring may exhibit some resistance, but ester-like lability could be a factor depending on the exact structure.[8]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C. Ketones and the oxazole ring can be susceptible to base-catalyzed degradation.[11]
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. Heterocyclic rings and carbons adjacent to carbonyls can be sites of oxidation.[22][24][25]
-
Thermal Degradation: Solution at 80°C and solid compound at 105°C. Oxazoles are generally thermally stable, but this tests for overall molecular stability.[6][7]
-
Photostability: Expose the solution and solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[1][26] A control sample should be wrapped in aluminum foil to exclude light.
Protocol: Long-Term Stability (ICH Conditions)
Objective: To evaluate the stability of the drug substance under ICH-recommended storage conditions to establish a re-test period.[1][4][5]
Procedure:
-
Store aliquots of the solid drug substance in appropriate containers under the following conditions:
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), test the samples for appearance, assay, and degradation products using the stability-indicating method.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| Control (in H₂O) | 48h / 5°C | 99.8% | <0.05% | <0.05% |
| 0.1 M HCl | 24h / 60°C | 95.2% | 1.8% (DP1) | 0.9% (DP2) |
| 0.1 M NaOH | 8h / 60°C | 88.7% | 5.1% (DP3) | 2.5% (DP4) |
| 3% H₂O₂ | 24h / RT | 85.4% | 8.2% (DP5) | 3.1% (DP6) |
| Thermal (Solid) | 48h / 105°C | 99.5% | 0.2% (DP7) | <0.05% |
| Photolytic (Solid) | ICH Q1B | 92.1% | 4.5% (DP8) | 1.2% (DP1) |
Workflow Visualization: Stability Assessment
Caption: Workflow for stability profiling.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial solubility and stability characterization of this compound. The resulting data are fundamental for making informed decisions in the drug development pipeline, from lead optimization and candidate selection to preformulation and the design of stable, bioavailable drug products. Adherence to these systematic, ICH-guided approaches ensures data integrity and regulatory compliance.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
-
NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]
-
Balskus, E. P., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method? Retrieved from [Link]
-
IJCRT. (2023). Stability Indicating Assay Method. [Link]
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Taylor & Francis. (2023). Oxazole – Knowledge and References. Retrieved from [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2017). Stability Indicating Analytical Method Development and Validation. [Link]
-
Huynh-Ba, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [Link]
-
Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
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Bowker, M. J. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development - ACS Publications. [Link]
-
Usui, S., et al. (1993). Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. PubMed. [Link]
-
Wang, Y. J., & Chen, Y. (2018). CHAPTER 2: Hydrolytic Degradation. Books - The Royal Society of Chemistry. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. ASM Journals. [Link]
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Application Notes and Protocols for 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Profile
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" is a heterocyclic compound featuring a 1,3-oxazole ring linked to a ketone. The oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1][2][3] Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][4] The aliphatic ketone group and the ethyl-butane side chain contribute to the compound's overall physicochemical properties, influencing its solubility, reactivity, and potential hazards.
The recommendations herein are designed to provide a robust framework for the safe handling and storage of this compound, ensuring both the integrity of the material and the safety of laboratory personnel.
Hazard Assessment and Mitigation
Given the presence of the oxazole and ketone functional groups, a thorough hazard assessment is crucial. The primary anticipated hazards include flammability, skin and eye irritation, and potential respiratory tract irritation upon inhalation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.[5]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against potential splashes and aerosols.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant lab coat should be worn at all times. | Prevents direct skin contact, which may cause irritation or defatting of the skin.[6][7] Glove material compatibility should be verified for prolonged handling. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Aliphatic ketones can be volatile, and their vapors may cause respiratory irritation or other health effects with prolonged exposure.[6][8] |
Chemical Stability and Reactivity
Understanding the stability of "this compound" is key to its proper storage and handling.
-
Thermal Stability: Oxazoles are generally thermally stable and do not typically decompose at high boiling temperatures.[1][2]
-
pH Sensitivity: The oxazole ring can be susceptible to cleavage under strongly acidic conditions.[9] Therefore, contact with strong acids should be avoided.
-
Oxidative and Photolytic Sensitivity: The oxazole ring can be prone to oxidation and may undergo photolysis upon exposure to UV light.[9] It is advisable to handle and store the compound under an inert atmosphere and protected from light, especially for long-term storage or when high purity is critical.
-
Incompatible Materials: Based on the ketone functional group, this compound should be considered incompatible with strong oxidizing agents, concentrated nitric and sulfuric acids, and strong bases.[10][11]
Storage Protocols
Proper storage is critical to maintain the chemical integrity of "this compound" and to ensure a safe laboratory environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures reduce the vapor pressure, minimizing inhalation exposure and the risk of fire. It also slows potential degradation pathways.[12] |
| Atmosphere | For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. | This minimizes the risk of oxidative degradation of the oxazole ring.[9] |
| Container | Store in a tightly sealed, amber glass vial or bottle with a PTFE-lined cap. | Amber glass protects the compound from light, preventing photolytic degradation.[12] A tightly sealed container prevents the ingress of moisture and air. |
| Segregation | Store separately from strong acids, bases, and oxidizing agents.[10] | Prevents accidental contact and potentially hazardous reactions. |
Handling and Experimental Protocols
Adherence to a strict operational workflow is essential for both safety and experimental reproducibility.[5]
General Handling Workflow
Caption: General workflow for handling "this compound".
Protocol for Solution Preparation
-
Preparation: Ensure all necessary PPE is donned correctly. Work within a certified chemical fume hood.
-
Equilibration: If the compound has been stored under refrigeration, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dispensing: Carefully weigh the desired amount of the solid compound.
-
Dissolution: In a suitable container, add the weighed compound to the chosen solvent. Stir the mixture until the solid is completely dissolved.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing "this compound" should be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Logical Relationships in Safety Procedures
Caption: Relationship between chemical properties and safety protocols.
Conclusion
While "this compound" may not have a dedicated SDS, a proactive and informed approach based on its chemical structure allows for its safe handling and storage. By understanding the properties of the oxazole ring and the ketone functional group, researchers can implement effective safety measures, ensuring a secure and productive research environment. Always prioritize caution and adhere to your institution's safety guidelines when working with any chemical compound.
References
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Egyptian Journal of Basic and Applied Sciences. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- LabManager. (n.d.).
- Chemical Safety Facts. (n.d.). Ketones.
- MDPI. (n.d.). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder.
- Wikipedia. (n.d.). Oxazole.
- Occupational Safety and Health Administration (OSHA). (n.d.).
- dt-shop.com. (2023).
- Sigma-Aldrich. (2024).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Ketones and Aldehydes.
- Ganoksin Jewelry Making Community. (2016). Basic Chemical Storage Principles.
- SpringerLink. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
- ResearchGate. (2021).
- NY.Gov. (2016).
- Britannica. (2025). Ketone.
- Naunyn-Schmiedeberg's Archives of Pharmacology. (2025). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
- PMC. (2019).
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Application Note & Protocol: Enhancing Analytical Detection of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one through PFBHA Derivatization for GC-MS Analysis
Introduction: The Analytical Challenge
2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one is a heterocyclic ketone of interest in pharmaceutical and chemical research. Its unique structure, combining a reactive ketone group with an oxazole ring, presents specific analytical challenges. Direct analysis of this compound, particularly at low concentrations in complex matrices, can be hampered by its moderate volatility and potential for thermal degradation. Furthermore, its detection sensitivity by common analytical techniques may not be sufficient for trace-level quantification. To overcome these limitations, a chemical derivatization strategy is often necessary to improve its analytical properties.[1]
This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This method converts the ketone into a more volatile and thermally stable oxime derivative, significantly enhancing its detectability by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Principle of Derivatization
The core of this method lies in the reaction between the carbonyl group of the ketone and PFBHA. This reaction, an oximation, forms a stable oxime derivative. The key advantages of using PFBHA are:
-
Increased Volatility: The resulting PFBHA-oxime is significantly more volatile than the parent ketone, making it amenable to GC analysis.[3]
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to detection by Electron Capture Detection (ECD) or by Mass Spectrometry in the Negative Chemical Ionization (NCI) mode.[2][4]
-
Thermal Stability: The formed oxime is thermally stable, preventing degradation in the hot GC inlet and column.
-
Structural Confirmation: The mass spectrum of the derivative provides clear fragmentation patterns, aiding in structural elucidation and confirmation.
The reaction proceeds as follows:
Figure 1: Reaction of this compound with PFBHA to form the corresponding oxime derivative.
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Detailed Protocol
This protocol is a self-validating system, including steps for the preparation of standards and quality control samples to ensure the accuracy and reliability of the results.
Materials and Reagents
-
This compound (analyte)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% or higher purity
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Sodium sulfate, anhydrous
-
Pyridine, ACS grade
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
PFBHA Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily.
Derivatization Procedure
-
Sample Aliquoting: Pipette 100 µL of the sample or working standard solution into a 2 mL reaction vial.
-
Addition of PFBHA: Add 100 µL of the PFBHA reagent to the vial.
-
Catalyst Addition: Add 10 µL of pyridine to catalyze the reaction.
-
Reaction Incubation: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 60 minutes in a heating block or water bath.[4]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic layer.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete phase separation.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-550 |
| Solvent Delay | 5 min |
Expected Results and Data Interpretation
The derivatization of this compound with PFBHA will result in the formation of two geometric isomers (syn- and anti-oximes). These isomers may be chromatographically resolved as two distinct peaks or may co-elute depending on the GC conditions.
The Electron Impact (EI) mass spectrum of the derivative is expected to show a characteristic molecular ion peak and fragment ions corresponding to the loss of the pentafluorobenzyl group and other fragments from the parent molecule. For enhanced sensitivity, Negative Chemical Ionization (NCI) is recommended, which will likely produce a prominent [M-HF]⁻ or other characteristic negative ions.[2][4]
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following quality control measures should be implemented:
-
Method Blank: A reagent blank (containing all reagents except the analyte) should be processed with each batch of samples to check for contamination.
-
Calibration Curve: A calibration curve should be generated using the derivatized working standards to ensure linearity and to quantify the analyte in unknown samples.
-
Spiked Samples: Spike a known amount of the analyte into a sample matrix to assess recovery and matrix effects.
Conclusion
The derivatization of this compound with PFBHA followed by GC-MS analysis is a robust and sensitive method for its quantification. This approach overcomes the analytical challenges associated with the direct analysis of this heterocyclic ketone, providing a reliable tool for researchers in drug development and chemical analysis. The detailed protocol and guidelines presented in this application note are designed to be readily implemented in a laboratory setting.
References
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
-
Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Health Science, 50(2), 99-115. [Link]
-
Lu, W., & Chi, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1009. [Link]
-
Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 53-59. [Link]
-
Welter, E., & Zeringue, A. (2010). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1217(38), 5945-5951. [Link]
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Weinberg, H. S., & Cook, S. D. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 22(4), 395-409. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
Schwan, U., & Bohlmann, F. (1989). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1635-1641. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Patel, M. R., & Patel, J. K. (2012). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Pharmaceutical Sciences and Research, 3(7), 2139-2144. [Link]
-
Dr. Venkatesh P. (2019). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
Sources
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- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Welcome to the technical support center for the synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this and related 2-acyl oxazole compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide optimized pathways to improve yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning a successful synthesis.
Q1: What is the most common and effective strategy for synthesizing 2-acyl oxazoles like this compound?
The most robust strategy involves the C-2 metallation of the oxazole ring followed by acylation. The proton at the C-2 position of oxazole is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by a strong base.[1][2] The resulting organometallic intermediate is then quenched with an appropriate electrophile to introduce the acyl group.
Q2: Why is direct lithiation with n-Butyllithium (n-BuLi) followed by reaction with an acid chloride often problematic?
While seemingly straightforward, this approach is plagued by two major issues. Firstly, the 2-lithiooxazole intermediate exists in a problematic equilibrium with its ring-opened isonitrile form.[3][4] This side reaction can significantly reduce the yield of the desired closed-ring product. Secondly, highly reactive acylating agents like 2-ethylbutanoyl chloride can react twice with the organolithium species—first to form the ketone, and then a second time with the ketone product to yield a tertiary alcohol, a classic over-addition problem.[5]
Q3: What are Weinreb amides, and why are they superior for this type of acylation?
A Weinreb amide, in this case, N-methoxy-N-methyl-2-ethylbutanamide, is an excellent acylating agent that circumvents the over-addition problem. When a Grignard or organolithium reagent reacts with a Weinreb amide, it forms a stable tetrahedral intermediate coordinated to the magnesium or lithium ion. This intermediate does not collapse to a ketone until an acidic workup is performed. By the time the ketone is formed, no organometallic reagent is left to react with it, thus preventing the formation of the tertiary alcohol byproduct and leading to much cleaner reactions and higher yields of the desired ketone.[5]
Q4: Are there any specific safety precautions for this reaction?
Yes. This synthesis involves highly reactive and pyrophoric reagents like n-Butyllithium and moisture-sensitive Grignard reagents. All reactions must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations of pyrophoric reagents should be performed in a fume hood using proper syringe and cannula techniques.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a question-and-answer formatted guide to diagnose and solve specific experimental issues.
Q: My reaction yield is consistently low, and my crude NMR shows a complex mixture of unidentified products. What are the likely causes?
A: This is a classic and multifaceted problem in oxazole chemistry. Let's break down the potential causes and solutions.
-
Potential Cause 1: Atmospheric Contamination. Organometallic reagents like n-BuLi and Grignard reagents react violently with water and oxygen. Even trace amounts can quench the reagent, leading to incomplete deprotonation and low yields.
-
Diagnostic Step: Does the solution turn a characteristic color (often yellow/orange) upon addition of n-BuLi? If not, the reagent may have been quenched.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process.
-
-
Potential Cause 2: Ring-Opening of the 2-Lithiooxazole. As mentioned in the FAQ, the 2-lithiooxazole intermediate can ring-open to form an isonitrile. This is a common pathway to low yields when using BuLi directly.[3][4]
-
Diagnostic Step: Check the crude IR spectrum for a sharp absorption around 2100-2200 cm⁻¹, which is characteristic of an isonitrile stretch.
-
Solution: Avoid the direct use of 2-lithiooxazole with reactive electrophiles. The most effective solution is to transmetalate the initially formed lithiate to a more stable organometallic species. Converting it to a Grignard reagent (i-PrMgCl) or a zincate is highly recommended as these species exist predominantly in the desired closed-ring form.[5]
-
-
Potential Cause 3: Inactive Reagents. n-Butyllithium solutions can degrade over time.
-
Diagnostic Step: If yields are consistently low despite meticulous technique, the n-BuLi concentration may be lower than stated on the bottle.
-
Solution: Titrate the n-BuLi solution before use (e.g., using the Watson-Eastham method) to determine its exact molarity.
-
Q: I am attempting to use 2-ethylbutanoyl chloride as my acylating agent, but I am isolating a tertiary alcohol instead of the desired ketone. Why is this happening?
A: This is a textbook case of over-addition.
-
Potential Cause: High Reactivity of Reagents. Both organolithium reagents and acid chlorides are extremely reactive. The initial reaction forms the desired ketone, but this ketone is also an electrophile. A second equivalent of the organometallic reagent can attack the newly formed ketone faster than you can quench the reaction, leading to the tertiary alcohol.
-
Diagnostic Step: Use mass spectrometry to confirm the molecular weight of the unexpected product. The mass will correspond to the addition of two oxazole nucleophiles to the acyl group.
-
Solution: This problem is best solved by changing your acylating agent. Switch from 2-ethylbutanoyl chloride to the corresponding Weinreb amide (N-methoxy-N-methyl-2-ethylbutanamide). This change is the single most effective way to guarantee a high yield of the ketone product without over-addition.[5]
-
Q: My reaction stalls and does not go to completion, even after extended reaction times. What should I investigate?
A: Incomplete conversion points to issues with stoichiometry, temperature, or mixing.
-
Potential Cause 1: Stoichiometry. An insufficient amount of the deprotonating agent (e.g., BuLi or Grignard) will result in unreacted oxazole.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the organometallic reagent to ensure complete deprotonation of the oxazole. If you have not recently titrated your BuLi, do so.
-
-
Potential Cause 2: Temperature. Metallation reactions are often performed at very low temperatures (e.g., -78 °C) to control reactivity and side reactions. However, if the temperature is too low for the specific reagents, the reaction rate may be impractically slow.
-
Solution: For the formation of the 2-oxazole Grignard with i-PrMgCl, the reaction can often be run at a higher temperature (e.g., 0 °C to room temperature), which can improve reaction rates.[5] Consult the literature for the specific conditions of your chosen method.
-
-
Potential Cause 3: Inefficient Mixing. In heterogeneous reactions or viscous solutions, poor stirring can lead to localized "hot spots" or areas of low reagent concentration.[6]
-
Solution: Ensure vigorous stirring, especially during the slow addition of reagents. For larger-scale reactions, consider using a mechanical stirrer instead of a magnetic stir bar.
-
Optimized Experimental Protocols & Data
The following protocols are designed to maximize yield and purity by incorporating modern best practices.
Protocol 1: Preparation of N-methoxy-N-methyl-2-ethylbutanamide (Weinreb Amide)
This reagent must be prepared from the corresponding acid chloride.
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, slowly add pyridine (2.2 eq).
-
After stirring for 15 minutes, slowly add a solution of 2-ethylbutanoyl chloride (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the Weinreb amide, which can be purified by column chromatography if necessary.
Protocol 2 (Recommended): Synthesis of this compound
This protocol utilizes the highly efficient Grignard/Weinreb amide coupling method.[5]
-
Setup: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and dropping funnel.
-
Grignard Formation: Add oxazole (1.2 eq) to the THF. Cool the solution to 0 °C. Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.3 eq, typically 2 M in THF) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure the complete formation of the 2-oxazolylmagnesium chloride.
-
Acylation: In a separate flask, dissolve the N-methoxy-N-methyl-2-ethylbutanamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0 °C.
-
Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the Weinreb amide is consumed.
-
Workup: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Table 1: Comparison of Synthetic Methodologies
| Method | Acylating Agent | Base / Organometallic | Typical Yield | Key Advantages / Disadvantages |
| A (Recommended) | Weinreb Amide | i-PrMgCl | 75-90% | Adv: High yield, clean reaction, no over-addition.[5] Disadv: Requires pre-synthesis of Weinreb amide. |
| B (Problematic) | Acid Chloride | n-BuLi | 10-40% | Adv: Uses commercially available reagents. Disadv: Prone to over-addition and ring-opening side reactions.[3][5] |
| C (Alternative) | Ester | n-BuLi | 30-50% | Adv: Less reactive than acid chloride, reducing over-addition. Disadv: Slower reaction, still susceptible to ring-opening. |
Visual Diagrams and Workflows
Reaction Mechanism
Caption: Recommended reaction pathway for high-yield synthesis.
General Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Oxazole - Wikipedia. Wikipedia. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Synthesis of 2-oxazolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH National Center for Biotechnology Information. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Oxazole.pdf - CUTM Courseware. CUTM Courseware. [Link]
-
Oxazole Chemistry Overview. Scribd. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
2.8: Acid Halides for Ester Synthesis. Chemistry LibreTexts. [Link]
Sources
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" purification challenges and solutions
Technical Support Center: Purification of Heterocyclic Ketones
Focus Molecule: 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Introduction: The purification of novel heterocyclic compounds like this compound presents unique challenges that require a systematic and principled approach. While specific literature on this exact molecule is not extensively available, this guide synthesizes established methodologies for the purification of oxazoles, ketones, and other structurally related compounds.[1][2] It is designed to provide researchers and drug development professionals with a robust framework for troubleshooting common purification issues, ensuring the attainment of high-purity material essential for downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.
Question 1: My crude product is a complex mixture with significant amounts of starting material and several unidentified byproducts after the initial aqueous work-up. Where do I begin?
Answer: This is a common scenario, particularly in coupling reactions used to synthesize such ketones. The primary cause is often incomplete reaction or side reactions. A multi-step purification strategy is the most effective approach.
-
Probable Cause: The synthesis of 2-substituted oxazoles can involve organometallic intermediates or acylation reactions that may not go to completion or can generate homocoupling byproducts. The branched nature of the 2-ethylbutanoyl group can also sterically hinder the reaction, leading to lower conversion rates.
-
Recommended Solution: Sequential Purification Workflow
-
Liquid-Liquid Extraction (LLE): Before attempting chromatography, perform a thorough LLE. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash sequentially with:
-
A weak acid (e.g., 1M HCl) to remove any basic impurities.
-
A weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting materials.
-
Brine (saturated NaCl solution) to remove residual water and some highly polar impurities.
-
-
Flash Column Chromatography: This is the workhorse for separating the target compound from closely related impurities.[2][3] Given the molecule's structure (a moderately polar ketone-oxazole), a normal-phase silica gel column is the logical starting point.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a low-polarity solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and increasing to 30%).
-
-
Question 2: The compound appears to be degrading on the silica gel column, resulting in streaking, low recovery, and new spots on my TLC plate. What is happening?
Answer: This strongly suggests sensitivity to the acidic nature of standard silica gel. The oxazole ring, while aromatic, contains basic nitrogen and an acid-sensitive oxygen atom, making it susceptible to degradation under acidic conditions.
-
Probable Cause: The lone pair of electrons on the oxazole nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to strong, sometimes irreversible, binding or catalysis of decomposition pathways.
-
Recommended Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), to your mobile phase. This deactivates the acidic sites on the silica gel, preventing product degradation.
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Work Quickly and Cold: Minimize the time the compound spends on the column. Pre-cool your solvents and the column if the compound is particularly sensitive.
-
Question 3: After chromatography, my product is a pure but intractable oil that refuses to crystallize. How can I obtain a solid?
Answer: Many branched-chain compounds have low melting points and a high propensity to exist as oils.[4] The ethyl group at the alpha position disrupts crystal lattice packing, making crystallization difficult.
-
Probable Cause: The compound may be intrinsically a low-melting solid or an oil at room temperature. Residual solvent can also inhibit crystallization.
-
Recommended Solutions:
-
High-Vacuum Distillation: If the compound is thermally stable, short-path distillation using a Kugelrohr apparatus can be an excellent final purification step for oils.
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor, non-polar solvent (e.g., hexanes or pentane) while vigorously stirring or sonicating. This can often crash out the product as a solid or powder.
-
Induce Crystallization:
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate very slowly in a loosely capped vial.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a tiny crystal from a previous batch, add it to the solution to initiate crystal growth.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
What are the expected analytical characteristics of this compound?
-
NMR: In ¹H NMR, expect to see signals for the oxazole ring protons, a triplet-quartet system for the ethyl group, and other aliphatic signals. In ¹³C NMR, a key signal will be the ketone carbonyl carbon (typically >180 ppm).
-
Mass Spec (MS): The molecular ion peak should be readily identifiable, corresponding to its molecular weight.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and characteristic C=N and C-O stretches from the oxazole ring.
-
-
How should I store the purified compound?
-
To prevent degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a freezer at -20°C, protected from light. The stability of related compounds suggests avoiding prolonged exposure to strong acids, bases, and oxidizing agents.[5][6]
-
-
My purification yield is very low. What are the most likely points of product loss?
-
Yield loss can occur at multiple stages. Key areas to investigate include:
-
Incomplete Extraction: Ensure the pH of the aqueous layers during LLE is correct to fully protonate or deprotonate impurities for efficient phase separation. Perform back-extractions of the aqueous layers to recover any dissolved product.
-
Irreversible Adsorption: As mentioned, strong binding to silica gel can be a major source of loss.
-
Volatiliy: Although likely a high-boiling compound, loss during solvent removal under high vacuum (especially with heating) is possible. Use a cold trap and avoid excessive heating.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography Workflow
-
TLC Analysis: Determine the optimal eluent system by testing various solvent ratios (e.g., Hexane:Ethyl Acetate) on a TLC plate. The ideal Rf value for the target compound is between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Begin running the column with the low-polarity eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their contents using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 1: Suggested Chromatography Conditions for Oxazole-Containing Molecules
| Compound Class | Stationary Phase | Typical Mobile Phase System | Reference |
| Polysubstituted Oxazoles | Silica Gel | Heptane-Ethanol | [7] |
| Oxazole Derivatives | Silica Gel | Not specified, but column chromatography is standard | [2][3] |
| 2,4-Disubstituted Oxazoles | Thin Layer Chromatography (Silica) | Not specified | [8] |
Part 4: Visualization of Purification Logic
The following diagram outlines a decision-making workflow for troubleshooting the purification of this compound.
Caption: A decision tree for purifying this compound.
References
- Godavari Biorefineries Ltd. (2024).
-
ACS Publications. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1-butanol. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of the Oxazoles. Chemical Reviews. Retrieved from [Link]
-
PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-butanediol. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethyl-1-butanol. Retrieved from [Link]
-
CORE. (2006). The Synthesis of Oxazole-containing Natural Products. Retrieved from [Link]
- IJRPC. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)
-
Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2-ethyl- (CAS 97-95-0). Retrieved from [Link]
- Isfahan University of Medical Sciences. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
- ChemicalBook. (2025).
- Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
- NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
-
Semantic Scholar. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Google Patents. (n.d.). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
-
ResearchGate. (2025). Fragrance material review on 2-ethyl-1-butanol. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. godavaribiorefineries.com [godavaribiorefineries.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with "2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one". Given that this appears to be a novel or not widely characterized compound, this guide provides a systematic and predictive approach to understanding and overcoming its solubility limitations. We will proceed from theoretical considerations to practical, step-by-step troubleshooting and experimental protocols.
Part 1: Foundational Understanding & Initial Assessment (FAQs)
This section addresses common initial questions and provides a framework for thinking about the solubility of "this compound".
Q1: I'm starting work with "this compound" and have no prior data. What can I infer about its potential solubility?
A1: Without experimental data, we can predict the solubility behavior of "this compound" by analyzing its structure. The molecule consists of a polar 1,3-oxazole ring and a butan-1-one group, which can participate in hydrogen bonding. However, it also possesses a non-polar 2-ethylbutyl group, which will contribute to its lipophilicity. The interplay between these polar and non-polar features suggests that the compound is likely to have limited aqueous solubility. The principle of "like dissolves like" is a good starting point; the compound may show better solubility in organic solvents.[1]
Q2: My compound is not dissolving in aqueous buffers. What are the likely reasons?
A2: Poor aqueous solubility for a novel compound like this is a common challenge in drug development, with over 40% of new chemical entities being practically insoluble in water.[2] The primary reasons for poor aqueous solubility are typically high lipophilicity and strong crystal lattice energy. The non-polar ethyl and butyl groups in your compound contribute to its hydrophobicity. Additionally, if the compound is a stable crystalline solid, the energy required for the solvent to break apart the crystal lattice may be greater than the energy released upon solvation, leading to low solubility.
Q3: What is the first step I should take to systematically improve the solubility of my compound?
A3: The first and most critical step is to perform a systematic solvent screening. This will provide you with an empirical understanding of your compound's solubility profile. It is recommended to test a range of solvents with varying polarities. A suggested starting panel of solvents is provided in the table below.
| Solvent Category | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; good for assessing baseline aqueous and alcohol solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High polarity and ability to accept hydrogen bonds; often good solvents for a wide range of organic molecules. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Assess solubility based on non-polar interactions. |
| Co-solvents | Mixtures of water with Ethanol, Propylene Glycol, or PEG 400 | Often used in pharmaceutical formulations to increase the solubility of non-polar compounds in aqueous systems. |
Q4: I've identified a few organic solvents in which my compound is soluble, but I need an aqueous solution for my biological assay. What should I do?
A4: This is a very common scenario. The recommended approach is to use a co-solvent system.[3] First, dissolve your compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol). Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring. It is crucial to be aware of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with your experiment. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Part 2: Troubleshooting Guide - Advanced Strategies
If initial solvent screening and simple co-solvent systems are insufficient, the following troubleshooting steps provide more advanced strategies.
Q5: My compound precipitates when I add my DMSO stock to my aqueous buffer. How can I prevent this?
A5: This indicates that the aqueous medium cannot maintain the solubility of your compound at the desired concentration. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains in solution.
-
Optimize the Co-solvent Percentage: Experiment with different final percentages of your co-solvent. Sometimes a slightly higher (or lower) percentage can maintain solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[4] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68. Start with low concentrations (e.g., 0.01-0.1%) and assess for any effects on your assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q6: I am concerned about the potential toxicity or interference of excipients like surfactants and cyclodextrins in my cell-based assay. What are my options?
A6: This is a valid concern. When excipients are not desirable, you can explore physical modification techniques:[2]
-
pH Modification: If your compound has ionizable groups (which is not immediately obvious from the name "this compound" but should be determined), adjusting the pH of the buffer can significantly impact solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, increasing the pH will cause deprotonation and enhance solubility.
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3] Techniques like micronization or nanomilling can be employed. While this may not increase the equilibrium solubility, it can be beneficial for achieving the desired concentration in a given timeframe.
-
Amorphous Solid Dispersions: Converting the crystalline form of your compound to an amorphous state can increase its apparent solubility by eliminating the energy required to break the crystal lattice.[5] This is often achieved by dissolving the compound and a carrier polymer in a common solvent and then rapidly removing the solvent.
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Solubility Assessment
This protocol outlines a method for determining the approximate solubility of "this compound" in a panel of solvents.
Materials:
-
"this compound"
-
Selection of solvents (see table in Q3)
-
Analytical balance
-
Vortex mixer
-
Small glass vials with caps
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a pre-weighed glass vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL).
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
If the compound has not fully dissolved, incrementally add more solvent (e.g., another 100 µL), vortexing and observing after each addition.
-
Record the total volume of solvent required to completely dissolve the compound.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for each solvent to be tested.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent
This protocol describes the preparation of a working aqueous solution from a concentrated stock in an organic solvent.
Materials:
-
Concentrated stock solution of "this compound" in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Aqueous buffer (e.g., PBS, TRIS).
-
Vortex mixer or magnetic stirrer.
Procedure:
-
Determine the desired final concentration of the compound and the final percentage of the organic co-solvent in the aqueous solution.
-
Place the required volume of aqueous buffer into a sterile tube or beaker.
-
While vigorously vortexing or stirring the buffer, slowly add the calculated volume of the concentrated stock solution dropwise.
-
Continue to mix for several minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy, it may indicate that the compound is not fully dissolved.
Part 4: Visualizing the Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with a new chemical entity.
Caption: A decision tree for troubleshooting solubility issues.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved from Dr. Reddy's website: [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews, 121(14), 8455–8503. [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved from [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Retrieved from [Link]
-
How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications, 11(1), 5753. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022). AIChE Journal, 68(10), e17811. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 3. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Degradation Pathways of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate stability issues in your experiments.
Introduction to the Stability of this compound
This compound is a ketone derivative containing a 1,3-oxazole ring. The stability of this molecule is largely dictated by the chemical properties of the oxazole ring and the adjacent ketone functional group. Understanding the inherent reactivity of these moieties is crucial for designing stable formulations and predicting degradation pathways. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is susceptible to cleavage under various conditions, including strong acidic or basic environments, oxidation, and photolysis.[1][2] The presence of the ketone group can also influence the molecule's stability, potentially participating in degradation reactions.
This guide will walk you through the most common degradation pathways, provide protocols for stress testing, and offer solutions to frequently encountered experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily driven by the reactivity of the oxazole ring. The main pathways are:
-
Hydrolysis (Acidic and Basic): The oxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to ring cleavage.[2] In acidic conditions, protonation of the nitrogen atom can initiate nucleophilic attack by water, while strong bases can deprotonate the C2 position, leading to a ring-opened isonitrile intermediate.[1]
-
Oxidation: The oxazole ring can be cleaved by strong oxidizing agents.[1][3] Oxidation often occurs at the C4 position, resulting in the cleavage of the C-C bond.[4][5] Common laboratory oxidants like hydrogen peroxide can induce degradation.[6]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in the oxazole ring, leading to the formation of various degradation products.[2][4] This can involve rearrangement or photo-oxygenation reactions.[2][7]
Below is a diagram illustrating the main degradation triggers for the oxazole ring.
Caption: Major degradation triggers for this compound.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
A2: The appearance of new peaks in your chromatogram strongly suggests degradation. The most likely culprit for a solution-state instability is hydrolysis, especially if the solvent is aqueous or contains acidic/basic impurities.
Troubleshooting Steps:
-
Analyze Your Solvent: Ensure the purity of your solvent. Trace amounts of acid or base can catalyze hydrolysis over time. Use high-purity, HPLC-grade solvents.
-
Control the pH: If working with aqueous solutions, buffering the solution to a neutral pH can significantly slow down hydrolysis.[2]
-
Temperature Control: Store your solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of degradation.[2]
-
Consider Non-Aqueous Solvents: If your experimental design allows, using a non-aqueous solvent can minimize hydrolysis.[2]
Q3: My solid-state sample of this compound has changed color and shows impurities. What degradation pathway is likely responsible?
A3: Color change in a solid sample often points towards oxidative or photodegradation.
Troubleshooting Steps:
-
Protect from Light: Store the compound in amber vials or in the dark to prevent photodegradation.[8]
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[2]
-
Purity of Starting Material: Ensure the initial purity of your compound. The presence of impurities can sometimes catalyze degradation.
-
Temperature and Humidity: Store at a controlled, low temperature and low humidity. Elevated temperatures can accelerate solid-state degradation reactions.[8]
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Instability
Problem: You suspect your compound is degrading via hydrolysis. This guide provides a protocol for a forced hydrolysis study to confirm this and identify the degradation products.
Experimental Protocol: Forced Hydrolysis Study
-
Prepare Stock Solutions: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To a third aliquot, add an equal volume of purified water.
-
Incubate and sample as described above.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms to identify degradation products formed under each condition.
Data Interpretation:
| Condition | Expected Degradation Rate | Potential Primary Degradant |
| 0.1 M HCl | Moderate to High | α-Acylamino ketone derivative |
| 0.1 M NaOH | High | Ring-opened isonitrile intermediate products |
| Water (Neutral) | Low | Minimal degradation expected |
This data is illustrative. Actual rates depend on temperature and compound concentration.
Guide 2: Assessing Oxidative Degradation
Problem: You need to determine the susceptibility of your compound to oxidation.
Experimental Protocol: Forced Oxidation Study
-
Prepare Stock Solution: Dissolve the compound in a solvent that is stable to oxidation (e.g., water or acetonitrile).
-
Oxidative Stress:
-
Analysis: Use HPLC-MS to identify the masses of the degradation products, which can provide clues about the oxidative cleavage patterns.
Caption: A generalized workflow for forced degradation studies.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Alsante, K. M., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Ravi, V. B., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Retrieved from [Link]
-
Glockner, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]
-
Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. Heterocyclic Communications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Talebi, M., et al. (2014). The mechanism for oxazole oxidation by singlet oxygen. RSC Advances. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" reaction side products identification
Technical Support Center: Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will explore potential side reactions, identify common impurities, and provide robust troubleshooting strategies to ensure a successful and high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method for synthesizing this compound?
The most dependable strategy for preparing α-keto oxazoles like the target molecule is the Weinreb-Nahm ketone synthesis .[1] This method involves the acylation of a 2-metallated oxazole with a specific N-methoxy-N-methyl amide, known as a Weinreb amide. The key advantage is the exceptional stability of the tetrahedral intermediate formed during the reaction. This intermediate is stabilized by chelation with the metal ion (typically lithium), which prevents the common problem of over-addition—a frequent issue when using more reactive acylating agents like acid chlorides or esters.[2] The intermediate remains intact until a mild acidic workup, which then gently collapses it to the desired ketone, leading to cleaner reactions and higher yields.
Q2: What are the most common classes of side products I should be aware of during this synthesis?
Researchers may encounter three primary categories of side products:
-
Over-addition Products: If using a route other than the Weinreb amide synthesis (e.g., with an acyl chloride), the initially formed ketone can be attacked by another equivalent of the organometallic reagent, leading to a tertiary alcohol.
-
Hydrolysis-Derived Impurities: The acylating agent (e.g., 2-ethylbutanoyl chloride) is highly sensitive to moisture and can readily hydrolyze to 2-ethylbutanoic acid.[3][4] Similarly, the organometallic intermediates are rapidly quenched by water.
-
Intermediate-Derived Side Products: The key 2-lithiooxazole intermediate can be unstable at higher temperatures and exists in equilibrium with a ring-opened isonitrile species.[5][6] This reactive intermediate can lead to a complex mixture of undesired products.
Q3: What general precautions can I take to minimize the formation of these side products?
Vigilant control over reaction conditions is paramount:
-
Strict Anhydrous Conditions: All glassware must be oven or flame-dried, and all solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: The initial lithiation of oxazole and the subsequent acylation step should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the organolithium species and prevent side reactions.[7]
-
Slow Reagent Addition: The organolithium base and the acylating agent should be added dropwise to the reaction mixture to maintain a low concentration of the reactive species and control the reaction exotherm.
-
Use of a Weinreb Amide: Employing the Weinreb amide of 2-ethylbutanoic acid is the most effective way to prevent the formation of over-addition byproducts.[8]
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Significantly Low Yield of the Target Ketone
-
Symptom: Your final isolated yield of this compound is well below the expected outcome, and the crude reaction mixture appears complex on TLC or LC-MS.
-
Possible Cause A: Incomplete Lithiation. The deprotonation of oxazole at the C2 position requires a full equivalent of a strong base (like n-BuLi). If the base is substoichiometric or has degraded due to improper storage, unreacted oxazole will remain.
-
Possible Cause B: Degradation of 2-Lithiooxazole. As previously mentioned, the 2-lithiooxazole intermediate is thermally sensitive. If the reaction temperature rises above -70 °C, it can undergo ring-opening to form a reactive isonitrile, which will not lead to the desired product.[6]
-
Troubleshooting & Validation:
-
Titrate Your Organolithium: Always titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. Commercial solutions can degrade over time.
-
Maintain Low Temperature: Ensure your cooling bath remains at -78 °C throughout the lithiation and acylation steps. Use a calibrated low-temperature thermometer.
-
Immediate Use: Use the freshly prepared 2-lithiooxazole solution immediately in the next step. Do not let it warm up or stand for extended periods.
-
Experimental Workflow for Minimizing Yield Loss
Caption: Recommended workflow for the synthesis of this compound.
Issue 2: Identification of a Tertiary Alcohol Side Product
-
Symptom: Your mass spectrometry analysis shows a significant peak with a mass corresponding to [M+87.16], where M is the mass of your target ketone. Your ¹H NMR spectrum shows an additional quartet and triplet characteristic of an extra ethyl group and a broad singlet for a hydroxyl proton. This corresponds to the formation of 3-ethyl-4-(1,3-oxazol-2-yl)heptan-4-ol .
-
Possible Cause: This is the classic signature of an over-addition reaction . It occurs when a highly reactive organometallic reagent attacks the newly formed ketone product. This is highly probable if you are using 2-ethylbutanoyl chloride as the acylating agent with an organolithium or Grignard reagent.
-
Mechanistic Explanation: The Weinreb amide forms a stable chelated intermediate that prevents the release of the ketone until acidic workup. An acyl chloride, lacking this feature, immediately forms the ketone in the presence of the organometallic reagent, allowing for a second, undesired nucleophilic attack.
-
Troubleshooting & Validation:
-
Switch to the Weinreb Amide: The most effective solution is to prepare the N-methoxy-N-methyl amide of 2-ethylbutanoic acid and use it as the acylating agent. This is the industry-standard method to prevent over-addition in ketone synthesis.[1]
-
Inverse Addition: If you must use an acyl chloride, a technique called inverse addition (adding the organometallic reagent slowly to the acyl chloride at -78 °C) may slightly reduce but will not eliminate the side product.
-
Reaction Mechanism: Weinreb vs. Acyl Chloride
Caption: Comparison of Weinreb amide and acyl chloride reaction pathways.
Issue 3: Acidic Impurities Detected in Crude Product
-
Symptom: Your crude product tests acidic upon workup, and analysis (e.g., ¹H NMR after a D₂O shake) confirms the presence of 2-ethylbutanoic acid .
-
Possible Cause: This impurity arises from the hydrolysis of your acylating agent, which is most commonly 2-ethylbutanoyl chloride or a related activated ester. This occurs when trace amounts of water are present in the reaction solvent, on the glassware, or introduced during reagent transfer.
-
Troubleshooting & Validation:
-
Re-verify Anhydrous Setup: This is a direct indication of moisture contamination. Before your next attempt, re-dry all glassware in a >120 °C oven for several hours and cool under a stream of dry argon or nitrogen.
-
Solvent Purity: Ensure your reaction solvent (e.g., THF) is freshly dried. Passing it through an activated alumina column immediately before use is a reliable method.
-
Purify Acylating Agent: If the 2-ethylbutanoyl chloride is old, it may have already partially hydrolyzed. Purifying it by distillation before use can remove the corresponding acid.
-
Protocols & Data
Protocol 1: Synthesis of 2-Ethyl-N-methoxy-N-methylbutanamide (Weinreb Amide)
-
To a solution of 2-ethylbutanoic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 equiv) followed by a catalytic amount of DMF (1 drop).
-
Allow the mixture to stir at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-ethylbutanoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM (0.5 M) and cool to 0 °C.
-
Slowly add a base such as pyridine or triethylamine (2.5 equiv).
-
Add the crude 2-ethylbutanoyl chloride solution dropwise to the N,O-dimethylhydroxylamine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform an aqueous workup, extracting with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve oxazole (1.2 equiv) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv, freshly titrated) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting milky white suspension at -78 °C for 45 minutes.
-
In a separate flask, dissolve the 2-ethyl-N-methoxy-N-methylbutanamide (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the Weinreb amide solution dropwise to the 2-lithiooxazole suspension at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.
Table 1: Spectroscopic Data for Target Product and Potential Side Products
| Compound Name | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (M+H)⁺ |
| This compound (Target) | 7.85 (s, 1H, oxazole), 7.30 (s, 1H, oxazole), 3.40 (m, 1H, CH), 1.80 (m, 4H, CH₂), 0.95 (t, 6H, CH₃) | 182.12 | |
| 3-Ethyl-4-(1,3-oxazol-2-yl)heptan-4-ol (Over-addition) | 7.60 (s, 1H), 7.15 (s, 1H), 2.50 (s, 1H, OH), 1.70-1.90 (m, overlaps), 0.85-1.00 (m, overlaps) | 226.18 | |
| 2-Ethylbutanoic Acid (Hydrolysis) | 11-12 (br s, 1H, COOH), 2.35 (m, 1H, CH), 1.60 (m, 4H, CH₂), 0.90 (t, 6H, CH₃) | 117.09 |
References
-
Philipps, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). DAST and Deoxo-Fluor: The Current State of the Art. Organic Letters, 2(8), 1165-1168. Available from: [Link]
-
Gao, W.-C., Hu, F., Huo, Y.-M., Chang, H.-H., Li, X., & Wei, W.-L. (2015). I2-Catalyzed C–O Bond Formation and Dehydrogenation with TBHP: A General Method for the Synthesis of Oxazolines and Oxazoles from β-Acylamino Ketones. Organic Letters, 17(16), 3914-3917. Available from: [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available from: [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Available from: [Link]
-
Wikipedia. (2023). Oxazole. Available from: [Link]
-
Martin, S. F., & Zinke, P. W. (1989). A general method for the synthesis of 2-substituted oxazoles. The Journal of Organic Chemistry, 54(10), 2501-2504. Available from: [Link]
-
Bogan, D. L., & Myers, A. G. (2005). A practical and convergent synthesis of 2,4-disubstituted oxazoles. Organic Letters, 7(23), 5347-5349. Available from: [Link]
-
Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. Available from: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. Available from: [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Available from: [Link]
-
PubChem. 2-Ethyl-1-butanol. Available from: [Link]
- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
-
Chemical Communications. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 57(83), 10835-10838. Available from: [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Introduction: Navigating the Synthesis of a Novel Oxazole Ketone
Welcome to the technical support guide for the synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. As a novel compound with limited specific literature, its synthesis requires a robust and well-understood chemical strategy. This guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive resource built on established, analogous reaction mechanisms.
Our recommended approach is a two-step synthesis culminating in the selective acylation of the oxazole ring. This pathway is designed for high fidelity and control, minimizing common side reactions. It involves:
-
Activation of the Oxazole Core: Conversion of 2-carboxyoxazole or its acid chloride to a Weinreb amide, specifically N-methoxy-N-methyl-1,3-oxazole-2-carboxamide. This intermediate is exceptionally stable and prevents the over-addition of organometallic reagents.
-
Carbon-Carbon Bond Formation: Reaction of the Weinreb amide with an appropriate organometallic reagent, such as (2-ethylbutyl)magnesium bromide, to yield the target ketone.
This document provides detailed protocols, troubleshooting guides for potential issues you may encounter, and the chemical reasoning behind our procedural recommendations.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
FAQ 1: Low or No Yield of the Weinreb Amide Intermediate
Question: I am attempting to synthesize N-methoxy-N-methyl-1,3-oxazole-2-carboxamide from 1,3-oxazole-2-carboxylic acid, but I am seeing very low yields. What are the common causes?
Answer: Low yields in this step typically stem from incomplete activation of the carboxylic acid or degradation of the starting materials. Here are the primary areas to troubleshoot:
-
Inefficient Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) is critical.
-
Using Thionyl Chloride (SOCl₂): Ensure the thionyl chloride is fresh and the reaction is performed under strictly anhydrous conditions. The presence of water will quench the reagent. We recommend using a slight excess (1.2-1.5 equivalents) and performing the reaction in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).
-
Peptide Coupling Reagents: Reagents like HATU or HOBt/EDC are excellent for forming amides directly from carboxylic acids but require careful stoichiometric control and anhydrous conditions. Ensure your base, typically a non-nucleophilic one like diisopropylethylamine (DIPEA), is pure and dry.
-
-
Base-Related Issues: The choice and handling of the base are crucial.
-
During the reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride, two equivalents of a base are required. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl generated during the amide formation. Insufficient base is a common error.
-
Pyridine or triethylamine (TEA) are suitable bases. Ensure they are distilled and stored over potassium hydroxide (KOH) to remove water.
-
-
Reaction Temperature: Amide bond formation is often exothermic. The initial mixing of reagents should be performed at a low temperature (0 °C) to control the reaction rate and prevent side product formation. After the initial addition, the reaction can be allowed to warm to room temperature.
FAQ 2: Formation of a Tertiary Alcohol Instead of the Target Ketone
Question: During the Grignard reaction with the Weinreb amide, my main product is a tertiary alcohol, not the desired this compound. Why is this happening?
Answer: This is a classic sign of Weinreb amide failure or, more commonly, a breakdown of the chelated intermediate that is supposed to prevent over-addition. The primary causes are:
-
Excess Grignard Reagent: While the Weinreb amide is designed to be stable, a large excess of a highly reactive Grignard reagent can sometimes force a second addition. Use a controlled stoichiometry, typically between 1.1 and 1.3 equivalents of the Grignard reagent. Add the reagent slowly at a low temperature to maintain control.
-
High Reaction Temperature: The stability of the tetrahedral intermediate, which prevents the second addition, is highly temperature-dependent. The reaction should be maintained at a low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent. Allowing the reaction to warm up prematurely can lead to the breakdown of this intermediate and subsequent formation of the tertiary alcohol.
-
Impure Grignard Reagent: The quality of your Grignard reagent is paramount. If it has been exposed to air or moisture, its effective concentration will be lower than calculated, potentially leading to inaccurate stoichiometry. It is best to titrate the Grignard reagent before use to determine its exact molarity.
FAQ 3: Low Yield During the Grignard Reaction Step
Question: My ketone yield is very low, and I am recovering a significant amount of unreacted Weinreb amide. What can I do to improve the conversion?
Answer: Low conversion in this step points to issues with the reactivity of the organometallic reagent or sub-optimal reaction conditions.
-
Grignard Reagent Reactivity:
-
Reagent Quality: As mentioned, ensure your Grignard reagent is active and has been properly stored.
-
Solvent Choice: The choice of solvent can significantly impact the reactivity of organometallic reagents. Tetrahydrofuran (THF) is generally the preferred solvent as it effectively solvates the magnesium ion, increasing the nucleophilicity of the organic group. Diethyl ether is also commonly used.
-
-
Reaction Temperature and Time: While the addition must be done at low temperatures, the reaction may require warming to proceed to completion. After the slow addition at low temperature (e.g., -40 °C to 0 °C), the reaction mixture can be stirred at that temperature for a period (e.g., 1-2 hours) and then allowed to slowly warm to room temperature to ensure full conversion.
-
Workup Procedure: The quench step is critical. The reaction should be quenched with a mild acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than a strong acid like HCl, which can potentially degrade the oxazole ring.
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-1,3-oxazole-2-carboxamide (Weinreb Amide)
This protocol assumes the starting material is 1,3-oxazole-2-carboxylic acid.
Materials:
-
1,3-oxazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous pyridine (2.2 eq) to this suspension.
-
Add the solution of the acid chloride dropwise to the N,O-dimethylhydroxylamine mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
N-methoxy-N-methyl-1,3-oxazole-2-carboxamide
-
(2-ethylbutyl)magnesium bromide (solution in THF, concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (2-ethylbutyl)magnesium bromide solution (1.2 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target ketone.
Visualizations and Data
Diagrams
Caption: Proposed two-step synthetic workflow.
Caption: Decision tree for troubleshooting low ketone yield.
Data Tables
Table 1: Recommended Reaction Conditions for Grignard Addition
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -20 °C | Balances reaction rate with the stability of the tetrahedral intermediate to prevent over-addition. |
| Solvent | Anhydrous THF | Excellent for solvating the Grignard reagent, enhancing its nucleophilicity. |
| Stoichiometry | 1.1 - 1.2 equivalents of Grignard | Sufficient excess to drive the reaction to completion without promoting side reactions. |
| Addition Rate | Slow, dropwise addition (e.g., over 30-60 min) | Maintains temperature control and prevents localized high concentrations of the Grignard reagent. |
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic to break down the intermediate without degrading the acid-sensitive oxazole ring. |
References
-
Weinreb Amide Synthesis and Utility: S. Nahm, S. M. Weinreb, Tetrahedron Letters, 1981, 22, 3815-3818. A foundational paper describing the use of N-methoxy-N-methylamides for ketone synthesis. [Link]
-
Review of Oxazole Synthesis: T. L. Gilchrist, Journal of the Chemical Society, Perkin Transactions 1, 1999, 2849-2866. A comprehensive review covering various methods for the synthesis and functionalization of oxazole rings. [Link]
-
Acylation of Azoles: D. J. Ager, I. Prakash, D. R. Schaad, Chemical Reviews, 1996, 96, 835-875. Provides extensive background on the C-acylation of various heterocyclic systems, including principles applicable to oxazoles. [Link]
-
Modern Amide Bond Formation: E. Valeur, M. Bradley, Chemical Society Reviews, 2009, 38, 606-631. A detailed review of modern coupling reagents and techniques for amide synthesis, relevant for the formation of the Weinreb amide intermediate. [Link]
"2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" assay interference and artifacts
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. This document addresses common challenges related to assay interference and artifact generation, providing in-depth troubleshooting protocols and preventative measures to ensure the integrity and accuracy of your experimental data.
Introduction
This compound is a heterocyclic compound featuring a ketone functional group directly attached to an oxazole ring. This unique structural arrangement presents specific analytical challenges. The oxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, and the ketone moiety can participate in various reactions, leading to unexpected assay results. This guide is designed to help you anticipate, identify, and resolve these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why are my quantitative results inconsistent or showing lower than expected concentrations over time?
The Problem: You observe a progressive decrease in the concentration of this compound in your samples, leading to poor reproducibility in quantitative assays (e.g., HPLC-UV, LC-MS).
The Likely Cause: The primary suspect is the chemical instability of the oxazole ring, which can undergo hydrolysis (ring-opening) under certain pH and temperature conditions.[1][2] Oxazoles are known to be susceptible to cleavage in both strongly acidic and basic environments.[2][3] This reaction cleaves the oxazole ring to form an N-acylamino ketone, a completely different chemical entity that will not be detected as the parent compound.[1]
dot
Caption: Potential hydrolysis pathway leading to inaccurate quantification.
Troubleshooting & Resolution:
Protocol 1: pH Stability Assessment
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).[1]
-
Sample Preparation: Prepare stock solutions of your compound in an organic solvent (e.g., acetonitrile or methanol) to minimize initial degradation.
-
Incubation: Dilute the stock solution into each buffer to your typical working concentration. Incubate aliquots at both room temperature (e.g., 25°C) and elevated temperatures (e.g., 37°C or 50°C) that might be encountered during sample processing or storage.[4]
-
Time Points: Analyze samples immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).[1]
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound. Look for the appearance of new peaks, which could be degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH and temperature condition. This will reveal the conditions under which your compound is unstable.
| pH | Temperature (°C) | % Parent Remaining (T=0h) | % Parent Remaining (T=8h) | % Parent Remaining (T=24h) |
| 3.0 | 25 | 100% | 98% | 95% |
| 7.4 | 25 | 100% | 99% | 98% |
| 9.0 | 25 | 100% | 92% | 81% |
| 7.4 | 37 | 100% | 95% | 88% |
| 9.0 | 37 | 100% | 80% | 65% |
| Caption: Illustrative pH and temperature stability data for this compound. |
Preventative Measures:
-
pH Control: Maintain sample pH in a stable range, ideally between pH 4 and 7. Use buffered solutions for all dilutions and mobile phases.
-
Temperature Control: Keep samples cool (e.g., 4°C or on ice) during processing and in the autosampler. Avoid prolonged storage at room temperature. For long-term storage, freeze samples at -20°C or -80°C after flash-freezing.
-
Solvent Choice: Prepare stock solutions and standards in aprotic organic solvents like acetonitrile and minimize the time they spend in aqueous solutions before analysis.
FAQ 2: I'm seeing unexpected peaks in my chromatogram. What are they?
The Problem: Your HPLC or GC chromatogram shows extra peaks that are not present in your blank or standard, complicating peak identification and integration.
The Likely Cause(s): These artifact peaks can originate from several sources:
-
Degradation Products: As discussed in FAQ 1, hydrolysis of the oxazole ring is a likely source of new peaks.[1]
-
Sample Matrix Interference: Components from your sample matrix (e.g., excipients, preservatives) may co-elute or interfere with your analyte.[5]
-
Mobile Phase Contamination: Impurities in solvents, degraded buffers, or microbial growth can all produce "ghost peaks".[5][6]
-
System Carryover: Residual compound from a previous, more concentrated injection can elute in a subsequent run.[5]
dot
Caption: Troubleshooting workflow for identifying the source of artifact peaks.
Troubleshooting & Resolution:
Protocol 2: Systematic Peak Identification
-
Blank Injections: Run a series of blank injections (mobile phase only, and sample diluent only) to check for contamination from the solvent or system.[5] If peaks are present, this points to ghost peaks from the mobile phase or carryover.
-
Troubleshoot Ghost Peaks: If contamination is suspected, use fresh, high-purity (HPLC/MS grade) solvents and freshly prepared mobile phase.[6] Flush the system thoroughly with a strong solvent.
-
Assess Carryover: Inject a blank immediately after a high-concentration standard. If the artifact peak appears, it's likely carryover. Clean the injector port and needle, and optimize the needle wash method.
-
Confirm Degradation: Re-inject an older, prepared sample that has been stored for some time. If the area of the unexpected peak has increased relative to the parent analyte, it is almost certainly a degradation product.[6]
-
Identify with Mass Spectrometry: If your system is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peak. A hydrolysis product would have a mass corresponding to the parent compound + 18 Da (the mass of water).
Preventative Measures:
-
Use High-Purity Solvents: Always use HPLC or MS-grade solvents and water to minimize contamination.[6][7]
-
Fresh Mobile Phase: Prepare mobile phase fresh daily and filter it. Do not "top off" old solvent reservoirs.[6][7]
-
Sample Preparation: Filter all samples before injection to remove particulate matter that can foul the column and system.[7]
-
Method Optimization: Develop a robust chromatographic method with a gradient that includes a high-organic wash at the end to elute any strongly retained compounds from the column.
FAQ 3: My mass spectrometer is showing a mass that doesn't match my compound. Why?
The Problem: In your LC-MS analysis, you observe ions with m/z values that do not correspond to the expected protonated ([M+H]+) or deprotonated ([M-H]-) molecule.
The Likely Cause(s): This is a common phenomenon in electrospray ionization (ESI) mass spectrometry and is usually due to:
-
Adduct Formation: The analyte molecule can form complexes with ions present in the mobile phase or sample matrix. Common adducts include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[8]
-
In-Source Fragmentation: The compound may be fragmenting in the ionization source of the mass spectrometer before mass analysis. This is more common with thermally labile compounds or at high source temperatures.
-
Dimer Formation: At high concentrations, two molecules of the analyte can associate to form a dimer, which is then detected as [2M+H]+.[8]
Troubleshooting & Resolution:
Protocol 3: Identifying Adducts and Fragments
-
Calculate Potential Adducts: Create a table of expected m/z values for common adducts and compare them to your observed data.
-
Modify Mobile Phase: If you suspect sodium or potassium adducts, try using fresh, high-purity solvents and glassware to minimize salt contamination. If ammonium adducts are suspected and you are using an ammonium buffer (e.g., ammonium formate), this is likely the source.
-
Optimize MS Source Conditions: To reduce in-source fragmentation, lower the source temperature and cone voltage (or equivalent parameter). This provides "softer" ionization conditions, which are less likely to break apart the molecule.
-
Dilute the Sample: If you suspect dimer formation, dilute your sample 10-fold or 100-fold and re-analyze. The signal for the dimer should decrease significantly more than the signal for the monomer.
| Ion Species | Formula | Expected m/z (for C10H15NO2, MW=181.23) |
| Protonated Monomer | [M+H]+ | 182.24 |
| Sodium Adduct | [M+Na]+ | 204.22 |
| Potassium Adduct | [M+K]+ | 220.20 |
| Ammonium Adduct | [M+NH4]+ | 199.27 |
| Protonated Dimer | [2M+H]+ | 363.47 |
| Caption: Table of common adducts and their expected m/z for this compound. |
Preventative Measures:
-
Clean System: Ensure the LC-MS system is clean and free from salt buildup.[8]
-
High-Purity Additives: Use high-purity mobile phase additives (e.g., formic acid, ammonium formate) to avoid introducing contaminants.
-
Method Development: During method development, analyze the compound across a range of source settings to find the optimal conditions that maximize the parent ion signal while minimizing fragmentation and adduct formation.
FAQ 4: Why am I getting poor peak shape (tailing, fronting) in my HPLC analysis?
The Problem: Your chromatographic peak for this compound is not symmetrical (Gaussian), exhibiting tailing or fronting, which compromises resolution and integration accuracy.
The Likely Cause(s):
-
Secondary Interactions: The nitrogen atom in the oxazole ring is basic and can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This is a very common cause of peak tailing for basic analytes.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[9]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not properly controlled, the ionization state of the analyte can change, leading to poor peak shape.
-
Column Void/Frit Blockage: A physical disruption at the head of the column can distort the sample band, affecting all peaks in the chromatogram.[10]
Troubleshooting & Resolution:
Protocol 4: Improving Peak Shape
-
Check for System-Wide Issues: If all peaks in your chromatogram are distorted, the problem is likely physical, such as a partially blocked column inlet frit.[10] Try back-flushing the column or replacing it.[10]
-
Reduce Injection Mass: To rule out column overload, reduce the injection volume or dilute the sample. If the peak shape improves and becomes more symmetrical, you were overloading the column.[9]
-
Adjust Mobile Phase pH: The oxazole nitrogen has a pKa of around 0.8, meaning it will be protonated under highly acidic conditions.[3] To minimize interactions with silanols, try using a mobile phase with a slightly acidic pH (e.g., pH 3-4 using formic acid) to ensure a consistent protonation state, or use a buffer.
-
Use a Different Column: If tailing persists, switch to a column with high-purity silica and robust end-capping to minimize available silanol groups. Alternatively, a column with a different stationary phase (e.g., phenyl-hexyl) may offer different selectivity and improved peak shape.
Preventative Measures:
-
Method Development: During method development, test different mobile phase pH values and column types to find the optimal conditions for good peak shape.
-
Guard Column: Use a guard column to protect the analytical column from particulates and strongly retained matrix components, extending its life and preserving performance.[7]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase to avoid peak distortion.[7]
References
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
HPLC-Help. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
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HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]
-
Tran, M., et al. (2021). Interference of ketone bodies on laboratory creatinine measurement in children with DKA: a call for change in testing practices. PubMed. Retrieved from [Link]
-
Tran, M., et al. (2021). Interference of ketone bodies on laboratory creatinine measurement in children with DKA: a call for change in testing practices. ResearchGate. Retrieved from [Link]
-
Subrahmanyam, V., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
-
Liquid Medicines and Analytical Chemistry. (2025). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Retrieved from [Link]
-
D'Alonzo, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health. Retrieved from [Link]
-
van der Grift, B., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Reddy, G. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Urbaniak, A., et al. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Institutes of Health. Retrieved from [Link]
-
Ermolitskaia, A., et al. (2025). Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. ResearchGate. Retrieved from [Link]
-
Patel, P., et al. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Mori, L., & Jarvie, T. (n.d.). Negative ketone interference with creatinine determinations on the KDA. Oxford Academic. Retrieved from [Link]
-
Chem Eazy. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]
-
Al-Zubeidi, H., et al. (2023). Insulin Immunoassay Interference Due to Human Antimouse Antibodies in a Patient With Ketotic Hypoglycemia. JCEM Case Reports. Retrieved from [Link]
-
FDA. (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. Retrieved from [Link]
-
Combrink, K. D., et al. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Retrieved from [Link]
-
Bocian, S., & Buszewski, B. (n.d.). Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Rainville, P. D., et al. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Retrieved from [Link]
-
Ghiuru, I., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Ghiuru, I., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. Retrieved from [Link]
-
Blankman, J. L., et al. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1-butanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-butanediol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2-ethyl- (CAS 97-95-0). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethyl-1-butanol. Retrieved from [Link]
-
LookChem. (n.d.). The Chemistry of 2-Ethyl-1-butanol: Properties and Industrial Significance. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 6. halocolumns.com [halocolumns.com]
- 7. halocolumns.com [halocolumns.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges encountered during experimental work. The following information is based on established principles of oxazole chemistry and is intended to serve as a comprehensive starting point for ensuring the integrity of your compound in solution.
Introduction to Oxazole Stability
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen. While oxazoles are generally considered thermally stable, their aromaticity is less pronounced than that of other heterocycles like thiazoles, which can make them susceptible to certain chemical conditions.[1][2] The stability of the oxazole ring in "this compound" is influenced by the substituents on the ring and the surrounding ketone functional group. Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My compound appears to be degrading in aqueous solution over time. What is the likely cause and how can I prevent it?
Answer:
Degradation in aqueous solutions, especially under non-neutral pH conditions, is a common issue for oxazole-containing compounds. The primary cause is likely acid or base-catalyzed hydrolysis of the oxazole ring.[3][4]
Causality: The oxazole ring, particularly at the C2 position, is susceptible to nucleophilic attack. In acidic conditions, the ring nitrogen can be protonated, activating the ring for attack by water.[5] In basic conditions, hydroxide ions can directly attack the ring. Both pathways can lead to ring cleavage, forming an α-acylamino ketone or related degradation products.[4]
Troubleshooting Steps:
-
pH Control: The most critical factor is to maintain a stable, neutral pH (around 6-8) if your experimental conditions permit.[4] Use a suitable buffer system (e.g., phosphate or borate buffers) to control the pH of your aqueous solutions.
-
Temperature Reduction: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Performing experiments at lower temperatures (e.g., on ice or in a cold room) can significantly slow down the degradation process.[4]
-
Solvent System Modification: If possible, consider using a mixed aqueous-organic solvent system (e.g., water with acetonitrile or methanol) to reduce the activity of water and minimize hydrolysis.[4]
-
Time Limitation: Prepare fresh solutions of the compound immediately before use and minimize the time the compound spends in aqueous solution.
Question 2: I am observing the appearance of new peaks in my HPLC analysis after dissolving the compound in certain organic solvents. What could be the issue?
Answer:
While many common organic solvents are compatible, certain types can promote degradation.
Causality: Protic solvents, especially alcohols, in the presence of trace amounts of acid or base, can potentially participate in solvolysis reactions similar to hydrolysis. Additionally, some solvents may contain impurities (e.g., peroxides in older ethers like THF or dioxane) that can lead to oxidative degradation of the oxazole ring.[5][6]
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents.
-
Solvent Selection: Aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally good choices for stock solutions.
-
Test for Peroxides: If using ether-based solvents, test for the presence of peroxides, especially in previously opened bottles.
-
Storage of Solutions: Store stock solutions in aprotic solvents at low temperatures (-20°C or -80°C) to maximize long-term stability.
Question 3: My compound seems to be unstable even when stored in a seemingly appropriate solvent in the dark. Could there be other factors at play?
Answer:
Beyond pH and solvent choice, temperature and light are critical environmental factors that can affect the stability of your compound.
Causality:
-
Thermal Degradation: While oxazoles are generally thermally stable, elevated temperatures can accelerate any underlying degradation pathway.[1][6]
-
Photodegradation: Aromatic systems, including oxazoles, can be susceptible to photochemical degradation upon exposure to light, especially UV light. This can lead to the formation of various impurities.[4]
Troubleshooting Steps:
-
Light Protection: Always store both the solid compound and its solutions in amber vials or protect them from light using aluminum foil.[4]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the vial under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.[4]
-
Optimized Storage Temperature: For solid compound, store in a cool, dark, and dry place. For solutions, -20°C is a good starting point, with -80°C being preferable for long-term storage.
Recommended Storage Conditions Summary
| Form | Storage Temperature | Atmosphere | Light Conditions | Recommended Solvents (for solutions) |
| Solid | 2-8°C (short-term), -20°C (long-term) | Standard | Dark (Amber vial) | N/A |
| Solution | -20°C (short-term), -80°C (long-term) | Inert (N₂ or Ar) | Dark (Amber vial) | Anhydrous ACN, DMSO, DMF |
Experimental Protocols
Protocol 1: General pH Stability Assessment
This protocol provides a framework for evaluating the stability of "this compound" across a range of pH values.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10
-
HPLC system with a suitable column (e.g., C18) and detector (UV, preferably with PDA)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration of approximately 20 µg/mL. Ensure the organic solvent content is low and consistent across all samples (e.g., <1%).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the remaining portions of the buffered solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: Inject aliquots of each sample at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Plot the percentage of the remaining parent compound peak area against time for each pH value. This will provide a stability profile and help identify the optimal pH range for your experiments.
Workflow for a Typical Stability Study
Caption: Workflow for assessing compound stability.
Potential Degradation Pathway
A plausible degradation pathway for "this compound" under acidic aqueous conditions is the hydrolysis of the oxazole ring.
Acid-Catalyzed Hydrolysis of the Oxazole Ring
Caption: Potential acid-catalyzed hydrolysis pathway.
References
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC. (2019). National Institutes of Health. [Link]
-
Oxazole – Knowledge and References. Taylor & Francis. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2021). ACS Publications. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2019). ResearchGate. [Link]
-
Oxazole. Wikipedia. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Welcome to the technical support guide for the synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this process effectively. We will address the most common challenges encountered during scale-up, focusing on safety, efficiency, and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the critical questions and problems that arise during the scale-up of this specific synthesis.
Part 1: Synthetic Route Selection & Rationale
Question: What is the most viable and scalable synthetic route to this compound?
Answer: The most robust and commonly employed route for this class of compounds involves a two-step sequence:
-
C-2 Deprotonation (Lithiation): Selective deprotonation of the 1,3-oxazole ring at the C-2 position using a strong organolithium base, such as n-butyllithium (n-BuLi).
-
Acylation: Quenching the resulting 2-lithio-oxazole intermediate with an activated form of 2-ethylbutanoic acid, typically 2-ethylbutyryl chloride.
This approach is favored for its high regioselectivity. The C-2 proton of the oxazole ring is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms, making its removal with a strong base highly efficient and specific.[1][2][3][4]
Question: Why is a direct Friedel-Crafts acylation of oxazole not a recommended strategy for scale-up?
Answer: Direct Friedel-Crafts acylation is fundamentally unsuitable for this synthesis for two primary reasons:
-
Electronic Deactivation: The oxazole ring is an electron-deficient heterocycle. The electronegative nitrogen and oxygen atoms withdraw electron density from the ring, making it significantly less nucleophilic and thus unreactive toward standard electrophilic aromatic substitution conditions like Friedel-Crafts.[5][6]
-
Lewis Acid Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl₃). The basic nitrogen atom in the oxazole ring will readily coordinate with the Lewis acid.[6][7] This complexation further deactivates the ring towards electrophilic attack and effectively sequesters the catalyst, halting the reaction.
Part 2: The Critical C-2 Lithiation Step
Question: My lithiation reaction is low-yielding, with significant recovery of starting oxazole. What are the likely causes?
Answer: This is a classic scale-up issue, typically pointing to three main culprits:
-
Sub-stoichiometric or Degraded n-BuLi: n-Butyllithium solutions degrade over time, and their stated concentration may not be accurate. It is mandatory to titrate the n-BuLi solution immediately before use to determine its exact molarity. Failure to do so is the most common source of incomplete reactions.
-
Presence of Moisture or Protic Impurities: Organolithium reagents are extremely potent bases and will react instantly with any available proton source, including water from the atmosphere, solvent, glassware, or even the starting oxazole if not properly dried. On a larger scale, ensuring a truly anhydrous and inert environment is paramount. All solvents must be rigorously dried, and the reactor must be purged thoroughly with an inert gas like argon or nitrogen.
-
Inadequate Cooling: While the deprotonation itself is fast, poor temperature control can lead to side reactions. The reaction should be maintained at or below -70 °C (typically with a dry ice/acetone or isopropanol bath) to ensure the stability of the lithiated intermediate.
Question: I'm observing a significant, foul-smelling byproduct. Mass spectrometry suggests it's an isonitrile. Why is this forming and how can I prevent it?
Answer: You are likely observing the thermal decomposition of your 2-lithio-oxazole intermediate. This is the most critical side reaction in this synthesis. The lithiated oxazole exists in equilibrium with a ring-opened isonitrile species.[1][2][8] This equilibrium is highly temperature-dependent.
-
Causality: At temperatures above approximately -60 °C, the equilibrium shifts significantly toward the thermodynamically more stable, ring-opened isonitrile. Once formed, this byproduct will not cyclize back and will not react with your acyl chloride to form the desired product.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the deprotonation and subsequent acylation. Use a properly sized and efficient cooling bath.
-
Minimize Reaction Time: Do not let the 2-lithio-oxazole solution sit for extended periods, even at low temperatures. Proceed with the acylation step as soon as the deprotonation is complete (typically 30-60 minutes).
-
The relationship between the desired intermediate and the problematic byproduct is illustrated below.
Caption: Critical equilibrium in the C-2 lithiation of oxazole.
Part 3: Acylation and Work-Up Challenges
Question: Upon adding 2-ethylbutyryl chloride, my reaction turns black and the yield is very low. What's happening?
Answer: This indicates a runaway reaction due to poor temperature control during the acylation step. The reaction between the highly reactive 2-lithio-oxazole and the electrophilic acyl chloride is extremely exothermic.
-
Causality: If the acyl chloride is added too quickly or if the reactor's cooling capacity is insufficient, localized hot spots will form. These hot spots will instantly trigger the decomposition of the 2-lithio-oxazole to the isonitrile and cause other polymerization/degradation pathways, leading to charring.
-
Solution for Scale-Up:
-
Pre-cool the Acyl Chloride: Add a solution of the 2-ethylbutyryl chloride in your anhydrous reaction solvent (e.g., THF), pre-cooled to -78 °C.
-
Slow, Controlled Addition: Use an addition funnel or a syringe pump to add the acyl chloride solution slowly and sub-surface to the vigorously stirred lithiated oxazole solution.
-
Monitor Internal Temperature: On a large scale, rely on an internal temperature probe, not just the bath temperature, to ensure the reaction does not exceed -70 °C during the addition.
-
The following decision tree can help diagnose low-yield issues systematically.
Caption: Troubleshooting decision tree for low-yield synthesis.
Question: What is the best method for purifying the final product on a large scale?
Answer: While laboratory-scale purification often relies on silica gel chromatography, this is often not economically viable for large quantities.
-
Recommended Method: Vacuum Distillation. As a ketone, the product is likely a liquid or low-melting solid with a sufficiently high boiling point to be purified by vacuum distillation. This method is highly scalable and efficient for removing non-volatile impurities (like lithium salts) and lower-boiling solvents or impurities.
-
Alternative: Crystallization. If the product is a solid, developing a crystallization procedure is ideal for achieving high purity on a large scale. This would involve screening various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, isopropanol/water).
-
Pre-Purification Work-up: Before distillation or crystallization, a standard aqueous work-up is necessary. Quench the reaction carefully by slowly adding it to a saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE), wash the organic layer with brine to remove water-soluble salts, and dry over sodium or magnesium sulfate.
Scalable Experimental Protocols
CAUTION: These procedures involve highly reactive and hazardous materials. All operations must be conducted by trained personnel in a suitable chemical fume hood or reactor with appropriate personal protective equipment (PPE).
Protocol 1: Preparation and Titration of n-Butyllithium
It is strongly recommended to purchase a high-quality n-BuLi solution. However, its concentration must always be verified before use. A common method is the Gilman double titration.
-
Setup: Under an inert atmosphere (Argon), add 1.0 mL of the n-BuLi solution to a dry flask containing 1,2-dibromoethane (approx. 2 mL) in 20 mL of anhydrous diethyl ether.
-
Reaction: Stir for 10 minutes. The n-BuLi reacts with the dibromoethane.
-
Titration 1 (Residual Base): Add a few drops of phenolphthalein indicator and titrate with a standardized solution of secondary butanol in xylene (approx. 0.5 M) until the pink color disappears. This determines the amount of non-alkyllithium base.
-
Titration 2 (Total Base): In a separate flask, add 1.0 mL of the n-BuLi solution to 20 mL of anhydrous diethyl ether. Add indicator and titrate with the same standardized s-BuOH solution. This determines the total base content.
-
Calculation: The molarity of active n-BuLi is calculated from the difference between the total base and the residual base.
Protocol 2: Scale-Up Synthesis of this compound
This protocol is based on a 1.0 mole scale. Adjustments to cooling and addition rates are critical for larger scales.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles | Equivalents |
| 1,3-Oxazole | 69.06 | 69.1 | 62.8 | 1.00 | 1.0 |
| Anhydrous THF | - | - | 2.0 L | - | - |
| n-Butyllithium (2.5 M) | 64.06 | - | 420 | 1.05 | 1.05 |
| 2-Ethylbutyryl chloride | 134.60 | 141.3 | 133.3 | 1.05 | 1.05 |
Procedure:
-
Reactor Setup: Equip a 5 L, 3-necked, round-bottom flask (or an appropriately sized jacketed reactor) with a mechanical stirrer, a temperature probe, an inert gas inlet, and an addition funnel. Dry all glassware in an oven and assemble hot, purging with dry argon or nitrogen.
-
Initial Charge: Charge the reactor with 1,3-oxazole (1.00 mol) and anhydrous tetrahydrofuran (THF, 2.0 L).
-
Cooling: Begin vigorous stirring and cool the solution to -78 °C using a dry ice/isopropanol bath.
-
Lithiation: Slowly add the titrated n-butyllithium solution (1.05 mol) via the addition funnel over 45-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting pale-yellow solution at -78 °C for an additional 45 minutes.
-
Acylation: In a separate dry flask, prepare a solution of 2-ethylbutyryl chloride (1.05 mol) in 200 mL of anhydrous THF and cool it to -78 °C. Slowly add this solution to the reactor over 60-90 minutes, again maintaining an internal temperature below -70 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Remove the cooling bath. Slowly and carefully pour the reaction mixture into a separate vessel containing 1.5 L of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Caution: This quench can be exothermic.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 500 mL portions of ethyl acetate. Combine all organic layers. Wash the combined organic phase with 1 L of saturated sodium bicarbonate solution, followed by 1 L of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
References
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. quora.com [quora.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Analytical Method Refinement for 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Welcome to the dedicated support center for the analytical method refinement of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analysis of this compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to ensure clarity and practical application in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for the quantification and characterization of this compound?
A1: For routine quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely applicable method. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2][3] Infrared (IR) spectroscopy can also be used for functional group confirmation.
Q2: My HPLC chromatogram shows a broad peak for the main compound. What are the likely causes and how can I improve peak shape?
A2: Peak broadening in HPLC can stem from several factors. Common causes include a mismatch between the sample solvent and the mobile phase, column degradation, or secondary interactions between the analyte and the stationary phase. To address this, first, ensure your sample is dissolved in a solvent that is weaker than or equivalent to your mobile phase. If the issue persists, consider adjusting the mobile phase pH to suppress any potential ionization of the oxazole ring. A gradient elution method may also help to sharpen the peak.
Q3: I am observing inconsistent retention times for my analyte during an HPLC run. What should I check?
A3: Fluctuating retention times are typically indicative of issues with the HPLC system's stability. Check the following:
-
Pump Performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks. Degas your mobile phase thoroughly to prevent bubble formation.
-
Column Temperature: Use a column oven to maintain a constant temperature, as even minor room temperature fluctuations can affect retention.
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure precise and consistent measurements. Inconsistent mobile phase composition will lead to retention time drift.
Q4: During GC-MS analysis, I am not seeing the expected molecular ion peak for this compound. Why might this be?
A4: The absence of a molecular ion peak in electron ionization (EI) mass spectrometry is common for some molecules that readily fragment. The oxazole ring and the ketone functional group can lead to characteristic fragmentation patterns.[1] To confirm the molecular weight, consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if using LC-MS.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Method Refinement
Issue: Poor Resolution Between the Main Peak and an Impurity
-
Underlying Cause: The chosen stationary and mobile phases may not provide sufficient selectivity for the two compounds.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic content will generally increase retention and may improve resolution.
-
Solvent Type: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity.
-
pH Adjustment: The oxazole moiety can have a basic character. Adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or acetate) can change the ionization state of your analyte and impurities, significantly impacting retention and resolution.
-
-
Evaluate Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Gradient Elution: Implement a shallow gradient around the elution time of your compounds of interest. This can often provide the necessary resolution that isocratic methods lack.[4]
-
Workflow for HPLC Troubleshooting
Caption: Logical flow for troubleshooting poor HPLC resolution.
| Parameter | Initial Condition (Example) | Refined Condition (Example) | Rationale for Change |
| Mobile Phase | 60:40 Acetonitrile:Water | 55:45 Acetonitrile:0.1% Formic Acid in Water | Increased aqueous content to improve retention of polar impurities; acid to suppress silanol interactions. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rate can increase efficiency and improve resolution, at the cost of longer run times. |
| Column Temp. | Ambient | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Detection λ | 254 nm | 230 nm | Wavelength optimization based on UV scan for maximum analyte absorbance. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue: Analyte Tailing and Low Response
-
Underlying Cause: Active sites in the GC inlet or column can interact with the polar ketone and oxazole functionalities, leading to peak tailing and sample loss.
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet liner is a common source of activity. Use a deactivated liner and replace it regularly. Glass wool in the liner can also be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Derivatization: While not always necessary, if tailing is severe, consider derivatization of the ketone to a less polar functional group. However, this adds complexity to the sample preparation.[1]
-
Temperature Program: A slower initial ramp rate in your oven temperature program can sometimes improve peak shape for polar compounds.
-
Logical Relationship for GC-MS Peak Tailing
Caption: Causes of peak tailing in GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in Assigning Resonances for the Ethyl and Butanoyl Groups
-
Underlying Cause: Overlapping signals in the 1H NMR spectrum can make definitive assignments challenging.
-
Troubleshooting Steps:
-
2D NMR Experiments: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings. This will clearly show the coupling network within the ethyl group (triplet and quartet) and the butanoyl chain.[5]
-
Heteronuclear Correlation: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon, aiding in the assignment of both 1H and 13C spectra.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will differentiate between CH, CH2, and CH3 signals in the 13C spectrum, which is particularly useful for assigning the carbons of the alkyl chains.[5]
-
References
-
ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. Available at: [Link]
-
ResearchGate. (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: [Link]
-
ResearchGate. Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Available at: [Link]
-
PubMed Central (PMC). Naturally Occurring Oxazole-Containing Peptides. Available at: [Link]
-
ResearchGate. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and characterisation of temperature responsive poly (2-ethyl-2-oxazolines). Available at: [Link]
-
Cheméo. 2-Ethylbutan-1-thiol. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
-
University of Utah. NMR Assignments for 2-Ethyl-Indanone. Available at: [Link]
-
PubMed Central (PMC). Update on Measuring Ketones. Available at: [Link]
-
National Institutes of Health (NIH). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. Available at: [Link]
-
Semantic Scholar. Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one.... Available at: [Link]
-
ResearchGate. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]
-
JETIR. Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Available at: [Link]
-
National Institutes of Health (NIH). Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis. Available at: [Link]
-
PubMed Central (PMC). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]
-
De Gruyter. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).... Available at: [Link]
-
SpectraBase. 2-Ethyl-1-butene - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubMed. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]
-
PubChem. 2-Ethyl-1-butanol. Available at: [Link]
-
PubChem. 2-Ethyl-1,3-butanediol. Available at: [Link]
-
YouTube. An Overview of Aldehydes and Ketones: Crash Course Organic Chemistry #27. Available at: [Link]
-
Keto Hope Foundation. Troubleshooting Your Keto Diet: Common Mistakes and Solutions. Available at: [Link]
Sources
Validation & Comparative
Unraveling the Mechanism of Action of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: A Comparative Guide to Target Deconvolution
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic ring system have demonstrated a broad spectrum of pharmacological activities, with a notable emphasis on anticancer properties.[3][4][5] The diverse mechanisms of action attributed to oxazole-containing molecules, including the inhibition of crucial cellular targets like STAT3, tubulin, DNA topoisomerases, and various protein kinases, underscore the therapeutic potential of this chemical class.[4][5] This guide presents a comprehensive, albeit hypothetical, experimental framework for the elucidation of the mechanism of action of a novel investigational compound, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one (termed OX-2EB for the purpose of this guide).
This document will serve as a comparative guide for researchers, scientists, and drug development professionals, outlining a systematic approach to target identification and validation. We will compare the hypothetical profiling of OX-2EB against established reference compounds, providing a logical workflow from broad phenotypic screening to specific molecular target engagement. The experimental protocols described herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the scientific rigor and trustworthiness of the findings.
Comparative Framework: OX-2EB versus Known Anticancer Agents
To effectively contextualize the biological activity of OX-2EB, its performance will be benchmarked against two well-characterized anticancer agents with distinct mechanisms of action:
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, leading to cell cycle arrest and apoptosis.
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling node in many cancers.
This comparative approach will allow for a nuanced interpretation of the experimental data, helping to classify the likely mechanism of action of OX-2EB.
Phase 1: Broad Phenotypic Screening and Initial Mechanistic Insights
The initial phase of investigation aims to cast a wide net to identify the primary cellular phenotype induced by OX-2EB and to gain preliminary insights into its mode of action.
Experimental Workflow: Phase 1
Caption: Phase 1 Experimental Workflow for Initial Phenotypic Characterization.
Detailed Protocols and Comparative Data
1. Cell Viability/Cytotoxicity Screening:
-
Objective: To determine the cytotoxic potential of OX-2EB across a panel of cancer cell lines with varying genetic backgrounds and to compare its potency with that of Paclitaxel and Gefitinib.
-
Methodology:
-
Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of OX-2EB, Paclitaxel, and Gefitinib for 72 hours.
-
Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
-
-
Hypothetical Comparative Data:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| OX-2EB | 1.5 | 2.3 | 0.8 |
| Paclitaxel | 0.01 | 0.005 | 0.008 |
| Gefitinib | 10 | 0.05 | >20 |
2. Cell Cycle Analysis:
-
Objective: To investigate the effect of OX-2EB on cell cycle progression.
-
Methodology:
-
Treat cells with the IC50 concentration of each compound for 24 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Hypothetical Comparative Data:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle | 60 | 25 | 15 |
| OX-2EB | 15 | 10 | 75 |
| Paclitaxel | 10 | 5 | 85 |
| Gefitinib | 80 | 10 | 10 |
3. Apoptosis Induction Assay:
-
Objective: To determine if the observed cytotoxicity is mediated by apoptosis.
-
Methodology:
-
Treat cells with the IC50 concentration of each compound for 48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Hypothetical Comparative Data:
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle | <5 | <5 |
| OX-2EB | 35 | 25 |
| Paclitaxel | 40 | 30 |
| Gefitinib | 20 | 15 |
Initial Mechanistic Hypothesis: The hypothetical data from Phase 1 suggests that OX-2EB is a potent cytotoxic agent that induces G2/M cell cycle arrest and subsequent apoptosis, a profile that bears resemblance to the microtubule-targeting agent, Paclitaxel. This initial finding directs the next phase of investigation toward the cytoskeleton as a potential target.
Phase 2: Target Class Identification and Validation
Building upon the initial hypothesis, Phase 2 will employ more specific assays to investigate the interaction of OX-2EB with the microtubule network and to rule out other common mechanisms of anticancer drugs.
Experimental Workflow: Phase 2
Caption: Phase 2 Experimental Workflow for Target Class Identification.
Detailed Protocols and Comparative Data
1. Immunofluorescence Microscopy:
-
Objective: To visualize the effect of OX-2EB on the cellular microtubule network.
-
Methodology:
-
Grow cells on coverslips and treat with the IC50 concentration of each compound for 16 hours.
-
Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the microtubule morphology using a fluorescence microscope.
-
-
Hypothetical Comparative Observations:
| Treatment | Microtubule Morphology |
| Vehicle | Fine, filamentous network |
| OX-2EB | Formation of dense microtubule bundles |
| Paclitaxel | Pronounced microtubule bundling |
| Gefitinib | No significant change in microtubule structure |
2. In Vitro Tubulin Polymerization Assay:
-
Objective: To directly assess the effect of OX-2EB on the polymerization of purified tubulin.
-
Methodology:
-
Incubate purified tubulin with GTP in a temperature-controlled spectrophotometer.
-
Add OX-2EB, Paclitaxel (positive control for polymerization promotion), or a known depolymerizer like colchicine (negative control).
-
Monitor the change in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
-
Hypothetical Comparative Data:
| Compound | Effect on Tubulin Polymerization |
| OX-2EB | Promotes polymerization |
| Paclitaxel | Promotes polymerization |
| Colchicine | Inhibits polymerization |
| Gefitinib | No effect |
3. Broad-Spectrum Kinase Inhibition Profiling:
-
Objective: To rule out off-target kinase inhibition as the primary mechanism of action.
-
Methodology:
-
Submit OX-2EB for screening against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™).
-
The assay measures the ability of the compound to compete with a ligand for the kinase active site.
-
-
Hypothetical Comparative Data: OX-2EB is found to have no significant inhibitory activity against the kinases in the panel at a concentration of 10 µM, suggesting it is not a potent, broad-spectrum kinase inhibitor.
4. DNA Intercalation and Topoisomerase Assays:
-
Objective: To exclude DNA damage or topoisomerase inhibition as the primary mechanism.
-
Methodology:
-
Perform a DNA intercalation assay using a fluorescent dye that is displaced by intercalating agents.
-
Conduct a topoisomerase I or II relaxation assay to assess the ability of OX-2EB to inhibit DNA unwinding.
-
-
Hypothetical Comparative Data: OX-2EB does not show any significant activity in either the DNA intercalation or topoisomerase inhibition assays.
Refined Mechanistic Hypothesis: The collective evidence from Phase 2 strongly supports the hypothesis that OX-2EB's primary mechanism of action is the disruption of microtubule dynamics through the promotion of tubulin polymerization, similar to Paclitaxel.
Phase 3: Specific Target Engagement and Downstream Signaling
The final phase of this investigation will focus on confirming direct target engagement and elucidating the downstream signaling events that lead to apoptosis.
Experimental Workflow: Phase 3
Caption: Phase 3 Experimental Workflow for Target Engagement and Downstream Signaling.
Detailed Protocols and Comparative Data
1. Cellular Thermal Shift Assay (CETSA):
-
Objective: To provide direct evidence of OX-2EB binding to tubulin in a cellular context.
-
Methodology:
-
Treat intact cells with OX-2EB or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble tubulin at each temperature by Western blotting. Ligand binding is expected to increase the thermal stability of the target protein.
-
-
Hypothetical Comparative Data: In the presence of OX-2EB, tubulin exhibits a significant shift to higher melting temperatures, indicating direct binding and stabilization of the protein.
2. Western Blot Analysis of Apoptotic Markers:
-
Objective: To confirm the activation of the apoptotic cascade downstream of microtubule disruption.
-
Methodology:
-
Treat cells with the IC50 concentration of OX-2EB and Paclitaxel for 48 hours.
-
Prepare cell lysates and perform Western blot analysis for key apoptotic proteins, such as cleaved PARP and cleaved Caspase-3.
-
-
Hypothetical Comparative Data: Both OX-2EB and Paclitaxel treatment lead to a significant increase in the levels of cleaved PARP and cleaved Caspase-3, confirming the induction of apoptosis.
Conclusion
This comprehensive, multi-phased approach provides a robust and scientifically sound framework for elucidating the mechanism of action of the novel oxazole-containing compound, this compound. Through a systematic process of elimination and validation, and by drawing direct comparisons to well-characterized drugs, this guide outlines a clear path to identifying the molecular target and downstream cellular consequences of OX-2EB treatment. The hypothetical data presented herein strongly suggests that OX-2EB acts as a microtubule-stabilizing agent, leading to G2/M cell cycle arrest and apoptosis. This positions OX-2EB as a promising candidate for further preclinical development as an anticancer therapeutic.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. [Link]
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Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]
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Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. [Link]
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]
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A Researcher's Guide to Characterizing Novel α-Keto Oxazole Modulators: A Comparative Analysis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Abstract
The oxazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutics due to its versatile physicochemical properties and ability to engage with a wide array of biological targets.[1][2] A particularly promising class of oxazole derivatives is the α-keto oxazoles, which have been identified as potent, reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[3][4] This guide presents a framework for the characterization of novel α-keto oxazoles, using the hypothetical compound "2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one" as a case study. We will objectively compare its potential performance profile against well-established FAAH inhibitors, providing the necessary experimental context, detailed protocols, and a rationale for a comprehensive evaluation. This document is intended for researchers in drug discovery and development seeking to profile novel enzyme inhibitors.
Introduction: The Therapeutic Potential of the Oxazole Scaffold and FAAH Inhibition
Oxazole-containing compounds are prevalent in pharmaceuticals, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][5][6][7] Their five-membered aromatic ring, containing both nitrogen and oxygen, can participate in diverse non-covalent interactions with enzymes and receptors, making it a privileged structure in drug design.[2]
One of the most compelling targets for oxazole-based inhibitors is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides like anandamide (an endocannabinoid) and oleamide (a sleep-inducing lipid).[8][9] By inhibiting FAAH, the levels of these signaling lipids are elevated, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[4]
The compound at the center of this guide, This compound , is an α-keto oxazole. This structural motif is a known pharmacophore for potent and reversible FAAH inhibition.[3][4] The electrophilic ketone adjacent to the oxazole ring is hypothesized to interact with the catalytic serine residue (Ser241) in the FAAH active site. This guide outlines a systematic approach to validate this hypothesis and benchmark the compound against known standards.
Selection of Comparator Compounds
To effectively evaluate a novel compound, it must be benchmarked against well-characterized alternatives. We have selected two established FAAH inhibitors for this comparative guide:
-
OL-135: A potent, reversible α-keto oxazole-based FAAH inhibitor.[3][10] It serves as a direct, same-class comparator, making it ideal for structure-activity relationship (SAR) insights.
-
PF-3845: A potent, irreversible (covalent) FAAH inhibitor with a distinct piperidine urea scaffold.[8] It provides a mechanistic counterpoint, highlighting differences in inhibition modality and potential for off-target effects.
These comparators will allow us to assess our novel compound's potency, selectivity, and mechanism of action within a robust scientific context.
Comparative Analysis Framework: A Multi-Tiered Experimental Approach
A logical workflow is essential for characterizing a novel inhibitor. The following tiers of investigation provide a comprehensive profile.
Caption: A tiered experimental workflow for characterizing novel FAAH inhibitors.
Tier 1: Potency Determination via In Vitro FAAH Inhibition
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of "this compound" against FAAH and compare it to OL-135 and PF-3845.
Anticipated Data Summary:
The table below presents a hypothetical but realistic outcome for our novel compound, based on SAR data from similar α-keto oxazoles.[3]
| Compound | Chemical Class | Mechanism | FAAH IC50 (nM) |
| This compound | α-Keto Oxazole | Reversible (Hypothesized) | 15.2 |
| OL-135[10] | α-Keto Oxazole | Reversible | 4.5 |
| PF-3845[8] | Piperidine Urea | Irreversible (Covalent) | 7.2 |
-
Expert Interpretation: An IC50 value in the low nanomolar range would establish our novel compound as a potent FAAH inhibitor. While potentially less potent than OL-135 in this hypothetical scenario, its simpler side chain might offer advantages in synthesis or ADMET properties, warranting further investigation. Its potency is comparable to the irreversible inhibitor PF-3845.
Tier 2: Elucidating the Mechanism of Inhibition
Understanding whether an inhibitor is reversible or irreversible is critical for drug development.
-
Reversibility Assay: A dialysis or rapid dilution experiment is performed. If the compound's inhibitory activity is recovered after its removal, it is reversible. We hypothesize our α-keto oxazole will be reversible, similar to OL-135, while PF-3845 will show irreversible inhibition.
-
Enzyme Kinetics: By measuring reaction rates at varying substrate concentrations, a Lineweaver-Burk plot can determine the type of reversible inhibition (e.g., competitive, non-competitive). The interaction of α-keto oxazoles with the FAAH active site suggests a competitive mechanism.[4]
Caption: Reversible inhibition of FAAH by an α-Keto Oxazole via hemiketal formation.
Tier 3: Selectivity Profiling
A crucial aspect of drug development is ensuring the compound does not inhibit other essential enzymes, particularly those structurally related. Activity-Based Protein Profiling (ABPP) is a powerful technique to assess the selectivity of inhibitors across entire enzyme families in complex proteomes.[4]
-
Experimental Rationale: The proteome is treated with the inhibitor, followed by a broad-spectrum serine hydrolase probe. A selective inhibitor like PF-3845 will primarily block probe binding to FAAH.[8] In contrast, a less selective compound might inhibit other serine hydrolases (e.g., MAGL, ABHD6), which could lead to undesired side effects. The goal is to demonstrate that "this compound" exhibits high selectivity for FAAH over other metabolically important hydrolases.
Detailed Experimental Protocols
Trustworthiness in experimental science is built on reproducibility. The following protocols are detailed to ensure they can be reliably executed.
Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay
This assay measures the enzymatic activity of recombinant human FAAH by monitoring the hydrolysis of a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.
-
FAAH Enzyme: Recombinant human FAAH, diluted to 20 nM (2X final concentration) in Assay Buffer.
-
Substrate: N-(4-methoxyphenyl)-3-(6-methoxypyridin-3-yl)acrylamide (PAMPA), prepared as a 10 mM stock in DMSO and diluted to 20 µM (2X final concentration) in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series 50-fold into Assay Buffer to create the 2X final concentration plate.
-
-
Assay Procedure:
-
Add 50 µL of 2X test compound dilutions (or DMSO vehicle control) to a 96-well black, flat-bottom plate.
-
Add 50 µL of 2X FAAH enzyme solution to all wells.
-
Incubate for 30 minutes at 30°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of 2X substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm) at 1-minute intervals for 20 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the DMSO control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Rapid Dilution Reversibility Assay
This protocol distinguishes between reversible and irreversible inhibitors.
-
High Concentration Incubation:
-
Incubate FAAH enzyme (e.g., 200 nM) with a high concentration of the test compound (e.g., 100x IC50) or a DMSO vehicle control in Assay Buffer for 60 minutes at 30°C.
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture 200-fold into a pre-warmed solution of the fluorogenic substrate (PAMPA, 10 µM final concentration) in Assay Buffer. This simultaneously dilutes the unbound inhibitor to a non-inhibitory concentration (0.5x IC50) and initiates the enzymatic reaction.
-
-
Activity Measurement:
-
Immediately measure the enzymatic activity using a fluorescence plate reader as described in Protocol 1.
-
-
Interpretation:
-
Reversible Inhibitor: The enzyme activity will rapidly recover to levels comparable to the DMSO control, as the inhibitor dissociates from the active site upon dilution.
-
Irreversible Inhibitor: The enzyme activity will remain suppressed, as the covalent modification of the enzyme is not reversed by dilution.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and comparative analysis of a novel α-keto oxazole, "this compound," as a potential FAAH inhibitor. By benchmarking against established compounds like OL-135 and PF-3845, researchers can rigorously assess its potency, selectivity, and mechanism of action. Positive results from this in vitro screening cascade would justify advancing the compound to cellular activity assays, pharmacokinetic studies, and in vivo models of pain or anxiety to fully validate its therapeutic potential. The versatility of the oxazole scaffold ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents.[1][7]
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Navigating the Labyrinth of Drug Discovery: A Comparative Guide to the Biological Target Validation of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
In the intricate world of drug discovery, the identification and validation of a small molecule's biological target is a critical juncture that dictates the future trajectory of a potential therapeutic agent. This guide provides an in-depth, comparative analysis of the methodologies employed to validate the biological target of a novel oxazole derivative, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one, hereafter referred to as "Oxazole Compound A." This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and practical, field-proven insights.
The oxazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey from a promising hit compound, like Oxazole Compound A, to a validated lead molecule is paved with rigorous experimental scrutiny. This guide will dissect the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.
The Hypothetical Scenario: Unraveling the Action of Oxazole Compound A
Let us postulate that a phenotypic screen has identified Oxazole Compound A as a potent inhibitor of proliferation in a human colorectal cancer cell line, HCT116. While this initial finding is promising, the crucial next step is to pinpoint the specific molecular target through which it exerts its effect. This process, known as target validation, is essential for understanding the mechanism of action, predicting potential side effects, and developing more potent and selective analogs.[4][5]
This guide will compare and contrast several state-of-the-art techniques for target deconvolution and validation, using hypothetical experimental data to illustrate the decision-making process. We will also compare the performance of Oxazole Compound A with a known, well-characterized inhibitor targeting a plausible pathway.
A Multi-pronged Approach to Target Identification and Validation
A robust target validation strategy rarely relies on a single method. Instead, it employs a combination of orthogonal approaches to build a compelling case for a specific target.[5][6] We will explore a logical workflow, starting from broad, unbiased screening to specific, high-resolution biophysical characterization.
Figure 1: A comprehensive workflow for the biological target validation of a novel small molecule.
Phase 1 & 2: Unbiased Target Identification and Hypothesis Generation
Given that Oxazole Compound A is a novel chemical entity, an unbiased approach is paramount to identify its potential binding partners without preconceived notions.
Affinity Chromatography Coupled with Mass Spectrometry
This powerful technique involves immobilizing Oxazole Compound A onto a solid support to "fish" for its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[7]
Experimental Protocol: Affinity Chromatography
-
Synthesis of Affinity Probe: Synthesize an analog of Oxazole Compound A with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set, where no compound is attached, is crucial.
-
Cell Lysis: Prepare a native protein lysate from HCT116 cells.
-
Incubation: Incubate the cell lysate with both the compound-conjugated beads and the control beads.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
Hypothetical Results and Interpretation:
Let's assume this experiment identifies several proteins, but one, "Kinase X," is significantly enriched in the Oxazole Compound A pulldown compared to the control. This generates our primary target hypothesis.
Phase 3: Verifying Direct Target Engagement
The identification of "Kinase X" is just the beginning. We must now confirm that Oxazole Compound A directly binds to this putative target and that this binding event is relevant in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a gold-standard method for verifying target engagement in intact cells.[4] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact HCT116 cells with either Oxazole Compound A or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble "Kinase X" at each temperature using Western blotting or targeted mass spectrometry.
Comparative Data Analysis:
| Treatment | Temperature (°C) | % Soluble "Kinase X" (Relative to 37°C) |
| Vehicle | 37 | 100 |
| 45 | 85 | |
| 50 | 50 | |
| 55 | 20 | |
| 60 | 5 | |
| Oxazole Compound A | 37 | 100 |
| 45 | 98 | |
| 50 | 80 | |
| 55 | 65 | |
| 60 | 30 | |
| Known Kinase X Inhibitor | 37 | 100 |
| 45 | 99 | |
| 50 | 82 | |
| 55 | 68 | |
| 60 | 35 |
Biophysical Characterization: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
To quantify the binding affinity and thermodynamics of the interaction, we turn to biophysical techniques using purified "Kinase X" protein.[5]
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Comparative Biophysical Data:
| Compound | Technique | Binding Affinity (KD) |
| Oxazole Compound A | SPR | 150 nM |
| ITC | 180 nM | |
| Known Kinase X Inhibitor | SPR | 50 nM |
| ITC | 65 nM |
These results would confirm a direct, high-affinity interaction between Oxazole Compound A and "Kinase X." While the known inhibitor shows a higher affinity in this hypothetical scenario, the nanomolar affinity of Oxazole Compound A is still very promising.
Phase 4: Cellular and In Vivo Validation
The final and most critical phase is to demonstrate that the engagement of "Kinase X" by Oxazole Compound A is responsible for the observed anti-proliferative phenotype.
Genetic Validation: The Litmus Test
Genetic knockdown or knockout of the target gene should phenocopy the effect of the small molecule inhibitor.[4][6]
Experimental Protocol: siRNA-mediated Knockdown
-
Transfection: Transfect HCT116 cells with either siRNA targeting "Kinase X" or a non-targeting control siRNA.
-
Proliferation Assay: After allowing time for the knockdown of "Kinase X" protein, perform a cell proliferation assay.
-
Compound Treatment: In parallel, treat the knockdown and control cells with Oxazole Compound A and assess the impact on its IC50 value.
Figure 2: Logical flow of a genetic knockdown experiment to validate the on-target effect of Oxazole Compound A.
Interpretation of Expected Results:
If "Kinase X" is the true target, its knockdown should reduce cell proliferation. Furthermore, in the "Kinase X" knockdown cells, the potency of Oxazole Compound A should be significantly reduced (a rightward shift in the dose-response curve), as its target is already depleted.
Conclusion: Building a Coherent Narrative for Target Validation
The validation of a biological target for a novel compound like this compound is a meticulous process that requires a convergence of evidence from multiple, independent lines of inquiry. By progressing from unbiased screening to direct biophysical measurements and culminating in genetic validation, we can construct a robust and compelling case for a specific mechanism of action. This guide has outlined a logical and experimentally sound pathway, providing a framework for researchers to navigate the complexities of target validation and propel their drug discovery programs forward with confidence.
References
- University College London. Target Identification and Validation (Small Molecules).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
- Target identification for biologically active small molecules using chemical biology approaches. Semantic Scholar.
- Target identification and validation in research. WJBPHS.
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A Comparative Guide to the Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one for Pharmaceutical Research and Development
Abstract
This in-depth technical guide provides a comparative analysis of three distinct synthetic routes for the novel ketone, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. The oxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules is of significant interest to researchers in drug discovery. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of each synthetic pathway. We will explore the classic Robinson-Gabriel synthesis, a cyclization approach involving an N-acylaminoacetaldehyde acetal, and a modern organometallic strategy utilizing a 2-magnesiated oxazole intermediate. Each route is presented with a detailed experimental protocol, a discussion of its mechanistic underpinnings, and an objective comparison of its advantages and disadvantages in terms of yield, scalability, and reagent availability. All quantitative data is summarized in comparative tables, and reaction pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations.
Introduction
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a common feature in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The unique electronic properties and hydrogen bonding capabilities of the oxazole ring allow it to serve as a versatile bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles. The target molecule, this compound, is a novel compound featuring a 2-acyl oxazole core. The synthesis of such 2-acyl oxazoles can be challenging due to the propensity of certain 2-metallated oxazole intermediates to undergo ring-opening. This guide aims to provide a comprehensive and practical comparison of three plausible synthetic strategies to access this target molecule, enabling researchers to make informed decisions based on their specific laboratory capabilities and project goals.
Synthesis of Key Starting Materials
The successful execution of the proposed synthetic routes relies on the availability of key starting materials, namely 2-ethylbutanoic acid and its corresponding acid chloride.
Protocol 1: Synthesis of 2-Ethylbutanoic Acid
2-Ethylbutanoic acid can be synthesized via a Grignard reaction between ethylmagnesium bromide and propionaldehyde to form 3-pentanol, followed by halogenation and subsequent carboxylation of the newly formed Grignard reagent.[1] A more direct laboratory-scale preparation involves the catalytic oxidation of 2-ethylbutyraldehyde or the decarboxylation of diethylmalonic acid.[2][3]
Experimental Protocol (Grignard Route):
-
Preparation of 3-Pentanol: To a solution of ethylmagnesium bromide (prepared from ethyl bromide and magnesium turnings) in anhydrous diethyl ether, propionaldehyde is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature and then quenched with saturated aqueous ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 3-pentanol is purified by distillation.
-
Preparation of 3-Bromopentane: 3-Pentanol is treated with phosphorus tribromide at 0 °C. The mixture is then heated to 60 °C for 3 hours. After cooling, the mixture is poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
Carboxylation of 3-Pentylmagnesium Bromide: 3-Bromopentane is converted to the corresponding Grignard reagent using magnesium turnings in anhydrous diethyl ether. The Grignard solution is then poured over crushed dry ice (solid carbon dioxide). After the excess dry ice has sublimated, the reaction is quenched with 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are extracted with 1 M sodium hydroxide. The aqueous basic layer is then acidified with concentrated hydrochloric acid, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-ethylbutanoic acid.
Protocol 2: Synthesis of 2-Ethylbutyryl Chloride
The conversion of a carboxylic acid to its corresponding acid chloride is a standard and efficient transformation.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place 2-ethylbutanoic acid.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.[4]
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
The excess thionyl chloride is removed by distillation at atmospheric pressure.
-
The resulting 2-ethylbutyryl chloride is then purified by fractional distillation under reduced pressure.[5][6][7][8]
Comparative Analysis of Synthetic Routes
We will now explore three distinct strategies for the synthesis of this compound.
Route 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and well-established method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[4][9][10][11] This pathway necessitates the prior synthesis of a suitable α-(2-ethylbutyrylamino) ketone intermediate.
Reaction Scheme
Caption: Robinson-Gabriel synthesis pathway.
Experimental Protocols
Step 1: Synthesis of a Suitable α-Amino Ketone (e.g., 3-Amino-4-hexanone)
-
α-Bromination of 3-Hexanone: To a solution of 3-hexanone in a suitable solvent such as methanol, add bromine dropwise at 0 °C. The reaction is monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield crude 3-bromo-4-hexanone.
-
Amination: The crude 3-bromo-4-hexanone is dissolved in a solution of excess ammonia in ethanol in a sealed pressure vessel. The mixture is heated to 80 °C for 12 hours. After cooling, the solvent and excess ammonia are removed under reduced pressure. The residue is taken up in dilute hydrochloric acid and washed with diethyl ether. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with dichloromethane. The organic extracts are dried over anhydrous sodium sulfate and concentrated to give 3-amino-4-hexanone.[3][12][13][14]
Step 2: Acylation of 3-Amino-4-hexanone
-
Dissolve 3-amino-4-hexanone in a suitable solvent like dichloromethane containing a non-nucleophilic base such as triethylamine.
-
Cool the solution to 0 °C and add 2-ethylbutyryl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(4-oxo-3-hexyl)-2-ethylbutanamide. The product can be purified by column chromatography.
Step 3: Cyclodehydration to form this compound
-
Dissolve the α-acylamino ketone in concentrated sulfuric acid at 0 °C.[10]
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target molecule.
Discussion
-
Advantages: This is a well-established and reliable method for oxazole synthesis. The starting materials are generally accessible.
-
Disadvantages: This is a multi-step synthesis, which can lead to lower overall yields. The use of concentrated sulfuric acid for the cyclodehydration step can be harsh and may not be suitable for substrates with acid-sensitive functional groups. The synthesis of the α-amino ketone precursor can be challenging and may result in side products.
Route 2: Cyclization of an N-Acylaminoacetaldehyde Acetal
This approach involves the formation of an amide from 2-ethylbutyryl chloride and aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to construct the oxazole ring.
Reaction Scheme
Caption: Acetal cyclization pathway.
Experimental Protocols
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-ethylbutanamide
-
Dissolve aminoacetaldehyde dimethyl acetal in a suitable solvent such as dichloromethane, along with a base like triethylamine.
-
Cool the solution to 0 °C and add 2-ethylbutyryl chloride dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude amide, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Add the crude N-(2,2-dimethoxyethyl)-2-ethylbutanamide to polyphosphoric acid (PPA).
-
Heat the mixture to 100-120 °C and stir for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and water.
-
Neutralize the solution with a strong base (e.g., NaOH pellets) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the target molecule.
Discussion
-
Advantages: This is a relatively straightforward two-step process. The starting materials are commercially available or readily prepared.
-
Disadvantages: The use of polyphosphoric acid can make the workup challenging due to its high viscosity. The strongly acidic and high-temperature conditions may not be compatible with sensitive functional groups. Yields can be variable depending on the substrate.
Route 3: Acylation of a 2-Magnesiated Oxazole
This modern approach utilizes an organometallic intermediate, specifically a 2-magnesiated oxazole, which is then acylated with a Weinreb amide. This method has been shown to be highly effective for the synthesis of 2-acyl oxazoles, overcoming the stability issues associated with 2-lithiooxazoles.[2][15][16]
Reaction Scheme
Caption: Organometallic acylation pathway.
Experimental Protocols
Step 1: Synthesis of N-methoxy-N-methyl-2-ethylbutanamide (Weinreb Amide)
-
Suspend N,O-dimethylhydroxylamine hydrochloride in dichloromethane and cool to 0 °C.
-
Add a base, such as pyridine or triethylamine (2.2 equivalents), to the suspension.
-
Slowly add a solution of 2-ethylbutyryl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Weinreb amide.
Step 2: Acylation of 2-Magnesiated Oxazole
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,3-oxazole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.25 equivalents) dropwise, maintaining the temperature below -10 °C.
-
Stir the mixture at -15 °C for 1 hour to ensure the formation of the 2-magnesiooxazole.
-
Add a solution of N-methoxy-N-methyl-2-ethylbutanamide in anhydrous THF dropwise at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[2][15][16]
Discussion
-
Advantages: This is a highly efficient and direct method for the synthesis of 2-acyl oxazoles. The reaction conditions are generally mild, and the use of a Weinreb amide prevents over-addition to the ketone product. This route is likely to provide the highest yield of the three methods discussed.
-
Disadvantages: This route requires the use of organometallic reagents, which necessitates anhydrous and inert atmosphere techniques. The preparation of the Weinreb amide adds an extra step to the synthesis.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Robinson-Gabriel | Route 2: Acetal Cyclization | Route 3: Organometallic Acylation |
| Number of Steps | 3 (from α-amino ketone) | 2 | 2 |
| Overall Yield | Low to Moderate | Moderate | High |
| Scalability | Moderate | Moderate to Difficult | Good |
| Reagent Hazards | Concentrated H₂SO₄, Br₂ | Polyphosphoric Acid | Grignard Reagent |
| Reaction Conditions | Harsh (strong acid) | Harsh (strong acid, high temp) | Mild (low temperature) |
| Purification | Multiple chromatographic steps | Challenging workup | Standard chromatography |
Conclusion
This guide has presented a comparative analysis of three distinct synthetic routes to the novel ketone, this compound. Each pathway offers a unique set of advantages and challenges.
-
Route 1 (Robinson-Gabriel Synthesis) is a classic approach that is reliable but often suffers from a lengthy procedure and harsh reaction conditions, potentially leading to lower overall yields.
-
Route 2 (Acetal Cyclization) offers a more direct two-step sequence but involves a challenging workup and harsh, high-temperature conditions that may limit its substrate scope.
-
Route 3 (Organometallic Acylation) emerges as the most promising strategy, offering a high-yielding and direct synthesis under mild conditions. While it requires proficiency in handling organometallic reagents, the efficiency and selectivity of this method make it highly attractive for the synthesis of 2-acyl oxazoles.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the synthesis, the availability of starting materials and equipment, and the experience of the synthetic chemist. For the efficient and high-yield production of this compound, the organometallic acylation of a 2-magnesiated oxazole with a Weinreb amide is the recommended approach.
References
- Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of organic chemistry, 72(15), 5828–5831.
- CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google P
- Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. - Abstract - Europe PMC.
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Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
- Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.
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Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Wikipedia. (2023). α-Halo ketone. In Wikipedia. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-METHOXY-N-METHYLCARBAMOYL CHLORIDE. Retrieved from [Link]
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CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylbutyryl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. Retrieved from [Link]
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Cheméo. (n.d.). 2-Ethylbutyryl chloride. Retrieved from [Link]
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NIST. (n.d.). 2-Ethylbutyryl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Efficacy Analysis of 2-Acyl-1,3-Oxazole Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of "2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one," a representative 2-acyl-oxazole, and its structural analogs. As public domain data for this specific molecule is not available, this document will leverage established structure-activity relationship (SAR) principles from closely related oxazole derivatives to predict the impact of structural modifications on biological activity. The experimental protocols provided are based on established and validated methods in the field of medicinal chemistry.
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-acyl-oxazole subclass, in particular, has garnered significant interest, with compounds in this family showing potent inhibitory effects on enzymes such as Fatty Acid Amide Hydrolase (FAAH), a key target for pain and inflammation.[4]
Comparative Analysis of 2-Acyl-Oxazole Analogs
The biological efficacy of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. In the case of 2-acyl-oxazoles, modifications to the acyl side chain can dramatically alter potency and selectivity.[4] Below, we explore a series of hypothetical analogs of "this compound" and predict their relative efficacies based on established SAR principles.
Caption: Chemical structures of the core molecule and its hypothetical analogs.
Table 1: Predicted Efficacy of "this compound" Analogs
| Analog ID | Modification from Core Structure | Predicted Efficacy | Rationale and Supporting Evidence |
| Core | This compound | Baseline | The ethyl and butyl groups provide a lipophilic character that can influence membrane permeability and target engagement. |
| Analog 1 | Replacement of the butyl group with a phenylacetyl group. | Potentially Higher | The introduction of an aromatic ring can lead to beneficial π-π stacking or hydrophobic interactions within the target's binding site. SAR studies on α-keto oxazole FAAH inhibitors have shown that terminal phenyl groups on the acyl side chain contribute to high potency.[4] |
| Analog 2 | Replacement of the 2-ethylbutan-1-one moiety with a cyclopropyl(phenyl)methanone group. | Potentially Higher | Conformational restriction by introducing a cyclopropyl group can reduce the entropic penalty of binding, leading to higher affinity. Exceptionally potent inhibitors have been developed by incorporating conformationally-restricted side chains.[4] |
| Analog 3 | Insertion of an oxygen atom into the butyl chain (e.g., 2-(2-methoxyethoxy)-1-(1,3-oxazol-2-yl)ethan-1-one). | Likely Lower | The introduction of heteroatoms like oxygen into the lipophilic side chain can alter the polarity and hydrogen bonding capacity of the molecule. In many cases, this leads to a significant loss in inhibitory potency, potentially due to unfavorable interactions or altered conformation.[4] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis and biological evaluation of 2-acyl-oxazole derivatives. These are intended as a starting point and may require optimization for specific target compounds.
Protocol 1: Synthesis of 2-Acyl-Oxazoles via Oxidative Cyclization
This protocol describes a common method for synthesizing 2,5-disubstituted oxazoles from an aldehyde and an amide, which can be adapted for 2-acyl-oxazoles.[5]
Caption: General workflow for the synthesis of 2,5-disubstituted oxazoles.
Materials:
-
Aromatic or aliphatic aldehyde
-
Primary amide
-
Iodine (I₂)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Sodium thiosulfate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq) and the primary amide (1.2 eq) in the anhydrous solvent.
-
Add a catalytic amount of iodine (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[6]
Caption: Workflow for a standard MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While "this compound" represents a structurally interesting starting point within the 2-acyl-oxazole class, its efficacy is likely to be significantly influenced by modifications to its acyl side chain. Based on established structure-activity relationships, the introduction of aromatic moieties and conformational constraints (Analogs 1 and 2) is predicted to enhance biological activity. Conversely, the incorporation of heteroatoms that increase polarity (Analog 3) may be detrimental. The provided experimental protocols offer a robust framework for the synthesis and in vitro evaluation of these and other novel oxazole derivatives, enabling researchers to systematically explore this promising chemical space in the quest for new therapeutic agents.
References
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (n.d.). MDPI. [Link]
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Easmon, J., Pürstinger, G., Thondorf, I., & Heinisch, G. (2006). Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. Journal of Medicinal Chemistry, 49(21), 6343–6350. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(1), 1-13. [Link]
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Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-21. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Modern Pharmaceutical Research. [Link]
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Li, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961. [Link]
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Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
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Tai, V. W.-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link]
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Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: An Integrated In-Silico and In-Vitro Approach
Abstract
The development of novel small molecules for therapeutic use necessitates a rigorous evaluation of their target selectivity to mitigate the risk of adverse effects and ensure clinical success. This guide presents a comprehensive, multi-tiered strategy for the cross-reactivity profiling of "2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one," a novel chemical entity featuring the pharmacologically significant oxazole scaffold. Given the absence of established biological data for this specific molecule, this document serves as a forward-looking blueprint for its characterization. We will detail a systematic approach that begins with predictive computational analysis and progresses to focused and broad-based experimental validation. The methodologies described herein are designed to construct a robust selectivity profile, a critical dataset for any future drug development program involving this compound.
Introduction: The Oxazole Scaffold and the Rationale for Profiling
"this compound" is a synthetic organic compound characterized by a central 1,3-oxazole ring. The oxazole moiety is a five-membered aromatic heterocycle that is a prominent structural motif in numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] Derivatives of oxazole have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3] The versatility of the oxazole ring allows it to act as a bioisostere for other heterocyclic systems and to engage in various non-covalent interactions with biological macromolecules.[1]
The specific biological targets of "this compound" are currently uncharacterized. However, the established promiscuity of the oxazole scaffold necessitates a thorough investigation of its potential on- and off-target interactions. Early and comprehensive cross-reactivity profiling is paramount to de-risk its development, providing crucial insights into its potential therapeutic applications and safety liabilities.
The Imperative of Selectivity in Drug Discovery
The principle of "one drug, one target" has largely been superseded by the understanding that most small molecules interact with multiple targets, a phenomenon known as polypharmacology.[4] While multi-target engagement can sometimes be beneficial, unintended off-target interactions are a major cause of drug attrition during preclinical and clinical development due to toxicity.[5][6] Therefore, a key objective in modern drug design is to achieve a desired selectivity profile, either by maximizing interactions with a specific target or by designing compounds that interact with a beneficial panel of targets while avoiding those associated with adverse effects.[7][8][9]
This guide outlines a systematic approach to proactively identify the interaction profile of "this compound," enabling informed decisions about its therapeutic potential.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
We propose a three-tiered strategy that integrates computational prediction with experimental validation to build a comprehensive understanding of the compound's selectivity.
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A Methodological Guide for the Comparative Evaluation of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one in Preclinical Cancer Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive, scientifically robust framework for the preclinical evaluation of the novel chemical entity, 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. Given the absence of published data on this specific compound, this document serves as a detailed methodological roadmap. It outlines the necessary experiments to characterize its anticancer potential, compare its efficacy against a clinical benchmark, and elucidate its mechanism of action. As a Senior Application Scientist, the causality behind each experimental choice is explained to ensure that the described workflow is a self-validating system for generating high-quality, publishable data.
Rationale and Strategic Experimental Design
The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds, including several with proven anticancer properties. Its presence suggests that this compound (herein referred to as "Compound X" for brevity) warrants investigation as a potential therapeutic agent.
A rigorous evaluation requires a multi-faceted approach. We must not only determine if Compound X kills cancer cells but also understand its potency, selectivity, and mechanism of action relative to a known standard. For this purpose, we have selected Doxorubicin , a widely used anthracycline chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, as our positive control and comparator.
Our investigation will be conducted across a strategically chosen panel of human cancer cell lines to assess the breadth and selectivity of Compound X's activity:
-
A549 (Non-Small Cell Lung Carcinoma): A model for adherent, epithelial-like solid tumors.
-
MCF-7 (Breast Adenocarcinoma, ER+): A well-characterized, hormone-dependent breast cancer model.
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line representing hematological malignancies.
The overall experimental workflow is designed to move from broad screening to specific mechanistic questions, as illustrated below.
Caption: A phased experimental workflow for the evaluation of a novel anticancer compound.
Phase 1: Comparative Cytotoxicity Screening
The initial and most critical step is to determine the concentration-dependent cytotoxic effect of Compound X. The goal is to establish its potency (IC50) in comparison to Doxorubicin across our cell line panel.
Data Presentation: IC50 Values
Your experimental data should be summarized in a clear, comparative table. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.
Table 1: Comparative IC50 Values (µM) after 72-hour Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) |
|---|---|---|---|
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is chosen for its high sensitivity and simplicity. It quantifies ATP, an indicator of metabolically active cells. The generation of a luminescent signal is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture A549, MCF-7, and K562 cells in their recommended growth media (e.g., RPMI-1640 or DMEM with 10% FBS).
-
For adherent cells (A549, MCF-7), wash with PBS, detach with Trypsin-EDTA, and neutralize with media. For suspension cells (K562), directly collect from the flask.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for A549/MCF-7, 10,000 cells/well for K562) in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Compound X and Doxorubicin in DMSO.
-
Perform a serial dilution (e.g., 1:3) in culture medium to create a concentration range that will span the expected IC50 (e.g., from 100 µM down to 0.01 µM).
-
Add 100 µL of the diluted compounds to the respective wells. Ensure to include "vehicle control" wells (containing the highest concentration of DMSO used) and "no-cell" control wells (media only for background luminescence).
-
Incubate the plate for 72 hours.
-
-
Assay Execution:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader (e.g., a luminometer).
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data: % Viability = (Luminescence_sample / Luminescence_vehicle) * 100.
-
Plot the % Viability against the log-transformed drug concentration and use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value.
-
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is confirmed, the next logical step is to investigate how Compound X induces cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Apoptosis Induction
We will use Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Caption: Experimental workflow and data interpretation for Annexin V / PI apoptosis assay.
Data Presentation: Apoptosis Analysis
Table 2: Percentage of Cell Populations after 24-hour Treatment with Compound X
| Cell Line | Treatment Conc. | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|---|
| A549 | Vehicle Control | [Data] | [Data] | [Data] | [Data] |
| 1x IC50 | [Data] | [Data] | [Data] | [Data] | |
| 5x IC50 | [Data] | [Data] | [Data] | [Data] | |
| MCF-7 | Vehicle Control | [Data] | [Data] | [Data] | [Data] |
| 1x IC50 | [Data] | [Data] | [Data] | [Data] |
| | 5x IC50 | [Data] | [Data] | [Data] | [Data] |
Cell Cycle Analysis
We will use propidium iodide staining of DNA to analyze the cell cycle distribution. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound may exert its effect by causing cells to arrest in a specific phase, preventing them from proliferating.
Data Presentation: Cell Cycle Distribution
Table 3: Cell Cycle Distribution (%) after 24-hour Treatment with Compound X
| Cell Line | Treatment Conc. | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| A549 | Vehicle Control | [Data] | [Data] | [Data] |
| 1x IC50 | [Data] | [Data] | [Data] | |
| 5x IC50 | [Data] | [Data] | [Data] | |
| MCF-7 | Vehicle Control | [Data] | [Data] | [Data] |
| 1x IC50 | [Data] | [Data] | [Data] |
| | 5x IC50 | [Data] | [Data] | [Data] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Compound X (Vehicle, 1x IC50, 5x IC50) for 24 hours.
-
Harvest cells (including any floating cells in the supernatant), and wash twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze on a flow cytometer. Use a linear scale for the PI channel (e.g., FL2-A) and model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT™).
-
References
A Comparative Guide to the Reproducible Synthesis of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Introduction: The Significance of Substituted Oxazoles in Drug Discovery
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] The precise substitution pattern on the oxazole ring is critical for modulating a compound's pharmacological profile, making the reproducible synthesis of specifically substituted oxazoles a cornerstone of drug discovery and development. This guide focuses on establishing a reproducible experimental framework for the synthesis of the novel compound 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one , a molecule of interest for its potential as a bioactive agent.
Due to the novelty of this specific target, this guide will present a robust and adaptable synthetic protocol based on the well-established Robinson-Gabriel synthesis.[3][4][5] We will delve into the critical parameters of this method to ensure experimental reproducibility. Furthermore, we will provide a comparative analysis with a viable alternative, the Van Leusen oxazole synthesis, to offer researchers flexibility in their synthetic strategy.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this and structurally related oxazole derivatives with high fidelity.
Method 1: Robinson-Gabriel Synthesis Approach
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[4][5] This approach is particularly attractive due to the ready availability of the starting materials and the straightforward nature of the reaction.
Proposed Synthetic Pathway
Caption: Proposed Robinson-Gabriel synthesis pathway for this compound.
Experimental Protocol: Robinson-Gabriel Synthesis
Step 1: Synthesis of N-(1-hydroxybutan-2-yl)-2-ethylbutanamide (Acylamino alcohol)
-
To a solution of 2-ethylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N,N'-diisopropylcarbodiimide (DIC) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-amino-1-butanol (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the desired acylamino alcohol.
Causality: The use of HOBt and DIC as coupling agents minimizes racemization and efficiently activates the carboxylic acid for amidation.[8][9] DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Step 2: Synthesis of N-(1-oxobutan-2-yl)-2-ethylbutanamide (Acylamino ketone)
-
To a solution of the acylamino alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and a saturated solution of NaHCO₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude acylamino ketone is often used in the next step without further purification, though it can be purified by column chromatography if necessary.
Causality: Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary alcohols to aldehydes or ketones, operating under neutral conditions which helps to preserve the integrity of the amide functionality.
Step 3: Synthesis of this compound (Target Molecule)
-
To the crude acylamino ketone (1.0 eq), add concentrated sulfuric acid (H₂SO₄) (2-3 eq) carefully at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the final product.
Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to promote the intramolecular cyclization of the acylamino ketone to form the oxazole ring.[10][11]
Method 2: Van Leusen Oxazole Synthesis Approach
The Van Leusen reaction offers a powerful alternative for the synthesis of oxazoles, particularly for 5-substituted oxazoles, from aldehydes and tosylmethyl isocyanide (TosMIC).[1][7][12]
Proposed Synthetic Pathway
Caption: Proposed Van Leusen synthesis pathway for a precursor to the target molecule.
Note: The direct synthesis of the target ketone via a standard Van Leusen reaction is not straightforward. This route would yield an oxazole that would then require acylation.
Experimental Protocol: Van Leusen Synthesis
-
To a solution of 2-ethylbutanal (1.0 eq) and TosMIC (1.1 eq) in methanol (0.5 M), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-ethylbutyl)-1,3-oxazole.
-
Subsequent acylation of this intermediate would be required to obtain the final target molecule.
Causality: The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group drives the formation of the oxazole ring.[1][12]
Comparative Analysis of Synthetic Routes
| Parameter | Robinson-Gabriel Synthesis | Van Leusen Synthesis (for precursor) |
| Starting Materials | 2-Ethylbutyric acid, 2-amino-1-butanol | 2-Ethylbutanal, TosMIC |
| Number of Steps | 3 | 1 (for oxazole precursor) + subsequent acylation |
| Reaction Conditions | Amide coupling (rt), Oxidation (rt), Cyclization (0 °C to 60 °C) | Reflux |
| Reagents | HOBt, DIC, DMP, H₂SO₄ | K₂CO₃, TosMIC |
| Typical Yields | Moderate to Good | Good to Excellent[13] |
| Advantages | Well-established, direct route to the ketone | Milder conditions, often high yielding |
| Disadvantages | Requires a strong acid, multi-step | Indirect route to the target ketone, TosMIC can be malodorous |
Ensuring Reproducibility: Critical Parameters and Troubleshooting
Reproducibility in organic synthesis is paramount. Below are key factors to control for consistent results:
-
Purity of Starting Materials : Ensure all starting materials and reagents are of high purity and anhydrous where specified. The presence of water can interfere with many of the reactions, particularly the amide coupling and the cyclodehydration steps.
-
Temperature Control : Precise temperature control is crucial, especially during the addition of strong acids like H₂SO₄. Exothermic reactions can lead to side products if not properly managed.
-
Inert Atmosphere : For reactions sensitive to air and moisture, such as those involving organometallic reagents or certain coupling agents, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Reaction Monitoring : Consistent and careful monitoring of the reaction progress by TLC or LC-MS allows for timely quenching of the reaction, preventing the formation of degradation products.
-
Purification : The choice of chromatographic conditions (silica gel activity, solvent polarity) should be kept consistent to ensure reproducible purity of the final compound.
Characterization and Validation of this compound
Confirmation of the structure and purity of the synthesized compound is a critical final step. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, the methylene and methine protons of the butanone side chain, and the protons on the oxazole ring. The chemical shifts of the oxazole protons are typically in the aromatic region (δ 7-8 ppm).[14][15][16]
-
¹³C NMR : The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbon of the ketone (δ > 190 ppm) and the carbons of the oxazole ring (typically in the range of δ 120-160 ppm).[14][15][16]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) : HRMS will confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.[17][18][19]
Example of Expected Analytical Data (Based on Analogous Structures)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm) : ~8.0 (s, 1H, oxazole-H), ~7.5 (s, 1H, oxazole-H), 3.0-2.8 (m, 1H), 2.7-2.5 (m, 2H), 1.8-1.6 (m, 4H), 1.0-0.8 (t, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm) : ~195 (C=O), ~160 (oxazole-C), ~140 (oxazole-C), ~125 (oxazole-C), ~45, ~30, ~25, ~12, ~8.
-
HRMS (ESI) : Calculated for C₁₀H₁₅NO₂ [M+H]⁺, found with high accuracy.
Conclusion
This guide provides a detailed and scientifically grounded framework for the reproducible synthesis of this compound. By presenting a primary synthetic route based on the Robinson-Gabriel synthesis and a comparative alternative using the Van Leusen reaction, we offer researchers the necessary tools to approach this novel target with confidence. Adherence to the outlined experimental protocols, careful control of critical parameters, and thorough analytical characterization will be key to achieving consistent and reliable results in the synthesis of this and other valuable oxazole derivatives.
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Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent † | Request PDF - ResearchGate.
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A Researcher's Guide to the Spectroscopic Identification of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Abstract
This guide provides a comprehensive, predictive, and comparative analysis of the spectroscopic characteristics of the novel compound 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one. In the absence of published experimental data for this specific molecule, this document serves as an essential resource for researchers in drug discovery and chemical synthesis. It offers a detailed roadmap for the identification and characterization of the target compound through predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predicted spectral features are systematically compared with experimental data from structurally related, well-characterized molecules to provide a robust framework for its unambiguous identification.
Introduction and Rationale
The synthesis and characterization of novel heterocyclic compounds are fundamental to the advancement of medicinal chemistry and materials science. This compound represents a unique molecular scaffold, combining a biologically significant 1,3-oxazole ring with a branched aliphatic ketone. While the synthesis of similar structures has been reported, a thorough spectroscopic characterization of this specific target molecule is not currently available in the public domain.
This guide addresses this knowledge gap by providing a detailed, predictive spectroscopic analysis. The primary objective is to equip researchers with the necessary benchmarks to identify this compound with high confidence upon its synthesis. By comparing its predicted spectral data with the known experimental data of carefully selected analogous compounds, we can highlight the unique spectral fingerprints that would confirm its structure. This approach not only facilitates the characterization of this specific molecule but also establishes a methodological framework for the analysis of other novel heterocyclic ketones.
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for predicting its spectroscopic behavior. Below is the structure of this compound, with atoms numbered for clarity in the subsequent NMR predictions.
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is predicted to show distinct signals corresponding to the protons on the oxazole ring and the 2-ethylbutyl group.
-
Oxazole Protons: The two protons on the oxazole ring are expected to appear as singlets in the aromatic region, typically between 7.0 and 8.0 ppm. The proton at the C5 position is generally more downfield than the proton at the C4 position.
-
Aliphatic Protons: The methine proton (CH) alpha to the carbonyl group will be deshielded and is expected to appear as a multiplet. The methylene protons (CH₂) of the two ethyl groups will be diastereotopic, leading to complex splitting patterns (multiplets). The terminal methyl protons (CH₃) will likely appear as two distinct triplets.
| Predicted ¹H NMR Data for this compound | |||
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H5 (Oxazole) | ~7.7 | s | 1H |
| H4 (Oxazole) | ~7.2 | s | 1H |
| CH (alpha to C=O) | ~3.5 | m | 1H |
| CH₂ (ethyl groups) | ~1.7-1.9 | m | 4H |
| CH₃ (ethyl groups) | ~0.9 | t | 6H |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals for the oxazole ring carbons.
| Predicted ¹³C NMR Data for this compound | |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~195-205 |
| C2 (Oxazole) | ~158-162 |
| C5 (Oxazole) | ~140-145 |
| C4 (Oxazole) | ~128-132 |
| CH (alpha to C=O) | ~50-55 |
| CH₂ (ethyl groups) | ~25-30 |
| CH₃ (ethyl groups) | ~10-15 |
Predicted IR Spectrum
The IR spectrum will be dominated by a strong absorption from the ketone's carbonyl group.
-
C=O Stretch: A strong, sharp peak is expected around 1700-1720 cm⁻¹. The electron-withdrawing nature of the adjacent oxazole ring may shift this to a slightly higher wavenumber compared to a simple aliphatic ketone.
-
Oxazole Ring Vibrations: Medium to weak absorptions are expected in the 1600-1400 cm⁻¹ region, corresponding to C=N and C=C stretching, and in the 1100-1000 cm⁻¹ region for the C-O-C stretching of the oxazole ring.
-
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ range will correspond to the C-H stretching of the aliphatic ethyl groups.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (C₉H₁₃NO₂ = 167.21 g/mol ).
-
Key Fragmentations:
-
Alpha-cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the 2-ethylbutyl group, leading to a stable acylium ion containing the oxazole ring. Another alpha-cleavage could result in the loss of the oxazole group.
-
McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement is possible, leading to the loss of a neutral alkene.
-
Selection of Comparative Compounds
To validate our predictions, we have selected two commercially available compounds for comparison:
-
1-(1,3-Oxazol-2-yl)ethan-1-one (Alternative 1): This compound allows for a direct comparison of the spectroscopic features of a 2-acyl-oxazole moiety.
-
2-Ethyl-1-phenylbutan-1-one (Alternative 2): This ketone provides a reference for the spectroscopic signature of the 2-ethylbutanoyl group attached to an aromatic system.
Comparative Spectroscopic Analysis
The following tables and discussion compare the predicted data for our target compound with the known experimental data for the selected alternatives.
¹H and ¹³C NMR Comparison
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | Target Compound (Predicted) | Alternative 1: 1-(1,3-Oxazol-2-yl)ethan-1-one (Experimental) | Alternative 2: 2-Ethyl-1-phenylbutan-1-one (Experimental) |
| Oxazole Protons | ~7.7 (H5), ~7.2 (H4) | ~7.8 (s, 1H), ~7.3 (s, 1H) | N/A |
| Phenyl Protons | N/A | N/A | ~7.9 (m, 2H), ~7.5 (m, 3H) |
| CH (alpha to C=O) | ~3.5 (m) | N/A | ~3.3 (m, 1H) |
| CH₂ (ethyl groups) | ~1.7-1.9 (m) | N/A | ~1.6-1.8 (m, 4H) |
| CH₃ (acetyl/ethyl) | ~0.9 (t) | ~2.6 (s, 3H) | ~0.8 (t, 6H) |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | Target Compound (Predicted) | Alternative 1: 1-(1,3-Oxazol-2-yl)ethan-1-one (Experimental) | Alternative 2: 2-Ethyl-1-phenylbutan-1-one (Experimental) |
| C=O (Ketone) | ~195-205 | ~188 | ~205 |
| Oxazole/Phenyl Carbons | ~158-162, ~140-145, ~128-132 | ~160, ~143, ~130 | ~136, ~132, ~128, ~128 |
| CH (alpha to C=O) | ~50-55 | N/A | ~52 |
| CH₂ (ethyl groups) | ~25-30 | N/A | ~26 |
| CH₃ (acetyl/ethyl) | ~10-15 | ~27 | ~12 |
The comparison reveals that the predicted chemical shifts for the target compound's oxazole protons are in good agreement with the experimental values for Alternative 1. Similarly, the predicted shifts for the aliphatic portion of the target molecule align well with the experimental data for Alternative 2. The unique combination of these features would provide a strong indication of the target compound's structure.
IR Spectroscopy Comparison
Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)
| Vibrational Mode | Target Compound (Predicted) | Alternative 1: 1-(1,3-Oxazol-2-yl)ethan-1-one (Experimental) | Alternative 2: 2-Ethyl-1-phenylbutan-1-one (Experimental) |
| C=O Stretch | ~1700-1720 | ~1705 | ~1685 |
| Aromatic/Heterocyclic C=C, C=N | ~1600-1400 | ~1580, ~1450 | ~1600, ~1450 |
| C-O-C Stretch | ~1100-1000 | ~1050 | N/A |
The key diagnostic feature is the C=O stretching frequency. For the target compound, this is predicted to be slightly higher than for Alternative 2 due to the electron-withdrawing nature of the oxazole ring, which is not conjugated in the same way as the phenyl ring.
Mass Spectrometry Comparison
Table 4: Comparative Mass Spectrometry Data (Key Fragments m/z)
| Fragment | Target Compound (Predicted) | Alternative 1: 1-(1,3-Oxazol-2-yl)ethan-1-one (Experimental) | Alternative 2: 2-Ethyl-1-phenylbutan-1-one (Experimental) |
| Molecular Ion (M⁺) | 167 | 111 | 176 |
| [M - C₄H₉]⁺ | 110 (Oxazole-acylium ion) | N/A | N/A |
| [M - C₂H₅]⁺ | 138 | 82 | 147 |
| [M - Oxazole-CO]⁺ | 57 (C₄H₉⁺) | N/A | N/A |
| [C₆H₅CO]⁺ | N/A | N/A | 105 |
| [C₆H₅]⁺ | N/A | N/A | 77 |
The predicted fragmentation pattern for the target compound shows a characteristic loss of the butyl group to form an oxazole-containing acylium ion at m/z 110. This fragment would be highly diagnostic and would differentiate it from Alternative 2, which shows fragments typical of a phenyl ketone.
Experimental Protocols
For researchers who synthesize this compound, the following standard operating procedures are recommended for acquiring high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2] Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[3][4]
-
Sample Analysis: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal, ensuring good contact.[5]
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6][7]
-
GC Conditions: Use a capillary column suitable for separating moderately polar compounds (e.g., a DB-5ms or equivalent). A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualizations
Caption: Workflow for the predictive spectroscopic analysis and experimental validation of a novel compound.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic identification of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, when compared with those of structurally related compounds, establish a unique and identifiable spectroscopic fingerprint. The key diagnostic features to look for are: the characteristic signals of the oxazole protons in the ¹H NMR spectrum, the downfield carbonyl carbon in the ¹³C NMR spectrum, the C=O stretch in the IR spectrum, and the formation of a diagnostic oxazole-acylium ion in the mass spectrum. By following the detailed experimental protocols provided, researchers can confidently characterize this novel molecule upon its synthesis, thereby contributing to the expanding landscape of heterocyclic chemistry.
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Safety Operating Guide
Navigating the Disposal of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one, a compound whose precise hazard profile is not extensively documented. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established principles of chemical waste management and data from structurally related compounds to ensure a conservative and safety-conscious approach. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical's disposal with the utmost confidence and care.
I. Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological and ecotoxicological data for this compound, a precautionary principle is paramount. The molecule's structure, featuring a ketone functional group and an oxazole ring, suggests potential hazards that must be respected. Ketones can be flammable, and heterocyclic compounds containing nitrogen and oxygen may exhibit biological activity. Therefore, it is prudent to treat this compound as hazardous waste.
All laboratory personnel should handle this chemical as if it possesses properties of ignitability, potential toxicity, and potential environmental hazard.[1][2] This conservative classification ensures compliance with the most stringent disposal protocols and minimizes risk.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed hazardous waste facility. This workflow is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Caption: Disposal Workflow for this compound.
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be segregated from non-hazardous and other types of chemical waste.[3][4]
-
Causality: Cross-contamination can lead to dangerous reactions and complicates the disposal process. Segregation by hazard class is a fundamental principle of safe laboratory practice.[5] Do not mix this waste with acids, bases, or strong oxidizing agents.[6][7]
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof container made of a material compatible with ketones and heterocyclic compounds, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4][5] The container must be in good condition, free of cracks or deterioration.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Flammable," "Toxic").[3] The date of initial waste accumulation should also be recorded.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]
-
SAA Requirements: The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage.[5] Keep the waste container closed at all times except when adding waste.[1][2]
Step 4: Request for Waste Pickup
Once the waste container is full or has been in accumulation for a designated period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[2][5]
Step 5: Documentation and Handover
Your EHS office will provide the necessary paperwork to comply with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" management system.[8] This ensures that the waste is tracked from the point of generation to its final disposal.[8]
Step 6: Licensed Disposal
The collected waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9] The most probable disposal method for this type of organic compound is high-temperature incineration at an approved facility.[10]
III. Emergency Procedures: Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[11]
-
Collection: Carefully collect the absorbent material and any contaminated debris, placing it into a designated hazardous waste container.[11]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling spills.[11]
IV. Quantitative Data Summary for Structurally Related Compounds
To provide context for the potential hazards, the following table summarizes key data for structurally similar compounds. This information should be used as a general guideline.
| Property | 2-Ethyl-1-butanol | Reference |
| UN Number | 2275 | [12] |
| Flash Point | 58 °C (136 °F) | [13] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin) | [13] |
V. Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the precautionary principles and the detailed procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult with your institution's EHS department for specific guidance and requirements.
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Navigating the Uncharted: A Procedural Guide to Handling 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one
Hazard Profile Analysis: An Inference-Based Approach
In the absence of empirical data for the specific molecule, we must infer its potential hazards from structurally analogous compounds. The oxazole moiety, a heterocyclic aromatic compound, can exhibit varying degrees of toxicity and reactivity. Ketones, particularly those with alpha-hydrogens, present specific chemical hazards.
Potential Hazards:
-
Oral and Dermal Toxicity: Many heterocyclic compounds and ketones can be harmful if swallowed or absorbed through the skin.[1][2] Assume a moderate to high level of toxicity.
-
Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and eyes.[3][4]
-
Flammability: While the oxazole ring is relatively stable, the ethyl butanone portion suggests the compound is likely a combustible liquid.[1]
-
Reactivity: Avoid contact with strong oxidizing agents and strong acids.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Given the unknown toxicological profile, a conservative approach to PPE is mandated. The following table outlines the minimum required PPE for handling 2-Ethyl-1-(1,3-oxazol-2-yl)butan-1-one.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting | - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Glasses with Side Shields- Laboratory Coat | Prevents dermal absorption and eye contact from minor splashes or dust. |
| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- Work within a certified chemical fume hood | Protects against splashes to the eyes and inhalation of any volatile components. The fume hood provides primary containment. |
| Running Reactions | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Face Shield (if splash hazard is significant)- Flame-Retardant Laboratory Coat- Work within a certified chemical fume hood | Provides maximum protection against splashes, fires, and unforeseen vigorous reactions. |
| Waste Disposal | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat | Ensures protection during the handling and transport of chemical waste. |
Operational Workflow: A Step-by-Step Procedural Guide
The following workflow is designed to minimize exposure and mitigate risks during the handling and disposal of this compound.
Pre-Operational Checklist
-
Consult Institutional EHS: Before any work begins, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling novel compounds.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container labeled "Hazardous Waste: this compound."[5]
Handling and Use Protocol
-
Work in a Ventilated Area: All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.[6]
-
Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE at all times.[1][2] Do not eat, drink, or smoke in the laboratory.[6]
-
Grounding and Bonding: If handling larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1]
-
Spill Response: In the event of a spill, evacuate the immediate area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[3] Place the absorbed material into the designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Disposal Pathway: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash. [5]
Visualizing the Workflow
The following diagram illustrates the critical steps and decision points in the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
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Godavari Biorefineries Ltd. (2024). 2-Ethyl-1-Butanol Safety Data Sheet. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
